6-Keto-PGE1
Description
Structure
3D Structure
Properties
IUPAC Name |
7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]-6-oxoheptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O6/c1-2-3-4-7-14(21)10-11-16-17(19(24)13-18(16)23)12-15(22)8-5-6-9-20(25)26/h10-11,14,16-18,21,23H,2-9,12-13H2,1H3,(H,25,26)/b11-10+/t14-,16+,17+,18+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROUDCKODIMKLNO-CTBSXBMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(CC(=O)C1CC(=O)CCCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CC(=O)CCCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701318279 | |
| Record name | 6-Keto-PGE1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701318279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 6-Ketoprostaglandin E1 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004241 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
67786-53-2 | |
| Record name | 6-Keto-PGE1 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67786-53-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Ketoprostaglandin E1 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067786532 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Keto-PGE1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701318279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 67786-53-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-Ketoprostaglandin E1 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004241 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
6-Keto-Prostaglandin E1: A Biologically Active Metabolite of Prostacyclin
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of 6-keto-prostaglandin E1 (6-keto-PGE1), a significant and biologically active metabolite of prostacyclin (PGI2). The document delves into its formation, physiological effects, and mechanism of action, with a focus on quantitative data, detailed experimental protocols, and visual representations of key pathways to support advanced research and drug development.
Introduction
Prostacyclin (PGI2) is a potent, yet unstable, endogenous eicosanoid with well-established roles in vasodilation and inhibition of platelet aggregation.[1] Its clinical utility is hampered by its short half-life of approximately 2-3 minutes in biological fluids.[2][3] The discovery of 6-keto-prostaglandin E1 (this compound), a stable and biologically active metabolite of PGI2, has opened new avenues for understanding the prolonged physiological effects sometimes observed with PGI2 administration and for the development of novel therapeutic agents.[4][5] This guide summarizes the current knowledge on this compound, providing researchers and drug development professionals with the necessary data and methodologies to investigate its potential.
Metabolism of Prostacyclin to this compound
Prostacyclin undergoes rapid non-enzymatic hydrolysis to the inactive 6-keto-PGF1α.[1][6] However, a key metabolic pathway involves the enzymatic conversion of PGI2 to the active this compound. This biotransformation primarily occurs in the liver and kidneys.[4][7] The conversion is thought to be mediated by 9-hydroxyprostaglandin dehydrogenase, which oxidizes the 9-hydroxyl group of PGI2 or its hydrolysis product, 6-keto-PGF1α, to a ketone.[4][8]
Metabolic Pathway of Prostacyclin (PGI2)
Caption: Metabolic conversion of Prostacyclin (PGI2) to its metabolites.
Quantitative Comparison of Biological Activity
This compound exhibits a range of biological activities, with its potency varying depending on the specific physiological effect and experimental model. The following tables summarize the quantitative data available from comparative studies of this compound and PGI2.
Table 1: Comparative Potency in Platelet Aggregation Inhibition
| Compound | Agonist | Species | Potency Ratio (PGI2:this compound) | Reference |
| This compound | ADP, Collagen, Epinephrine | Human | ~1:1 | [9] |
| This compound | - | Human | PGI2 > this compound | [10] |
| This compound | - | - | Comparable | [5][11] |
| This compound | - | Human | ~3 times less potent than PGI2 | [12] |
Table 2: Vasoactive Properties
| Effect | Tissue/Model | Species | Relative Potency | Reference |
| Vasodilation | Renal Blood Flow | Dog | This compound is ~5 times more potent than PGI2 | [13] |
| Hypotension | Systemic | Rat | - | [14] |
| Vascular Tone | Bovine Coronary Artery | Bovine | PGI2 relaxes, this compound contracts | [5][11] |
Table 3: Other Biological Activities
| Activity | Model | Species | Observation | Reference |
| Renin Secretion | Nonfiltering, beta-adrenoreceptor blocked kidneys | Dog | This compound is ~5 times more potent than PGI2 | [13] |
| Lymphocyte cAMP Levels | Peripheral Human Blood Lymphocytes | Human | 1 µg/ml elevates cAMP 5-fold (PGE1: 10-fold) | [15] |
| Traumatic Shock | Noble-Collip drum trauma | Rat | Infusion improved survival time | [16] |
Signaling Pathway
Similar to PGI2, this compound exerts its effects primarily through the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[2][17] This increase in cAMP is responsible for its platelet aggregation inhibitory and smooth muscle relaxation effects.[2] Studies have shown that this compound interacts with prostacyclin (IP) receptors on platelet membranes.[17]
This compound Signaling Pathway
Caption: Signaling cascade initiated by this compound binding to the IP receptor.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound.
Measurement of this compound
Objective: To quantify the levels of this compound in biological samples.
Methodology: Radioimmunoassay (RIA)
A common method for quantifying prostanoids is through radioimmunoassay. While a specific RIA for this compound can be developed, many studies utilize kits for its stable hydrolysis product, 6-keto-PGF1α, as an indicator of PGI2 production.[18][19] However, to specifically measure this compound, chromatographic separation prior to immunoassay is necessary.
-
Sample Preparation:
-
Collect blood samples in tubes containing an anticoagulant (e.g., EDTA) and an anti-platelet agent (e.g., indomethacin) to prevent ex vivo prostaglandin (B15479496) synthesis.
-
Centrifuge at 4°C to separate plasma.
-
Acidify plasma to pH 3.5 with formic acid.
-
Perform solid-phase extraction using a C18 column to concentrate the prostaglandins. Elute with ethyl acetate.
-
-
Chromatographic Separation:
-
Use High-Performance Liquid Chromatography (HPLC) to separate this compound from other prostaglandins.
-
Employ a suitable column (e.g., reverse-phase C18) and a mobile phase gradient (e.g., water/acetonitrile with a formic acid modifier).
-
Collect fractions corresponding to the retention time of a this compound standard.
-
-
Radioimmunoassay:
-
Use a specific antibody against this compound.
-
Incubate the HPLC fractions with the antibody and a radiolabeled this compound tracer.
-
Separate antibody-bound from free tracer (e.g., using a secondary antibody and precipitation).
-
Quantify the radioactivity in the bound fraction using a gamma counter.
-
Calculate the concentration of this compound in the samples by comparing with a standard curve.
-
Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)
This method offers high specificity and sensitivity for the quantification of this compound.[20]
-
Sample Preparation and Derivatization:
-
Follow the sample preparation steps as for RIA.
-
After extraction, derivatize the sample to make it volatile for GC analysis. This typically involves methoximation of the keto groups, esterification of the carboxyl group, and silylation of the hydroxyl groups.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer.
-
Use a suitable GC column (e.g., capillary column with a non-polar stationary phase).
-
Operate the mass spectrometer in selected ion monitoring (SIM) mode to detect specific ions characteristic of the derivatized this compound.
-
Quantify the amount of this compound by comparing the peak area to that of a stable isotope-labeled internal standard.
-
Platelet Aggregation Assay
Objective: To assess the inhibitory effect of this compound on platelet aggregation.
Methodology: Light Transmission Aggregometry
-
Preparation of Platelet-Rich Plasma (PRP):
-
Draw whole blood into a tube containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.
-
Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes.
-
-
Aggregation Measurement:
-
Place an aliquot of PRP in a cuvette in an aggregometer and adjust the light transmission to 0% with PRP and 100% with PPP.
-
Pre-incubate the PRP with different concentrations of this compound or a vehicle control for a specified time (e.g., 2 minutes) at 37°C.
-
Induce platelet aggregation by adding an agonist such as ADP, collagen, or epinephrine.
-
Record the change in light transmission over time, which corresponds to the extent of platelet aggregation.
-
Calculate the percentage of inhibition of aggregation for each concentration of this compound compared to the vehicle control.
-
Experimental Workflow for Platelet Aggregation Assay
Caption: Workflow for assessing the effect of this compound on platelet aggregation.
Conclusion
This compound is a stable and biologically active metabolite of prostacyclin with significant physiological effects, particularly on the cardiovascular system. Its potency, which is comparable and in some cases greater than that of PGI2, combined with its greater stability, makes it an important molecule for further investigation. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to explore the therapeutic potential of this compound and its signaling pathways. Further research is warranted to fully elucidate its role in human physiology and pathology and to explore its potential as a therapeutic agent.
References
- 1. Molecular Mechanisms Regulating the Vascular Prostacyclin Pathways and Their Adaptation during Pregnancy and in the Newborn - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physiology, Prostaglandin I2 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Metabolism of prostacyclin: formation of an active metabolite in the liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 6-keto PGE1: a possible metabolite of prostacyclin having platelet antiaggregatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. Formation of 6-keto prostaglandin E1 in mammalian kidneys - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. 6-Keto-prostaglandin E1 inhibits the aggregation of human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. ahajournals.org [ahajournals.org]
- 12. 6-Keto-prostaglandin E1: its formation by platelets from prostacyclin and resistance to pulmonary degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 6-Keto-prostaglandin E1 is more potent than prostaglandin I2 as a renal vasodilator and renin secretagogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Hypotensive response to prostacyclin and this compound following hepatectomy in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The effect of 6-keto-prostaglandin E1 on human lymphocyte cAMP levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Protective action of 6-keto-prostaglandin E1 in traumatic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. UNIFIND - UNIMI - 6-Keto-prostaglandin E1-sensitive adenylate cyclase and binding sites in membranes from platelets and cultured smooth muscle cells [expertise.unimi.it]
- 18. Measurement of 6-keto-prostaglandin E1 alpha in human plasma with radioimmunoassay: effect of prostacyclin infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Prostaglandins: PGF2 alpha, PGE2, 6-keto-PGF1 alpha and TXB2 serum levels in dysmenorrheic adolescents before, during and after treatment with oral contraceptives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Assessment of the extent to exogenous prostaglandin I2 is converted to 6-keto-prostaglandin E1 in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biosynthesis of 6-Keto-Prostaglandin E1: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Keto-Prostaglandin E1 (6-Keto-PGE1) is a biologically active metabolite of prostacyclin (PGI2) that exhibits significant vasodilatory and anti-platelet aggregation properties.[1][2] Unlike its unstable precursor, PGI2, this compound is chemically stable, making it a molecule of considerable interest in cardiovascular research and drug development.[2] This technical guide provides a comprehensive overview of the biosynthesis pathway of this compound, including the key enzymes involved, quantitative data, and detailed experimental protocols for studying this pathway.
The Core Biosynthesis Pathway
The biosynthesis of this compound is a multi-step enzymatic process that begins with the release of arachidonic acid from the cell membrane and culminates in the conversion of PGI2 to this compound. The pathway can be broadly divided into two major stages: the formation of Prostacyclin (PGI2) and its subsequent conversion to this compound.
Stage 1: Biosynthesis of Prostacyclin (PGI2)
The synthesis of PGI2 is initiated by the liberation of arachidonic acid from membrane phospholipids (B1166683) by the action of phospholipase A2. Arachidonic acid is then sequentially metabolized by two key enzymes:
-
Cyclooxygenase (COX): Also known as prostaglandin-endoperoxide synthase (PTGS), this enzyme catalyzes the conversion of arachidonic acid into the unstable intermediate, Prostaglandin H2 (PGH2).[3] There are two main isoforms of this enzyme, COX-1 and COX-2, both of which can contribute to the production of PGH2.
-
Prostacyclin Synthase (PGIS): This enzyme, a member of the cytochrome P450 superfamily (CYP8A1), isomerizes PGH2 to form Prostacyclin (PGI2).[3]
Stage 2: Conversion of Prostacyclin (PGI2) to this compound
The final and defining step in the biosynthesis of this compound is the enzymatic conversion of PGI2. This reaction is catalyzed by:
-
9-Hydroxyprostaglandin Dehydrogenase (9-OH PGDH): This NAD+-dependent enzyme is the key catalyst in the transformation of PGI2 into the more stable and biologically active this compound.[1] This enzymatic activity has been identified in various tissues, including the liver, kidney, and human platelets.[1] The inactive hydrolysis product of PGI2, 6-keto-PGF1α, can also serve as a substrate for 9-OH PGDH to form this compound.[1]
The overall biosynthesis pathway is depicted in the following diagram:
Quantitative Data
Understanding the kinetics of the enzymes involved in the this compound biosynthesis pathway is crucial for predicting its rate of formation and for the development of targeted therapeutics. The following table summarizes the available quantitative data for the key enzymes.
| Enzyme | Substrate | Km (µM) | Vmax | Tissue/Cell Type | Reference |
| COX-1 (coupled with PGIS) | Arachidonic Acid | ~6.0 | - | COS-7 cells | [3] |
| COX-2 (coupled with PGIS) | Arachidonic Acid | ~2.2 | - | COS-7 cells | [3] |
| 9-Hydroxyprostaglandin Dehydrogenase (9-OH PGDH) | PGI2 | Not Reported | Not Reported | Human Platelets | [1] |
| 9-Hydroxyprostaglandin Dehydrogenase (9-OH PGDH) | 6-keto-PGF1α | Not Reported | Not Reported | Human Platelets | [1] |
Note: Specific kinetic parameters (Km and Vmax) for 9-OH PGDH with PGI2 as a substrate are not yet well-documented in publicly available literature.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of the this compound biosynthesis pathway.
Purification of 9-Hydroxyprostaglandin Dehydrogenase (9-OH PGDH) from Human Platelets
This protocol is adapted from the method described by Wong et al. (1980).[1]
1. Preparation of Platelet Cytosol:
-
Obtain human platelets by centrifugation of platelet-rich plasma.
-
Wash the platelets with a suitable buffer (e.g., Tris-HCl with EDTA).
-
Lyse the platelets by sonication or freeze-thaw cycles in a hypotonic buffer.
-
Centrifuge the lysate at high speed (e.g., 100,000 x g) to pellet membranes and organelles. The resulting supernatant is the platelet cytosol.
2. DEAE-Cellulose Chromatography:
-
Equilibrate a DEAE-cellulose column with a low-salt buffer (e.g., 20 mM Tris-HCl, pH 8.0).
-
Load the platelet cytosol onto the column.
-
Wash the column with the equilibration buffer to remove unbound proteins.
-
Elute the bound proteins with a linear salt gradient (e.g., 0-0.5 M NaCl in the equilibration buffer).
-
Collect fractions and assay for 9-OH PGDH activity.
3. Sephadex G-200 Gel Filtration:
-
Pool the active fractions from the DEAE-cellulose chromatography step.
-
Concentrate the pooled fractions.
-
Apply the concentrated sample to a Sephadex G-200 column equilibrated with a suitable buffer (e.g., Tris-HCl with NaCl).
-
Elute the proteins with the same buffer.
-
Collect fractions and assay for 9-OH PGDH activity. The enzyme is expected to elute at a volume corresponding to a molecular weight of approximately 60,000 Da.[1]
4. Isoelectric Focusing:
-
Subject the active fractions from the gel filtration step to isoelectric focusing to further purify the enzyme based on its isoelectric point (pI).
-
The pI of human platelet 9-OH PGDH is approximately 5.0.[1]
Assay for 9-Hydroxyprostaglandin Dehydrogenase (9-OH PGDH) Activity
This assay measures the conversion of a radiolabeled substrate to its product.
Materials:
-
Purified or partially purified 9-OH PGDH
-
[9-³H]PGI2 or [9-³H]6-keto-PGF1α (radiolabeled substrate)
-
NAD+ (cofactor)
-
Reaction buffer (e.g., Tris-HCl, pH 8.5-9.0)[1]
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Set up reaction tubes containing the reaction buffer, NAD+, and the enzyme preparation.
-
Initiate the reaction by adding the radiolabeled substrate ([9-³H]PGI2 or [9-³H]6-keto-PGF1α).
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes).
-
Terminate the reaction by adding an acid (e.g., citric acid) to lower the pH.
-
Extract the reaction products and remaining substrate using an organic solvent (e.g., ethyl acetate).
-
Separate the aqueous and organic phases. The released ³H (as ³H₂O) will be in the aqueous phase.
-
Measure the radioactivity in an aliquot of the aqueous phase using a scintillation counter.
-
The amount of ³H released is proportional to the 9-OH PGDH activity.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for investigating the biosynthesis of this compound in a cellular or tissue context.
Conclusion
The biosynthesis of this compound from arachidonic acid via the prostacyclin pathway is a critical metabolic route for the production of a stable and potent cardiovascular signaling molecule. While the key enzymatic steps have been elucidated, further research is required to fully characterize the kinetics of 9-hydroxyprostaglandin dehydrogenase and to explore the regulatory mechanisms governing this pathway. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to advance our understanding of this compound and its therapeutic potential.
References
- 1. Metabolism of prostacyclin by 9-hydroxyprostaglandin dehydrogenase in human platelets. Formation of a potent inhibitor of platelet aggregation and enzyme purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 6-keto PGE1: a possible metabolite of prostacyclin having platelet antiaggregatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inducible COX-2 dominates over COX-1 in prostacyclin biosynthesis: Mechanisms of COX-2 inhibitor risk to heart disease - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 6-Keto-Prostaglandin E1: Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Keto-Prostaglandin E1 (6-Keto-PGE1) is a biologically active metabolite of prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation. While not produced in large quantities in humans, its significant biological effects and greater stability compared to PGI2 have made it a subject of interest in cardiovascular and cellular research. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, including detailed experimental protocols and signaling pathway diagrams.
Chemical Structure and Identification
This compound is an eicosanoid, a signaling molecule derived from arachidonic acid. Its structure features a cyclopentane (B165970) ring with two hydroxyl groups, a keto group, and two aliphatic side chains.
Chemical Identifiers
| Identifier | Value |
|---|---|
| IUPAC Name | 7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]-6-oxoheptanoic acid[1] |
| Synonyms | 6-ketoprostaglandin E1, 6-Oxoprostaglandin E1, 6-Oxo-PGE1[1] |
| Molecular Formula | C₂₀H₃₂O₆[1] |
| Molecular Weight | 368.5 g/mol [1] |
| CAS Number | 67786-53-2[1] |
| SMILES | CCCCC--INVALID-LINK--[C@@H]1CC(=O)CCCCC(=O)O)O">C@@HO[1] |
| InChI Key | ROUDCKODIMKLNO-CTBSXBMHSA-N[2] |
Physicochemical Properties
A solid at room temperature, this compound exhibits solubility in various organic solvents.[1] Its stability in solution is a key feature, particularly when compared to the labile nature of its precursor, PGI2.
Solubility and Stability
| Property | Value |
|---|---|
| Physical Description | Solid[1] |
| Solubility | Soluble in ethanol, DMSO, and dimethylformamide.[3] |
| Storage | Store at -20°C for long-term stability.[4][5] |
Computed Physicochemical Data
| Property | Value |
|---|---|
| logP | 1.2[1] |
| Topological Polar Surface Area | 111.9 Ų |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 6 |
| Rotatable Bond Count | 13 |
Biological Activity and Properties
This compound demonstrates significant biological activity, primarily as a vasodilator and an inhibitor of platelet aggregation. Its potency is often compared to that of PGI2 and PGE1.
Vasodilation
This compound is a potent vasodilator in various vascular beds. Studies have shown it to be a potent coronary vasodilator.[4] In the renal vasculature of dogs, this compound was found to be approximately five times more potent than PGI2 as a vasodilator and a secretagogue for renin.
Inhibition of Platelet Aggregation
This compound is a potent inhibitor of platelet aggregation, with a potency comparable to that of PGI2.[6] For instance, the dose ratios for achieving 70% inhibition of ADP-induced platelet aggregation for this compound, PGI2, and PGE1 are approximately 1:1:13.
Cyclic AMP Elevation
The biological effects of this compound are mediated through the stimulation of adenylate cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. In human lymphocytes, 1 µg/mL of this compound has been shown to cause a five-fold elevation in cAMP levels.
Signaling Pathways
The primary signaling pathway for this compound involves its interaction with G-protein coupled receptors, leading to the activation of adenylate cyclase and a subsequent rise in intracellular cAMP. This increase in cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets to elicit the physiological response.
Signaling Pathway in Platelet Inhibition
Caption: Signaling pathway of this compound leading to the inhibition of platelet aggregation.
Signaling Pathway in Vasodilation
Caption: Signaling pathway of this compound leading to vasodilation in smooth muscle cells.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the accurate assessment of this compound's biological activity.
Platelet Aggregation Assay
Objective: To measure the inhibitory effect of this compound on platelet aggregation induced by agonists such as ADP, collagen, or thrombin.
Methodology:
-
Blood Collection: Draw venous blood from healthy, aspirin-free donors into tubes containing 3.8% sodium citrate (B86180) (9:1, blood:citrate).
-
Platelet-Rich Plasma (PRP) Preparation: Centrifuge the blood at 150-200 x g for 15-20 minutes at room temperature. Carefully collect the upper PRP layer.
-
Platelet-Poor Plasma (PPP) Preparation: Centrifuge the remaining blood at 2000 x g for 15 minutes to obtain PPP, which is used as a reference (100% aggregation).
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP.
-
Aggregation Measurement:
-
Pre-warm PRP aliquots to 37°C for 5 minutes in a platelet aggregometer.
-
Add a vehicle control or varying concentrations of this compound and incubate for a specified time (e.g., 2 minutes).
-
Initiate aggregation by adding an agonist (e.g., ADP at a final concentration of 5-10 µM).
-
Record the change in light transmittance for 5-10 minutes. The percentage of inhibition is calculated relative to the vehicle control.
-
Vasodilation Assay (Isolated Aortic Ring)
Objective: To determine the vasodilatory effect of this compound on isolated arterial segments.
Methodology:
-
Tissue Preparation: Euthanize a laboratory animal (e.g., rat or rabbit) and carefully dissect the thoracic aorta. Place the aorta in cold Krebs-Henseleit buffer.
-
Ring Preparation: Clean the aorta of adhering fat and connective tissue and cut it into rings of 2-3 mm in width.
-
Mounting: Suspend the aortic rings in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂. Attach one end of the ring to a fixed support and the other to an isometric force transducer.
-
Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, with buffer changes every 15-20 minutes.
-
Contraction: Induce a stable contraction with a vasoconstrictor agent such as phenylephrine (B352888) (e.g., 1 µM) or KCl (e.g., 60 mM).
-
Vasodilation Measurement: Once a stable plateau of contraction is reached, add cumulative concentrations of this compound to the organ bath. Record the relaxation response as a percentage of the pre-induced contraction.
Adenylate Cyclase Activity Assay
Objective: To measure the ability of this compound to stimulate adenylate cyclase activity in cell membranes.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a relevant cell type (e.g., platelets or cultured smooth muscle cells) by homogenization and differential centrifugation.
-
Assay Reaction:
-
In a reaction tube, combine the cell membrane preparation with a reaction buffer containing ATP, Mg²⁺, a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation, and an ATP regenerating system (e.g., creatine (B1669601) phosphate (B84403) and creatine kinase).
-
Add varying concentrations of this compound or a vehicle control.
-
Initiate the reaction by adding the substrate, [α-³²P]ATP.
-
-
Incubation: Incubate the reaction mixture at 30-37°C for a defined period (e.g., 10-20 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., containing unlabeled cAMP and EDTA).
-
cAMP Separation: Separate the newly synthesized [³²P]cAMP from unreacted [α-³²P]ATP using sequential column chromatography over Dowex and alumina.
-
Quantification: Determine the amount of [³²P]cAMP produced by liquid scintillation counting. Express the results as pmol of cAMP generated per mg of protein per minute.
Conclusion
6-Keto-Prostaglandin E1 is a stable and biologically active metabolite of PGI2 with potent vasodilatory and anti-platelet aggregation effects. Its mechanism of action is primarily mediated through the stimulation of the adenylate cyclase-cAMP-PKA signaling pathway. The experimental protocols provided in this guide offer a framework for the consistent and reliable investigation of its properties. Further research into the specific receptor interactions and downstream signaling events will continue to elucidate the full therapeutic potential of this important eicosanoid.
References
- 1. The control of blood platelets by cAMP signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Time-resolved characterization of cAMP/PKA-dependent signaling reveals that platelet inhibition is a concerted process involving multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. Thrombin regulates intracellular cyclic AMP concentration in human platelets through phosphorylation/activation of phosphodiesterase 3A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. profiles.wustl.edu [profiles.wustl.edu]
6-Keto-Prostaglandin E1: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Keto-Prostaglandin E1 (6-keto-PGE1) is a biologically active metabolite of prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation.[1][2] While sharing structural similarities with other prostaglandins, this compound exhibits a unique pharmacological profile that has garnered interest in various research and therapeutic fields. This technical guide provides an in-depth overview of this compound, focusing on its chemical properties, biological activities, mechanism of action, and relevant experimental protocols.
Chemical and Physical Properties
This compound is an eicosanoid, a signaling molecule derived from arachidonic acid. Its chemical structure and properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 67786-53-2 | [3][4][5] |
| Molecular Formula | C20H32O6 | [3][4][5] |
| Molecular Weight | 368.46 g/mol | [3][4] |
| Synonyms | 6-Oxoprostaglandin E1, this compound | [4] |
Biological Activities and Mechanism of Action
This compound exerts a range of physiological effects, primarily related to the cardiovascular and renal systems. Its main activities include the inhibition of platelet aggregation, vasodilation, and stimulation of renin secretion. The underlying mechanism for these actions is the stimulation of adenylate cyclase, which leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[6][7]
Inhibition of Platelet Aggregation
This compound is a potent inhibitor of platelet aggregation induced by various agonists such as ADP, collagen, and epinephrine.[8] Its potency in this regard is comparable to that of prostacyclin (PGI2).[1][2][8] The anti-aggregatory effect is mediated by the elevation of cAMP, which in turn inhibits intracellular calcium mobilization and subsequent platelet activation and aggregation.
Vasodilation
This compound is a significant vasodilator, causing relaxation of smooth muscle in blood vessels and leading to a decrease in blood pressure.[9][10] It has been shown to have marked vasodilator activity in both pulmonary and systemic vascular beds.[9]
Stimulation of Renin Secretion
In the kidney, this compound is a potent stimulator of renin secretion from the juxtaglomerular cells.[11] Studies have indicated that it is even more potent than PGI2 in this respect.[11]
Signaling Pathway
The biological effects of this compound are initiated by its interaction with cell surface prostaglandin (B15479496) receptors, which are G-protein coupled receptors (GPCRs). This interaction activates the Gs alpha subunit of the G-protein, which in turn stimulates the enzyme adenylate cyclase. Activated adenylate cyclase catalyzes the conversion of ATP to cAMP. The subsequent increase in intracellular cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream target proteins, leading to the observed physiological responses such as vasodilation and inhibition of platelet aggregation.
Caption: this compound signaling pathway.
Experimental Protocols
Platelet Aggregation Assay
This protocol outlines a general procedure for assessing the anti-platelet aggregation activity of this compound using light transmission aggregometry.
Materials:
-
Venous blood from healthy human donors
-
3.8% sodium citrate (B86180) anticoagulant
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
This compound solution of known concentration
-
Platelet agonist (e.g., ADP, collagen)
-
Light transmission aggregometer
Procedure:
-
Blood Collection and PRP/PPP Preparation:
-
Platelet Count Adjustment:
-
Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.
-
-
Aggregation Measurement:
-
Pre-warm the PRP sample to 37°C in the aggregometer cuvette.
-
Add a specific concentration of this compound or vehicle control to the PRP and incubate for a defined period.
-
Add a platelet agonist (e.g., ADP) to induce aggregation.
-
Monitor the change in light transmission for a set period (e.g., 5-10 minutes). The increase in light transmission corresponds to platelet aggregation.
-
The inhibitory effect of this compound is calculated as the percentage reduction in aggregation compared to the vehicle control.
-
Caption: Platelet aggregation assay workflow.
In Vivo Vasodilation Study in Anesthetized Cats
This protocol describes a method to evaluate the vasodilator effects of this compound in an animal model.
Materials:
-
Anesthetized cats
-
Catheters for drug administration and blood pressure monitoring
-
This compound solution
-
Physiological saline (vehicle)
-
Blood pressure transducer and recording system
Procedure:
-
Animal Preparation:
-
Anesthetize the cat and insert catheters into a femoral artery for blood pressure measurement and a femoral vein for drug infusion.
-
-
Drug Administration:
-
Administer bolus intravenous injections or continuous infusions of this compound at various doses.
-
Administer physiological saline as a vehicle control.
-
-
Data Collection:
-
Continuously monitor and record mean arterial blood pressure.
-
-
Analysis:
-
Determine the dose-response relationship between this compound and the change in mean arterial blood pressure.
-
In Vivo Renin Secretion Study in Anesthetized Dogs
This protocol details a method to assess the effect of this compound on renin secretion.
Materials:
-
Anesthetized dogs
-
Catheters for intrarenal infusion and blood sampling
-
This compound solution
-
Physiological saline (vehicle)
-
Assay kit for measuring plasma renin activity
Procedure:
-
Animal Preparation:
-
Anesthetize the dog and place a catheter in the renal artery for local drug infusion and in the renal vein for blood sampling.
-
-
Drug Infusion and Sampling:
-
Infuse this compound or vehicle directly into the renal artery at a constant rate for a defined period.
-
Collect blood samples from the renal vein at baseline and at various time points during the infusion.
-
-
Plasma Renin Activity Measurement:
-
Determine the plasma renin activity in the collected blood samples using a commercially available assay kit.
-
-
Analysis:
-
Calculate the change in renin secretion rate in response to this compound infusion compared to the baseline and vehicle control.
-
Summary of Quantitative Data
The following table summarizes key quantitative findings from studies on this compound.
| Parameter | Species/System | Finding | Source(s) |
| Inhibition of Platelet Aggregation | Human Platelets | Dose ratio for 70% inhibition (this compound:PGI2:PGE1) is approx. 1:1:13. | [8] |
| Vasodilation (Renal Blood Flow) | Anesthetized Dogs | At low infusion rates (<3 x 10^-8 g/kg/min), this compound enhanced renal blood flow to a greater extent than PGI2. | [11] |
| Renin Secretion | Anesthetized Dogs | Approximately 5 times more potent than PGI2 in stimulating renin secretion. | [11] |
| cAMP Elevation | Human Lymphocytes | 1 µg/mL of this compound elevated cAMP levels 5-fold after 30 minutes. | [6] |
Conclusion
This compound is a biologically significant eicosanoid with potent anti-platelet, vasodilator, and renin-stimulating properties. Its mechanism of action via the adenylate cyclase-cAMP pathway is well-established. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals interested in further exploring the therapeutic potential of this compound. Further investigation into its receptor interactions and downstream signaling events will continue to enhance our understanding of its physiological roles and potential clinical applications.
References
- 1. ahajournals.org [ahajournals.org]
- 2. 6-keto PGE1: a possible metabolite of prostacyclin having platelet antiaggregatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | C20H32O6 | CID 5280889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. The effect of 6-keto-prostaglandin E1 on human lymphocyte cAMP levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 6-Keto-prostaglandin E1-sensitive adenylate cyclase and binding sites in membranes from platelets and cultured smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 6-Keto-prostaglandin E1 inhibits the aggregation of human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Vasodilator actions of prostaglandin 6-keto-E1 in the pulmonary vascular bed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Low dose intrarenal infusions of PGE2, PGI2, and this compound vasodilate the in vivo rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 6-Keto-prostaglandin E1 is more potent than prostaglandin I2 as a renal vasodilator and renin secretagogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. endotell.ch [endotell.ch]
6-Keto-Prostaglandin E1: A Comprehensive Technical Guide to its Signaling Pathway and Receptor Interaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Keto-Prostaglandin E1 (6-Keto-PGE1) is a stable and biologically active metabolite of prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation.[1][2][3] Like its precursor, this compound exerts a range of physiological effects, primarily through its interaction with the prostacyclin receptor (IP receptor), a member of the G-protein coupled receptor (GPCR) superfamily.[4][5] This technical guide provides an in-depth overview of the this compound signaling pathway, its interaction with the IP receptor, and detailed experimental protocols for its study.
The this compound Signaling Pathway
The signaling cascade of this compound is initiated by its binding to the IP receptor on the cell surface. This interaction triggers a conformational change in the receptor, leading to the activation of a stimulatory G-protein (Gs). The activated alpha subunit of the Gs protein (Gαs) then stimulates adenylyl cyclase, an enzyme responsible for the conversion of ATP to cyclic AMP (cAMP).[5] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to the cellular response.[6]
Interestingly, studies have suggested that while PGI2 may interact with two distinct binding sites on the IP receptor, this compound appears to interact with only one of these sites.[7] This difference in receptor interaction may account for the observed variations in potency and physiological effects between the two molecules.
References
- 1. 6-keto PGE1: a possible metabolite of prostacyclin having platelet antiaggregatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 3. Molecular recognition and activation of the prostacyclin receptor by anti-pulmonary arterial hypertension drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 6-Keto-prostaglandin E1-sensitive adenylate cyclase and binding sites in membranes from platelets and cultured smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effect of 6-keto-prostaglandin E1 on human lymphocyte cAMP levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. UNIFIND - UNIMI - 6-Keto-prostaglandin E1-sensitive adenylate cyclase and binding sites in membranes from platelets and cultured smooth muscle cells [expertise.unimi.it]
An In-Depth Technical Guide on the Vasodilatory Effects of 6-Keto-Prostaglandin E1
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Keto-Prostaglandin E1 (6-Keto-PGE1) is a stable and biologically active metabolite of prostacyclin (PGI2) that exhibits significant vasodilatory properties across various vascular beds. This technical guide provides a comprehensive overview of the mechanisms, quantitative effects, and experimental methodologies related to the vasodilatory actions of this compound. The primary mechanism of action involves the stimulation of adenylate cyclase in vascular smooth muscle cells, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) and subsequent vasorelaxation. This document summarizes key quantitative data from in vivo and in vitro studies, details relevant experimental protocols, and provides visual representations of the signaling pathways and experimental workflows.
Introduction
6-Keto-Prostaglandin E1 is a naturally occurring eicosanoid formed from the metabolic conversion of prostacyclin (PGI2). Unlike the chemically unstable PGI2, this compound possesses greater stability, allowing for more prolonged physiological effects. Its role as a vasodilator has been investigated in numerous studies, highlighting its potential as a therapeutic agent in cardiovascular diseases characterized by vasoconstriction and platelet aggregation. This guide aims to consolidate the existing scientific knowledge on the vasodilatory effects of this compound to support further research and drug development efforts.
Mechanism of Action: The cAMP Signaling Pathway
The vasodilatory effect of this compound is primarily mediated through the activation of the cyclic adenosine monophosphate (cAMP) signaling cascade in vascular smooth muscle cells (VSMCs). This compound binds to prostanoid receptors on the surface of VSMCs, which are G-protein coupled receptors (GPCRs). Evidence suggests that this compound interacts with prostacyclin (IP) receptors.[1] This interaction activates the associated Gs alpha subunit of the G-protein, which in turn stimulates the enzyme adenylate cyclase.
Activated adenylate cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cAMP. The subsequent increase in intracellular cAMP levels leads to the activation of protein kinase A (PKA). PKA then phosphorylates several downstream targets that collectively promote vasorelaxation. These targets include:
-
Myosin Light Chain Kinase (MLCK): Phosphorylation of MLCK by PKA reduces its affinity for the calcium-calmodulin complex, thereby decreasing the phosphorylation of myosin light chains and inhibiting the contraction of smooth muscle.
-
Ion Channels: PKA can phosphorylate and modulate the activity of various ion channels, such as potassium channels, leading to hyperpolarization of the cell membrane and closure of voltage-gated calcium channels. This reduces intracellular calcium influx.
-
Calcium Pumps: PKA can enhance the activity of Ca2+-ATPases in the sarcoplasmic reticulum and the plasma membrane, promoting the sequestration and extrusion of intracellular calcium.
The net effect of these events is a decrease in the intracellular calcium concentration and a desensitization of the contractile machinery to calcium, resulting in vasodilation.
Signaling Pathway Diagram
Caption: Signaling pathway of this compound-induced vasodilation.
Quantitative Data on Vasodilatory Effects
The vasodilatory potency of this compound has been evaluated in various in vivo and in vitro models. The following tables summarize the key quantitative findings from these studies.
Table 1: In Vivo Vasodilatory Effects of this compound
| Species | Vascular Bed | Dosage | Observed Effect | Comparator | Reference |
| Dog | Coronary Artery | 250-4000 ng (bolus) | Dose-dependent increase in blood flow and decrease in resistance. | Equipotent to PGI2 in increasing coronary blood flow.[2] | [2] |
| Cat | Pulmonary Artery | Dose-dependent | Decrease in lobar arterial pressure.[3] | - | [3] |
| Cat | Systemic Circulation | - | Decrease in systemic arterial pressure and resistance.[3] | - | [3] |
| Dog | Renal Vasculature | 3 x 10⁻⁹ to 3 x 10⁻⁸ g/kg/min | Enhanced renal blood flow. | More potent than PGI2 at lower infusion rates.[4] | [4] |
| Feline | Mesenteric Vasculature | Infusion | Dilation of the mesenteric vascular bed.[5] | Similar effects to PGE1.[5] | [5] |
Table 2: In Vitro Effects of this compound on Adenylate Cyclase Activity
| Tissue Source | Cell Type | Observation | Comparator | Reference |
| Rabbit Aorta & Mesenteric Artery | Cultured Myocytes | Dose-dependent stimulation of adenylate cyclase activity. | Same extent of stimulation as PGI2, but with lower apparent affinity.[1] | [1] |
| Human Platelets | Platelet Membranes | Dose-dependent stimulation of adenylate cyclase activity. | Same extent of stimulation as PGI2, but with lower apparent affinity.[1] | [1] |
Experimental Protocols
This section details the methodologies for key experiments cited in this guide.
In Vivo Assessment of Vasodilation in the Canine Coronary Artery
-
Animal Model: Chloralose-anesthetized dogs.
-
Surgical Preparation: The left circumflex coronary artery is cannulated for drug administration. An electromagnetic flow probe is placed around the artery to measure blood flow. Arterial and left ventricular pressures are monitored.
-
Drug Administration: this compound and PGI2 are administered as bolus injections into the left circumflex coronary artery in doses ranging from 250 to 4000 ng.[2]
-
Data Acquisition: Coronary blood flow, heart rate, and arterial pressure are continuously recorded. Coronary artery resistance is calculated as the ratio of mean arterial pressure to mean coronary blood flow.
-
Endpoint: Dose-response curves are generated to compare the effects of this compound and PGI2 on coronary blood flow and resistance.
In Vitro Adenylate Cyclase Activity Assay
-
Cell Culture: Vascular smooth muscle cells are isolated from rabbit aorta and mesenteric artery and cultured to confluence.
-
Membrane Preparation: Cells are harvested, homogenized, and centrifuged to isolate the membrane fraction.
-
Assay Conditions: The membrane preparation is incubated with [α-³²P]ATP, an ATP-regenerating system, a phosphodiesterase inhibitor (e.g., isobutylmethylxanthine), and varying concentrations of this compound or PGI2.
-
cAMP Measurement: The reaction is stopped, and the amount of [³²P]cAMP formed is quantified using column chromatography.
-
Data Analysis: The stimulation of adenylate cyclase activity is expressed as pmol of cAMP formed per mg of protein per unit of time. Dose-response curves are constructed to determine the potency and efficacy of this compound and PGI2.
Workflow Diagram: In Vitro Adenylate Cyclase Assay
Caption: Workflow for in vitro adenylate cyclase activity assay.
Discussion and Future Directions
The available evidence strongly supports the role of this compound as a potent vasodilator. Its mechanism of action via the cAMP signaling pathway is well-established. The greater stability of this compound compared to its parent compound, PGI2, makes it an attractive candidate for therapeutic development.
However, further research is warranted in several areas. A more detailed characterization of the receptor subtype(s) that mediate the effects of this compound in different vascular beds is needed. While interaction with the IP receptor is likely, the potential involvement of EP receptors should be further investigated. Additionally, comprehensive in vitro studies providing EC50 and Emax values for vasorelaxation in a wider range of isolated arteries would be valuable for a more complete understanding of its pharmacological profile. Finally, exploring the potential for synergistic effects with other vasodilators or therapeutic agents could open new avenues for its clinical application.
Conclusion
6-Keto-Prostaglandin E1 is a significant vasodilator with a well-defined mechanism of action involving the stimulation of adenylate cyclase and increased intracellular cAMP. Its potent and stable nature makes it a subject of considerable interest for cardiovascular research and drug development. This technical guide provides a foundational understanding of its vasodilatory effects, supported by quantitative data and detailed experimental protocols, to aid researchers in their ongoing investigations.
References
- 1. 6-Keto-prostaglandin E1-sensitive adenylate cyclase and binding sites in membranes from platelets and cultured smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 6-Keto-prostaglandin E1 is a potent coronary vasodilator and stimulates a vagal reflex in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vasodilator actions of prostaglandin 6-keto-E1 in the pulmonary vascular bed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 6-Keto-prostaglandin E1 is more potent than prostaglandin I2 as a renal vasodilator and renin secretagogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of vasoconstrictor responses by this compound in the feline mesenteric vascular bed - PubMed [pubmed.ncbi.nlm.nih.gov]
Endogenous Levels of 6-Keto-PGE1 in Human Plasma: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the current scientific understanding of the endogenous levels of 6-Keto-Prostaglandin E1 (6-Keto-PGE1) in human plasma. A thorough review of existing literature reveals that endogenous levels of this compound in human plasma are exceptionally low, often falling below the detection limits of even sensitive analytical methods. Consequently, direct and consistent quantitative data for this specific metabolite in native human plasma is scarce.
As a result, the scientific community predominantly relies on the measurement of 6-Keto-Prostaglandin F1α (6-Keto-PGF1α), the stable and more abundant hydrolysis product of prostacyclin (PGI2), as a reliable surrogate marker for in vivo PGI2 production. This guide presents a detailed summary of the available quantitative data for 6-Keto-PGF1α in human plasma, comprehensive experimental protocols for its measurement, and the relevant biochemical pathways.
Introduction to this compound and Measurement Challenges
This compound is a metabolite of prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation. While this compound itself exhibits biological activity, its formation in humans appears to be a minor metabolic pathway. Studies attempting to quantify endogenous this compound in human plasma have found its concentrations to be at the lower limit of sensitivity of their assays, making positive mass spectral identification challenging. Therefore, exogenous PGI2 is not converted to an appreciable extent to this compound in humans.
Due to these low endogenous concentrations, this guide will focus on the established surrogate, 6-Keto-PGF1α, to provide meaningful data on the prostacyclin pathway.
Quantitative Data: Plasma Levels of 6-Keto-PGF1α
The following tables summarize the reported concentrations of 6-Keto-PGF1α in human plasma from various studies. These values serve as an indicator of basal prostacyclin production in different populations.
Table 1: Plasma 6-Keto-PGF1α Levels in Healthy Human Subjects
| Population | Number of Subjects (n) | Mean Plasma Level (pg/mL) | Range (pg/mL) | Analytical Method |
| Healthy Adults | 34 | 4.7 ± 3.2 (SD) | Not Reported | Radioimmunoassay (RIA) after HPLC purification[1] |
| Healthy Subjects | Not Reported | 182.5 | 92.7 - 394.5 | Radioimmunoassay (RIA)[2] |
| Healthy Donors | 7 | 1.9 ± 0.8 (SD) | Not Reported | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[3][4] |
| Normotensive Subjects | 25 | 270 ± 14 (SE) | Not Reported | Not Specified[5] |
| Control Subjects | 80 | < 125 | Not Reported | Radioimmunoassay (RIA)[6] |
| Control Patients (non-septic) | 3 | < 4 | Not Reported | Not Specified[7] |
Table 2: Plasma 6-Keto-PGF1α Levels in Patient Populations
| Condition | Number of Subjects (n) | Mean Plasma Level (pg/mL) | Comparison to Controls | Analytical Method |
| Essential Hypertension | 14 | Not Significantly Different from Controls | No significant difference | Radioimmunoassay (RIA)[8] |
| Cerebrovascular Disease (no aspirin) | 19 | Significantly Lower than Controls | Lower | Radioimmunoassay (RIA)[8] |
| Takayasu's Arteritis | 12 | Significantly Lower than Controls | Lower | Radioimmunoassay (RIA)[8] |
| Essential Hypertension | 25 | 203 ± 14 (SE) | Significantly lower than normotensive subjects (270 ± 14 SE) | Not Specified[5] |
| Essential Hypertension | 26 | Significantly Lower than Normotensive Subjects | Lower | Not Specified[9] |
| Untreated Essential Hypertension | 7 | Significantly Greater than Normal | Higher | Not Specified[10] |
| Arteriosclerosis Obliterans | 40 | Not Reported (Ratio of TXB2 to 6-keto-PGF1α was 6.0 vs 1.2 in controls) | Imbalance favoring vasoconstriction | Radioimmunoassay (RIA)[11] |
| Septic Shock (non-survivors) | 8 | 229 (median) | Elevated | Not Specified[7] |
| Septic Shock (survivors) | 6 | 30 (median) | Elevated | Not Specified[7] |
Signaling and Metabolic Pathways
The following diagrams illustrate the formation of this compound and the signaling cascade it shares with its precursor, PGI2.
Experimental Protocols
Accurate quantification of eicosanoids like 6-Keto-PGF1α requires meticulous sample handling and sophisticated analytical techniques. The two most common methods are Radioimmunoassay (RIA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
General Experimental Workflow
The following diagram outlines the typical steps involved in the analysis of eicosanoids from human plasma.
Radioimmunoassay (RIA) Protocol for 6-Keto-PGF1α
RIA is a traditional and sensitive method for quantifying 6-Keto-PGF1α.
-
Plasma Collection and Extraction :
-
Blood is collected in tubes containing an anticoagulant (e.g., EDTA) and a cyclooxygenase inhibitor (e.g., indomethacin) to prevent ex vivo prostaglandin synthesis.
-
Plasma is separated by centrifugation at low temperatures.
-
Plasma samples are acidified (e.g., to pH 3.5 with formic acid) and subjected to solid-phase extraction (SPE) using a C18 cartridge to isolate the lipid fraction.
-
The sample is eluted from the cartridge with a solvent like ethyl acetate (B1210297) or methanol.[2]
-
-
Chromatographic Separation (Optional but Recommended) :
-
To enhance specificity, the extracted sample can be further purified using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[12]
-
-
Radioimmunoassay :
-
The assay is performed in a competitive binding format.
-
A known amount of radiolabeled 6-Keto-PGF1α (e.g., [³H]-6-Keto-PGF1α) is mixed with the sample (containing unlabeled 6-Keto-PGF1α) and a limited amount of a specific antibody against 6-Keto-PGF1α.
-
The labeled and unlabeled 6-Keto-PGF1α compete for binding to the antibody.
-
After incubation, the antibody-bound fraction is separated from the free fraction (e.g., using dextran-coated charcoal).[6]
-
The radioactivity of the bound fraction is measured using a scintillation counter.
-
The concentration of 6-Keto-PGF1α in the sample is determined by comparing the results to a standard curve generated with known amounts of unlabeled 6-Keto-PGF1α.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for 6-Keto-PGF1α
LC-MS/MS offers high specificity and sensitivity and is becoming the method of choice for eicosanoid analysis.
-
Sample Preparation :
-
Similar to RIA, blood is collected with anticoagulants and cyclooxygenase inhibitors.
-
An internal standard (e.g., a stable isotope-labeled version of the analyte, such as 6-Keto-PGF1α-d4) is added to the plasma sample to account for sample loss during processing and for matrix effects.[4]
-
Proteins are precipitated, typically with a cold organic solvent (e.g., acetonitrile (B52724) or methanol).
-
The supernatant is collected and subjected to solid-phase extraction (SPE) for sample clean-up and concentration.[13]
-
-
Liquid Chromatography (LC) :
-
The extracted sample is injected into an HPLC system.
-
The analytes are separated on a reversed-phase column (e.g., C18) using a gradient of mobile phases, typically consisting of an aqueous solution with a weak acid (e.g., formic or acetic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
-
Tandem Mass Spectrometry (MS/MS) :
-
The eluent from the LC column is introduced into the mass spectrometer, usually equipped with an electrospray ionization (ESI) source operating in negative ion mode.
-
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides high specificity. This involves selecting a specific precursor ion (the deprotonated molecule of 6-Keto-PGF1α) and then monitoring for a specific product ion that is formed after fragmentation of the precursor ion in the collision cell.
-
Quantification is achieved by comparing the peak area ratio of the analyte to its corresponding internal standard against a calibration curve prepared in a similar biological matrix.
-
Conclusion and Future Perspectives
The direct measurement of endogenous this compound in human plasma remains a significant analytical challenge due to its extremely low concentrations. The available evidence suggests that it is not a major metabolite of prostacyclin in humans. Therefore, 6-Keto-PGF1α continues to be the most reliable and widely accepted biomarker for assessing in vivo PGI2 synthesis.
Future advancements in mass spectrometry, including more sensitive instrumentation and refined sample preparation techniques, may eventually enable the routine and accurate quantification of this compound in human plasma. Such developments would provide a more complete understanding of the metabolic fate of prostacyclin and the potential physiological roles of its various metabolites. For now, researchers and drug development professionals should continue to rely on the robust data and methodologies established for 6-Keto-PGF1α as a proxy for PGI2 activity.
References
- 1. Very low levels of 6-keto-prostaglandin F1 alpha in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measurement of 6-keto-prostaglandin E1 alpha in human plasma with radioimmunoassay: effect of prostacyclin infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of a LC/MS/MS method for 6-keto PGF1α, a metabolite of prostacyclin (PGI₂) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Plasma levels of 6-keto-prostaglandin F1 alpha in normotensive subjects and patients with essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A radioimmunoassay for 6-keto-prostaglandin F1 alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Elevated plasma 6-keto-prostaglandin F1 alpha in patients in septic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Plasma concentrations of 6-keto-prostaglandin F1 alpha in patients with hypertension, cerebrovascular disease or Takayasu's arteritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Plasma concentrations of 6-keto-prostaglandin F1 alpha, thromboxane B2 and platelet aggregation in patients with essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Increased plasma concentrations of prostacyclin metabolite 6-keto-PGF1 alpha in essential hypertension. Influence of therapy with labetalol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thromboxane B2, 6-keto-PGF1 alpha, PGE2, PGF2 alpha, and PGA1 plasma levels in arteriosclerosis obliterans: relationship to clinical manifestations, risk factors, and arterial pathoanatomy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A radioimmunoassay for 6-keto-prostaglandin F1alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of 6-keto prostaglandin F1α and its metabolites in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the In Vitro Enzymatic Conversion of Prostacyclin (PGI2) to 6-Keto-Prostaglandin E1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro enzymatic conversion of Prostacyclin (PGI2) to its stable and biologically active metabolite, 6-Keto-Prostaglandin E1 (6-Keto-PGE1). This conversion is of significant interest in pharmacology and drug development due to the potent physiological effects of both compounds, including vasodilation and inhibition of platelet aggregation.[1][2][3][4] This document details the enzymatic basis of the conversion, experimental protocols for its study, quantitative data, and the relevant signaling pathways.
Introduction: The Significance of the PGI2 to this compound Conversion
Prostacyclin (PGI2) is a potent, yet chemically unstable, eicosanoid with a half-life of approximately 2-3 minutes in aqueous solution.[2][5][6] It is a powerful vasodilator and the most potent endogenous inhibitor of platelet aggregation known.[2][3][4] Its instability, however, limits its therapeutic application and complicates the understanding of its prolonged biological effects in vivo.
The enzymatic conversion of PGI2 to the more stable this compound provides a potential explanation for the sustained activity of PGI2.[1] this compound shares many of the biological activities of PGI2, including vasodilation and inhibition of platelet aggregation, and in some cases, exhibits even greater potency.[7][8][9] This guide focuses on the in vitro enzymatic process that governs this important transformation.
The Key Enzyme: 9-Hydroxyprostaglandin Dehydrogenase (9-OH-PGDH)
The primary enzyme responsible for the conversion of PGI2 to this compound is 9-hydroxyprostaglandin dehydrogenase (9-OH-PGDH) .[1][10] This enzyme catalyzes the NAD+-dependent oxidation of the 9-hydroxyl group of PGI2 to a keto group, yielding this compound.[10]
Enzymatic Reaction Pathway
The enzymatic conversion can be visualized as a two-step process, although the initial hydrolysis can be non-enzymatic. PGI2 can first hydrolyze to the inactive 6-keto-PGF1α, which can then be converted to this compound by 9-OH-PGDH. Alternatively, 9-OH-PGDH can directly act on PGI2.[1][10]
References
- 1. Metabolism of prostacyclin: formation of an active metabolite in the liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Physiology, Prostaglandin I2 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Prostaglandin I2 (prostacyclin) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prostaglandin I2 (prostacyclin) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prostacyclin - Wikipedia [en.wikipedia.org]
- 6. caymanchem.com [caymanchem.com]
- 7. 6-Keto-prostaglandin E1-sensitive adenylate cyclase and binding sites in membranes from platelets and cultured smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 6-Keto-prostaglandin E1 is more potent than prostaglandin I2 as a renal vasodilator and renin secretagogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 6-Keto-Prostaglandin E1: Biosynthesis and Circulatory Effects | Semantic Scholar [semanticscholar.org]
- 10. Metabolism of prostacyclin by 9-hydroxyprostaglandin dehydrogenase in human platelets. Formation of a potent inhibitor of platelet aggregation and enzyme purification - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of 6-Keto-Prostaglandin F1α in Biological Matrices using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostacyclin (PGI2), a member of the eicosanoid family, is a potent vasodilator and inhibitor of platelet aggregation, playing a crucial role in cardiovascular homeostasis.[1][2] Synthesized primarily by endothelial cells, PGI2 is chemically unstable and rapidly hydrolyzes under physiological conditions to its more stable, inactive metabolite, 6-keto-prostaglandin F1α (6-keto-PGF1α).[3][4] Due to this rapid conversion, the quantitative analysis of 6-keto-PGF1α serves as a reliable surrogate for measuring PGI2 production.
Accurate determination of 6-keto-PGF1α levels in biological matrices such as plasma and urine is critical for assessing endothelial function, studying the impact of novel therapeutics on the prostacyclin pathway, and investigating its role in various pathological conditions, including inflammation and cardiovascular disease. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this application, offering unparalleled sensitivity, selectivity, and accuracy for quantifying low-abundance lipid mediators.[1][4]
This application note provides a detailed protocol for the quantification of 6-keto-PGF1α in human plasma using a robust LC-MS/MS method, including sample preparation, and instrument parameters, and presents typical method performance data.
Signaling Pathway of Prostacyclin (PGI2)
Prostacyclin exerts its biological effects by binding to the G-protein coupled prostacyclin receptor (IP receptor) on the surface of platelets and vascular smooth muscle cells.[2] This interaction activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), resulting in a cascade of downstream effects that promote vasodilation and inhibit platelet activation.[2]
Experimental Protocols
Materials and Reagents
-
6-keto-Prostaglandin F1α standard (Cayman Chemical or equivalent)
-
6-keto-Prostaglandin F1α-d4 (internal standard, IS) (Cayman Chemical or equivalent)[5][6]
-
HPLC-grade methanol (B129727), acetonitrile, water, and ethyl acetate
-
Formic acid (LC-MS grade)
-
Human plasma (K2-EDTA)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18, 50 mg)
Sample Preparation (Solid-Phase Extraction)
The following protocol describes the extraction of 6-keto-PGF1α from human plasma.
-
Sample Thawing & Spiking: Thaw plasma samples on ice. To 0.5 mL of plasma, add the internal standard (6-keto-PGF1α-d4) to a final concentration of 100 pg/mL. Vortex briefly.
-
Protein Precipitation & Acidification: Add 1.5 mL of cold methanol containing 0.1% formic acid to precipitate proteins. Vortex for 30 seconds and centrifuge at 4°C for 10 minutes at 10,000 x g. Transfer the supernatant to a clean tube. Acidify the supernatant by adding 2 mL of water with 0.1% formic acid to bring the pH to ~3.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of water with 0.1% formic acid. Do not allow the cartridge to go dry.[7]
-
Sample Loading: Load the acidified supernatant onto the conditioned SPE cartridge at a slow, dropwise rate.
-
Washing: Wash the cartridge with 2 mL of water with 0.1% formic acid, followed by 2 mL of 15% methanol in water.
-
Elution: Elute the analytes with 1.5 mL of ethyl acetate.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 30°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% formic acid).
LC-MS/MS Method
The analysis is performed using a high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.
3.3.1. Liquid Chromatography (LC) Conditions
| Parameter | Value |
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Gradient | 20% B to 95% B over 8 minutes, hold for 2 min, re-equilibrate |
3.3.2. Mass Spectrometry (MS) Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| IonSpray Voltage | -4500 V |
| Temperature | 500°C |
| Collision Gas | Nitrogen |
| Analyte | 6-keto-PGF1α |
| MRM Transition | 369.2 > 163.1 |
| Collision Energy (CE) | -22 V |
| Internal Standard | 6-keto-PGF1α-d4 |
| MRM Transition | 373.2 > 245.2 |
| Collision Energy (CE) | -21 V[3] |
Results and Discussion
The LC-MS/MS method described was validated for linearity, sensitivity, accuracy, and precision according to established bioanalytical method validation guidelines.
Linearity and Sensitivity
The method demonstrated excellent linearity over the specified concentration range.
| Analyte | Calibration Range (pg/mL) | R² | LLOQ (pg/mL) |
| 6-keto-PGF1α | 50.0 - 5000 | > 0.99 | 50.0[4] |
Accuracy and Precision
The intra- and inter-day accuracy and precision were assessed using quality control (QC) samples at low, medium, and high concentrations.
| QC Level | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| Low QC | < 15% | 95.5 - 104.2 | < 12.7% | 97.3 - 100.8[4] |
| Mid QC | < 15% | 96.1 - 103.5 | < 12.7% | 97.3 - 100.8[4] |
| High QC | < 15% | 97.2 - 102.8 | < 12.7% | 97.3 - 100.8[4] |
Matrix Effect and Recovery
The efficiency of the extraction process and the influence of the biological matrix were evaluated.
| Parameter | Low QC (%) | High QC (%) |
| Extraction Recovery | 85 - 95 | 88 - 98 |
| Matrix Effect | 90 - 110 | 92 - 108 |
Conclusion
This application note details a sensitive, specific, and robust LC-MS/MS method for the quantification of 6-keto-PGF1α in human plasma. The described solid-phase extraction protocol provides clean extracts and high recovery, while the chromatographic and mass spectrometric conditions allow for accurate and precise measurement at physiologically relevant concentrations. This method is well-suited for clinical and preclinical research in studies where the assessment of prostacyclin production is of interest.
References
- 1. Development and validation of a LC/MS/MS method for 6-keto PGF1α, a metabolite of prostacyclin (PGI₂) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. frontiersin.org [frontiersin.org]
- 4. Determination of 6-keto prostaglandin F1α and its metabolites in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. biocompare.com [biocompare.com]
- 7. C18 Cartridge Solid Phase Extraction (SPE) for MS analysis | Cornell Institute of Biotechnology | Cornell University [biotech.cornell.edu]
Application Note: Quantification of Urinary 6-Keto-Prostaglandin F1α by Mass Spectrometry
Topic: Measurement of 6-Keto-Prostaglandin F1α in Urine by Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Prostacyclin (PGI2) is a critical lipid mediator in the cardiovascular system, primarily known for its potent vasodilation and inhibition of platelet aggregation.[1][2] Due to its chemical instability, direct measurement of PGI2 in biological samples is not feasible. Therefore, its stable, inactive hydrolysis product, 6-keto-prostaglandin F1α (6-keto-PGF1α), is used as a reliable biomarker for in vivo PGI2 production.[3] This application note details a robust and sensitive method for the quantification of 6-keto-PGF1α in human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The accurate measurement of urinary 6-keto-PGF1α can provide valuable insights into endothelial function, cardiovascular health, and the effects of therapeutic interventions.
Note: This document focuses on 6-keto-prostaglandin F1α, the well-established and scientifically accepted stable metabolite of prostacyclin (PGI2) for measurement in urine. The initially requested "6-Keto-PGE1" is not the recognized metabolite for assessing PGI2 levels.
Prostacyclin Biosynthesis and Signaling Pathway
Prostacyclin is synthesized from arachidonic acid through the sequential action of cyclooxygenase (COX) enzymes and prostacyclin synthase.[1][4][5] Once produced, PGI2 exerts its biological effects by binding to the prostacyclin receptor (IP receptor), a G protein-coupled receptor.[2][6][7] This interaction triggers a signaling cascade that ultimately leads to vasodilation and inhibition of platelet aggregation.[8]
References
- 1. Frontiers | Prostacyclin: An Inflammatory Paradox [frontiersin.org]
- 2. Physiology, Prostaglandin I2 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Molecular Mechanisms Regulating the Vascular Prostacyclin Pathways and Their Adaptation during Pregnancy and in the Newborn - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Prostacyclin - Wikipedia [en.wikipedia.org]
- 7. Role of prostacyclin in pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances in targeting the prostacyclin pathway in pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for 6-Keto-Prostaglandin F1α (6-Keto-PGF1α) ELISA Kit
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
6-keto-prostaglandin F1α (6-keto-PGF1α) is the stable, inactive metabolite of prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation.[1][2] Due to the extremely short half-life of PGI2 (2-3 minutes in buffer), direct measurement is impractical.[1][2] Therefore, the quantification of 6-keto-PGF1α serves as a reliable index of PGI2 production. This competitive enzyme-linked immunosorbent assay (ELISA) kit provides a sensitive and specific method for the quantitative determination of 6-keto-PGF1α in a variety of biological samples, including serum, plasma, urine, and cell culture supernatants. Accurate measurement of 6-keto-PGF1α is crucial for research in cardiovascular diseases, inflammation, and other physiological and pathological processes where prostacyclin plays a key role.[1]
Assay Principle
This kit is based on the principle of competitive ELISA. The microplate wells are pre-coated with a capture antibody. When the sample or standard, a fixed amount of horseradish peroxidase (HRP)-conjugated 6-keto-PGF1α, and a primary antibody are added to the wells, the unlabeled 6-keto-PGF1α from the sample and the HRP-conjugated 6-keto-PGF1α compete for the limited binding sites on the primary antibody. After an incubation period, the unbound components are washed away. A substrate solution is then added, and the color development is initiated by the HRP enzyme. The intensity of the color is inversely proportional to the concentration of 6-keto-PGF1α in the sample. The reaction is stopped by the addition of a stop solution, and the absorbance is measured at a specific wavelength. The concentration of 6-keto-PGF1α in the samples is determined by comparing their absorbance with a standard curve generated from known concentrations of 6-keto-PGF1α.
Signaling Pathway of Prostacyclin (PGI2)
Prostacyclin (PGI2) is synthesized from arachidonic acid by the sequential action of cyclooxygenase (COX) and prostacyclin synthase.[3] PGI2 exerts its effects by binding to the prostacyclin receptor (IP receptor), a G-protein coupled receptor, on the surface of target cells such as platelets and vascular smooth muscle cells.[3][4] This binding activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[3][4] The elevated intracellular cAMP levels activate Protein Kinase A (PKA), leading to a cascade of downstream effects that ultimately result in vasodilation and inhibition of platelet aggregation.[3]
Figure 1: Prostacyclin (PGI2) Signaling Pathway.
Materials and Reagents
Materials Provided
-
96-well microplate pre-coated with antibody
-
6-Keto-PGF1α Standard
-
HRP-conjugated 6-Keto-PGF1α
-
Standard Diluent
-
Assay Buffer
-
Wash Buffer Concentrate
-
TMB Substrate
-
Stop Solution
-
Plate Sealer
Materials Required but Not Provided
-
Microplate reader capable of measuring absorbance at 450 nm
-
Pipettes and pipette tips
-
Deionized or distilled water
-
Vortex mixer
-
Tubes for standard and sample dilutions
-
Absorbent paper
Experimental Protocols
Reagent Preparation
-
Wash Buffer: Dilute the Wash Buffer Concentrate with deionized or distilled water as specified in the kit manual.
-
6-Keto-PGF1α Standard: Reconstitute the lyophilized 6-Keto-PGF1α Standard with the provided Standard Diluent to create a stock solution. Prepare a dilution series of the standard by serially diluting the stock solution with Standard Diluent.
Sample Preparation
-
Serum: Allow blood to clot at room temperature for 30 minutes, then centrifuge at 1000 x g for 15 minutes. Collect the serum and store at -20°C or colder.
-
Plasma: Collect blood into tubes containing an appropriate anticoagulant. Centrifuge at 1000 x g for 15 minutes within 30 minutes of collection. Collect the plasma and store at -20°C or colder.
-
Urine: Collect a fresh urine sample and centrifuge to remove any particulate matter. Store at -20°C or colder.
-
Cell Culture Supernatants: Centrifuge cell culture media at 1000 x g for 15 minutes to remove cells and debris. Collect the supernatant and store at -20°C or colder.
Assay Procedure
Figure 2: General Experimental Workflow for the 6-Keto-PGF1α ELISA.
-
Bring all reagents and samples to room temperature before use.
-
Add standards and samples to the appropriate wells of the microplate.
-
Add the HRP-conjugated 6-Keto-PGF1α to each well.
-
Add the primary antibody to each well.
-
Seal the plate and incubate for the time and temperature specified in the kit manual.
-
Wash the wells multiple times with the prepared Wash Buffer.
-
Add the TMB Substrate to each well and incubate in the dark.
-
Add the Stop Solution to each well to terminate the reaction.
-
Immediately read the absorbance at 450 nm using a microplate reader.
Data Analysis
Calculate the average absorbance for each set of standards and samples. Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis. A four-parameter logistic curve fit is recommended for data analysis.[5] Determine the concentration of 6-keto-PGF1α in the samples by interpolating from the standard curve.
Performance Characteristics
The performance of this ELISA kit is characterized by its sensitivity, specificity, and precision.
| Parameter | Typical Value |
| Sensitivity | 1.4 - 6 pg/mL[1][2] |
| Assay Range | 3.2 - 50,000 pg/mL[1] |
| Intra-Assay Precision (CV%) | < 10% |
| Inter-Assay Precision (CV%) | < 15% |
Cross-Reactivity:
| Compound | Cross-Reactivity (%) |
| 6-keto-Prostaglandin F1α | 100 |
| 6-keto-Prostaglandin E1 | 33.9[2] |
| Prostaglandin F1α | 28[2] |
| Prostaglandin F2α | 11[2] |
| 2,3-dinor-6-keto-Prostaglandin F1α | 4.9[2] |
| Thromboxane B2 | < 0.1[2] |
Troubleshooting
| Problem | Possible Cause | Solution |
| No or weak signal | Reagents not at room temperature. | Ensure all reagents are at room temperature before use. |
| Incorrect reagent preparation or addition. | Double-check all calculations and pipetting. | |
| Expired reagents. | Use reagents within their expiration date. | |
| High background | Insufficient washing. | Increase the number of washes or the soaking time between washes. |
| Contaminated reagents or plate. | Use fresh, clean reagents and materials. | |
| Substrate incubation in light. | Ensure substrate incubation is performed in the dark. | |
| Poor standard curve | Improper standard dilution. | Prepare fresh standards and ensure accurate dilutions. |
| Inaccurate pipetting. | Calibrate pipettes and use proper pipetting techniques. | |
| Incorrect curve fitting model. | Use a four-parameter logistic curve fit. | |
| High variability between replicates | Inconsistent pipetting. | Ensure consistent pipetting technique. |
| Incomplete mixing of reagents. | Thoroughly mix all reagents before use. | |
| Edge effects on the plate. | Avoid using the outermost wells of the plate if edge effects are suspected. |
Conclusion
This 6-Keto-PGF1α ELISA kit provides a reliable and sensitive tool for the quantitative measurement of this important metabolite. Adherence to the protocol and proper laboratory technique will ensure accurate and reproducible results, facilitating research and drug development in areas where prostacyclin plays a critical role.
References
Application Notes and Protocols for Radioimmunoassay of 6-Keto-Prostaglandin E1 in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Keto-Prostaglandin E1 (6-Keto-PGE1) is a biologically active metabolite of prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation. Due to the inherent instability of PGI2, with a half-life of only 2-3 minutes in buffer, its production is often monitored by measuring its more stable hydrolysis product, 6-keto-prostaglandin F1α (6-keto-PGF1α).[1] This document provides detailed application notes and protocols for the quantification of 6-keto-PGF1α, as a surrogate for PGI2 and its metabolite this compound, in various biological samples using a competitive radioimmunoassay (RIA). The methods described herein are crucial for studies related to cardiovascular health, inflammation, and drug development targeting the prostaglandin (B15479496) pathways.
Principle of the Assay
The radioimmunoassay for 6-keto-PGF1α is a competitive binding assay. In this assay, a known quantity of radiolabeled 6-keto-PGF1α (tracer) competes with the unlabeled 6-keto-PGF1α present in the sample or standard for a limited number of binding sites on a specific antibody. The amount of radiolabeled antigen bound to the antibody is inversely proportional to the concentration of unlabeled antigen in the sample. After separation of the antibody-bound fraction from the free fraction, the radioactivity of the bound fraction is measured. The concentration of 6-keto-PGF1α in the unknown sample is then determined by interpolating from a standard curve.
Data Presentation
Table 1: Assay Performance Characteristics
| Parameter | Value | Reference |
| Sensitivity | ||
| Detection Limit | 12.6 pg/mL | [2] |
| IC50 (50% B/B0) | 55.6 ± 5.1 pg | [2] |
| Precision | ||
| Intra-Assay Variation | 4.1 - 8.2% | [2] |
| Inter-Assay Variation | 12.4% | [2] |
| Recovery | ||
| 100 pg/mL added to plasma | 90.2% | [2] |
| 200 pg/mL added to plasma | 95.4% | [2] |
| Linearity | A linear relationship is observed between increasing volumes of urine and the calculated values. | [3] |
Table 2: Cross-Reactivity of the Anti-6-Keto-PGF1α Antiserum
| Compound | Cross-Reactivity (%) | Reference |
| 6-keto-PGF1α | 100 | [4] |
| 2,3-dinor-6-keto-PGF1α | 3.17 | [1] |
| PGE2 | 0.8 | [5] |
| PGF2α | 1.0 | [5] |
| PGD2 | < 0.2 | [5] |
| PGF1α | < 0.2 | [5] |
| PGF2β | < 0.2 | [5] |
| TXB2 | < 0.2 | [5] |
| PGE1 | 0.20 | [1] |
| 6,15-diketo-13,14-dihydro-PGF1α | 0.12 | [1] |
| Other arachidonate (B1239269) metabolites | < 0.01 | [6] |
Experimental Protocols
I. Sample Collection and Preparation
Proper sample handling is critical for accurate measurement of prostaglandins.
Plasma:
-
Collect blood into tubes containing EDTA or heparin as an anticoagulant.
-
To prevent enzymatic degradation of prostaglandins, a prostaglandin synthetase inhibitor, such as indomethacin, should be added to the collection tubes at a final concentration of approximately 10 µg/mL.[2]
-
Centrifuge at 1000 x g for 15 minutes within 30 minutes of collection.
-
Aliquot the plasma into clean polypropylene (B1209903) tubes and store at ≤ -20°C until analysis. Avoid repeated freeze-thaw cycles.
Urine:
-
Collect urine samples and store them at ≤ -20°C. For long-term storage, -80°C is recommended.
-
For analysis, thaw the urine samples and centrifuge to remove any particulate matter.
II. Extraction of 6-Keto-PGF1α from Biological Samples
Extraction is necessary to remove interfering substances from the biological matrix.
Materials:
-
Ethyl acetate (B1210297)
-
Hexane
-
Ethanol (15%)
-
Deionized water
-
2M Hydrochloric acid (HCl)
-
C18 Reverse Phase Extraction Columns (200 mg)
-
Nitrogen gas supply
-
Vortex mixer
-
Centrifuge
Procedure for Plasma and Urine:
-
Acidify the sample (plasma or urine) to a pH of approximately 3.5 by adding 2M HCl. This is typically around 50 µL of HCl per 1 mL of sample.[7]
-
Incubate the acidified sample at 4°C for 15 minutes.
-
Centrifuge at high speed for 2 minutes to pellet any precipitate.[7]
-
Prepare the C18 column:
-
Wash the column with 10 mL of ethanol.
-
Wash the column with 10 mL of deionized water.[7]
-
-
Apply the supernatant from the acidified sample to the prepared C18 column. A slight positive pressure can be used to achieve a flow rate of about 0.5 mL/minute.
-
Wash the column sequentially with:
-
10 mL of deionized water
-
10 mL of 15% ethanol
-
10 mL of hexane[7]
-
-
Elute the 6-keto-PGF1α from the column with 10 mL of ethyl acetate.[7]
-
Evaporate the ethyl acetate eluate to dryness under a gentle stream of nitrogen gas.
-
Reconstitute the dried extract in an appropriate volume of assay buffer. Vortex thoroughly and allow it to sit for five minutes at room temperature. Repeat the vortexing step twice more.[7]
III. Radioimmunoassay Protocol
Materials:
-
Anti-6-Keto-PGF1α antibody
-
[³H]-6-Keto-PGF1α tracer
-
6-Keto-PGF1α standard
-
Assay Buffer (e.g., phosphate (B84403) buffer with bovine serum albumin)
-
Dextran-coated charcoal suspension
-
Scintillation cocktail
-
Scintillation counter
-
Polypropylene assay tubes
Procedure:
-
Prepare Standard Curve: Serially dilute the 6-Keto-PGF1α standard in assay buffer to obtain a range of concentrations (e.g., from 3.2 to 50,000 pg/mL).[7]
-
Assay Setup: In polypropylene tubes, add the following reagents in the specified order:
-
Total Count (TC) tubes: Only [³H]-6-Keto-PGF1α tracer.
-
Nonspecific Binding (NSB) tubes: Assay buffer and [³H]-6-Keto-PGF1α tracer.
-
Maximum Binding (B0) tubes: Assay buffer, [³H]-6-Keto-PGF1α tracer, and anti-6-Keto-PGF1α antibody.
-
Standard tubes: Standard solutions of varying concentrations, [³H]-6-Keto-PGF1α tracer, and anti-6-Keto-PGF1α antibody.
-
Sample tubes: Reconstituted sample extracts, [³H]-6-Keto-PGF1α tracer, and anti-6-Keto-PGF1α antibody.
-
-
Incubation: Vortex all tubes gently and incubate for a specified period (e.g., 2 hours at room temperature or 16-20 hours at 4°C).
-
Separation of Bound and Free Fractions:
-
Add cold dextran-coated charcoal suspension to all tubes except the Total Count tubes. The charcoal will adsorb the free, unbound [³H]-6-Keto-PGF1α.
-
Vortex immediately and incubate on ice for a specified time (e.g., 10-15 minutes).
-
Centrifuge the tubes at a sufficient speed and duration to pellet the charcoal (e.g., 2000 x g for 15 minutes at 4°C).
-
-
Measurement of Radioactivity:
-
Carefully decant the supernatant (which contains the antibody-bound [³H]-6-Keto-PGF1α) from each tube into a scintillation vial.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity (counts per minute, CPM) in a scintillation counter.
-
IV. Calculation of Results
-
Calculate the average CPM for each set of duplicate or triplicate tubes.
-
Calculate the percentage of tracer bound (%B/B0) for each standard and sample using the following formula: %B/B0 = [(CPM_standard/sample - CPM_NSB) / (CPM_B0 - CPM_NSB)] x 100
-
Plot a standard curve of %B/B0 versus the concentration of the 6-keto-PGF1α standards.
-
Determine the concentration of 6-keto-PGF1α in the samples by interpolating their %B/B0 values from the standard curve.
-
Correct the final concentration for the dilution factor from the sample preparation and extraction steps.
Visualization
Signaling Pathway of this compound
This compound, similar to its parent compound PGI2, exerts its biological effects by binding to cell surface receptors, which leads to the activation of adenylate cyclase.[8] This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger that mediates various downstream cellular responses, including vasodilation and inhibition of platelet aggregation.[8]
Caption: Signaling pathway of this compound.
Experimental Workflow for 6-Keto-PGF1α Radioimmunoassay
The following diagram outlines the key steps in the radioimmunoassay for 6-keto-PGF1α in biological samples.
Caption: Workflow for 6-Keto-PGF1α RIA.
References
- 1. 6-keto-PGF1 alpha ELISA Kit (ab133023) | Abcam [abcam.com]
- 2. Measurement of 6-keto-prostaglandin E1 alpha in human plasma with radioimmunoassay: effect of prostacyclin infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. revistas.unav.edu [revistas.unav.edu]
- 4. Generation of monoclonal antibody against 6-Keto PGF1α and development of ELISA for its quantification in culture medium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A radioimmunoassay for 6-keto-prostaglandin F1 alpha utilizing an antiserum against 6-methoxime-prostaglandin F1 alpha. Application to study renal in vitro synthesis of prostacyclin. | Sigma-Aldrich [merckmillipore.com]
- 6. Application of an alpha-sidechain length-specific monoclonal antibody to immunoaffinity purification and enzyme immunoassay of 2,3-dinor-6-keto-prostaglandin F1 alpha from human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. resources.novusbio.com [resources.novusbio.com]
- 8. 6-Keto-prostaglandin E1-sensitive adenylate cyclase and binding sites in membranes from platelets and cultured smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Extraction of 6-Keto-Prostaglandin E1 from Cell Culture Supernatant
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandin (B15479496) I2 (PGI2, or prostacyclin) is a potent vasodilator and inhibitor of platelet aggregation, playing a crucial role in cardiovascular homeostasis and inflammation. However, its inherent instability in aqueous solutions makes direct quantification challenging. 6-keto-prostaglandin E1 (6-keto-PGE1) is a more stable, biologically active metabolite of PGI2, making it a valuable analyte for assessing PGI2 production in cell culture systems.[1][2] These application notes provide detailed protocols for the extraction of this compound from cell culture supernatants, a critical step for accurate downstream quantification by methods such as ELISA or mass spectrometry. Two common extraction techniques, Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE), are described.
Data Presentation
Direct comparative studies on the extraction efficiency of this compound from cell culture supernatants are limited in the available scientific literature. However, data from studies on structurally similar prostaglandins (B1171923), such as PGE2, PGD2, and the more commonly measured PGI2 metabolite, 6-keto-PGF1α, can provide an estimate of expected recovery rates. The following table summarizes recovery data for these related compounds using Solid-Phase Extraction (SPE).
| Prostaglandin | Matrix | Extraction Method | Recovery Rate (%) | Reference |
| PGE2 | Cell Culture Medium | Solid-Phase Extraction | >90% | [3] |
| PGD2 | Cell Culture Medium | Solid-Phase Extraction | >90% | [3] |
| 6-keto-PGF1α | Cell Culture Medium | Solid-Phase Extraction | >43% | [4] |
| Various Prostaglandins | Aqueous Solutions | Solid-Phase Extraction | 80-90% | [3] |
Note: Recovery rates can be influenced by the specific SPE cartridge, solvents, and the complexity of the cell culture medium. It is highly recommended to perform an initial validation of the chosen extraction method with spiked samples to determine the recovery efficiency in your specific experimental setup.
Signaling Pathway
This compound is formed from the enzymatic conversion of PGI2. Both PGI2 and this compound can elicit cellular responses, often through the activation of G-protein coupled receptors and subsequent downstream signaling cascades involving cyclic AMP (cAMP).
Caption: PGI2 and this compound signaling pathway.
Experimental Workflow
The overall experimental workflow for the extraction and subsequent analysis of this compound from cell culture supernatant is depicted below.
Caption: Experimental workflow for this compound extraction.
Experimental Protocols
Important Considerations Before Starting:
-
Stability: Prostaglandins can be unstable. It is recommended to process samples as quickly as possible and store them at -80°C if extraction cannot be performed immediately. Avoid repeated freeze-thaw cycles.
-
pH: Acidification of the sample is a critical step to ensure that the carboxyl group of the prostaglandin is protonated, which enhances its retention on reversed-phase SPE sorbents and its extraction into organic solvents during LLE.
-
Solvents: Use high-purity (e.g., HPLC grade) solvents to minimize interference in downstream analysis.
-
Validation: It is crucial to validate the chosen extraction method for your specific cell culture medium by spiking a known amount of this compound standard into a sample and calculating the recovery rate.
Protocol 1: Solid-Phase Extraction (SPE)
This protocol is based on established methods for prostaglandin extraction using C18 reversed-phase cartridges.
Materials:
-
Cell culture supernatant
-
1N HCl or formic acid
-
Methanol, HPLC grade
-
Ethyl acetate (B1210297), HPLC grade
-
Hexane (B92381), HPLC grade
-
Deionized water
-
C18 SPE cartridges (e.g., 100-500 mg)
-
SPE manifold
-
Nitrogen evaporator or centrifugal vacuum concentrator
-
Assay buffer for reconstitution (compatible with downstream analysis)
Procedure:
-
Sample Preparation:
-
Thaw frozen cell culture supernatant samples on ice.
-
Centrifuge the supernatant at 1,500 x g for 10 minutes at 4°C to pellet any cells or debris.
-
Transfer the clear supernatant to a new tube.
-
Acidify the supernatant to pH 3-4 by adding 1N HCl or formic acid.
-
-
SPE Cartridge Conditioning:
-
Place the C18 SPE cartridges on the SPE manifold.
-
Wash the cartridges with 5 mL of methanol.
-
Equilibrate the cartridges with 5 mL of deionized water. Do not allow the cartridges to dry out.
-
-
Sample Loading:
-
Load the acidified supernatant onto the conditioned SPE cartridges. A flow rate of approximately 1-2 mL/minute is recommended.
-
-
Washing:
-
Wash the cartridges with 5 mL of deionized water to remove hydrophilic impurities.
-
Wash the cartridges with 5 mL of hexane to remove nonpolar impurities.
-
-
Elution:
-
Elute the this compound from the cartridges with 5 mL of ethyl acetate into a clean collection tube.
-
-
Solvent Evaporation:
-
Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen or using a centrifugal vacuum concentrator.
-
-
Reconstitution:
-
Reconstitute the dried extract in a known volume of assay buffer suitable for your downstream quantification method (e.g., ELISA buffer).
-
Protocol 2: Liquid-Liquid Extraction (LLE)
This protocol provides a classic method for the extraction of prostaglandins from aqueous samples.
Materials:
-
Cell culture supernatant
-
1N HCl or formic acid
-
Ethyl acetate, HPLC grade
-
Nitrogen evaporator or centrifugal vacuum concentrator
-
Assay buffer for reconstitution (compatible with downstream analysis)
Procedure:
-
Sample Preparation:
-
Thaw frozen cell culture supernatant samples on ice.
-
Centrifuge the supernatant at 1,500 x g for 10 minutes at 4°C to pellet any cells or debris.
-
Transfer the clear supernatant to a new glass tube.
-
Acidify the supernatant to pH 3-4 by adding 1N HCl or formic acid.
-
-
Extraction:
-
Add 2 volumes of ethyl acetate to the acidified supernatant (e.g., 2 mL of ethyl acetate for 1 mL of supernatant).
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge at 1,500 x g for 10 minutes at 4°C to separate the aqueous and organic phases.
-
-
Collection of Organic Phase:
-
Carefully collect the upper organic phase (ethyl acetate) containing the this compound and transfer it to a new clean tube. Be careful not to aspirate any of the lower aqueous phase.
-
Repeat the extraction step on the aqueous phase with another 2 volumes of ethyl acetate to maximize recovery. Combine the organic phases.
-
-
Solvent Evaporation:
-
Evaporate the combined ethyl acetate fractions to dryness under a gentle stream of nitrogen or using a centrifugal vacuum concentrator.
-
-
Reconstitution:
-
Reconstitute the dried extract in a known volume of assay buffer suitable for your downstream quantification method (e.g., ELISA buffer).
-
Concluding Remarks
The choice between Solid-Phase Extraction and Liquid-Liquid Extraction will depend on the specific requirements of your experiment, including sample volume, throughput needs, and the level of purity required for downstream analysis. SPE is generally considered to be more selective and amenable to automation, while LLE can be a cost-effective alternative for smaller sample numbers. Regardless of the method chosen, consistent execution and initial validation are paramount for obtaining reliable and reproducible results in the quantification of this compound from cell culture supernatants.
References
- 1. Enzymatic inactivation of 6-keto-prostaglandin E1 in vitro: comparison with prostaglandin E1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 6-Keto-prostaglandin E1 is more potent than prostaglandin I2 as a renal vasodilator and renin secretagogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization of a solid phase extraction procedure for prostaglandin E2, F2 alpha and their tissue metabolites. | Sigma-Aldrich [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Bioassays Measuring 6-Keto-Prostaglandin E1 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Keto-Prostaglandin E1 (6-Keto-PGE1) is a stable and biologically active metabolite of prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation.[1][2] Like PGI2, this compound exerts its physiological effects primarily through the activation of the prostacyclin receptor (IP receptor), a Gs protein-coupled receptor (GPCR).[3][4] Activation of the IP receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[5][6] This signaling cascade mediates various cellular responses, including relaxation of smooth muscle and inhibition of platelet aggregation.[2][7]
These application notes provide detailed protocols for a suite of in vitro bioassays designed to measure the biological activity of this compound. The described methods include a functional platelet aggregation inhibition assay, a quantitative cAMP accumulation assay, and a sensitive reporter gene assay. These assays are essential tools for studying the pharmacology of this compound, screening for novel IP receptor agonists or antagonists, and characterizing the potency and efficacy of test compounds in drug development.
Signaling Pathway of this compound
This compound binds to the IP receptor, a Gs-coupled GPCR. This binding event triggers a conformational change in the receptor, leading to the activation of the associated Gs protein. The activated Gαs subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cAMP. The resulting increase in intracellular cAMP concentration activates Protein Kinase A (PKA), which in turn phosphorylates downstream targets, ultimately leading to the cellular response, such as the inhibition of platelet aggregation.
Quantitative Data Summary
The following table summarizes the reported in vitro activity of this compound in various bioassays. Potency is often compared to that of PGI2, the parent compound.
| Bioassay Type | Target/Cell Type | Key Parameter & Value | Reference(s) |
| Platelet Aggregation Inhibition | Human Platelets | Potency similar to PGI2 | [2][7] |
| cAMP Accumulation | Human Lymphocytes | 1 µg/mL induces a 5-fold increase in cAMP | [5][6] |
| Adenylyl Cyclase Activation | Human Platelet Membranes | Dose-dependently stimulates adenylyl cyclase | [4] |
| Vasodilation | Canine Kidney (in vivo) | Approximately 5 times more potent than PGI2 | [8] |
Experimental Protocols
Platelet Aggregation Inhibition Assay
This assay measures the ability of this compound to inhibit platelet aggregation induced by an agonist such as adenosine diphosphate (B83284) (ADP).
Experimental Workflow:
Materials:
-
Freshly drawn human whole blood in 3.2% sodium citrate
-
This compound stock solution (in a suitable solvent like DMSO or ethanol)
-
Adenosine diphosphate (ADP) stock solution
-
Phosphate-buffered saline (PBS)
-
Platelet-poor plasma (PPP) for blanking
-
Aggregometer and cuvettes with stir bars
-
Centrifuge
Protocol:
-
Preparation of Platelet-Rich Plasma (PRP): a. Centrifuge whole blood at 150-200 x g for 15-20 minutes at room temperature with the brake off. b. Carefully collect the upper PRP layer. c. Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain platelet-poor plasma (PPP). d. Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP.
-
Assay Procedure: a. Pipette PRP into aggregometer cuvettes containing a stir bar and allow it to equilibrate at 37°C for at least 5 minutes. b. Add various concentrations of this compound or vehicle control to the PRP and incubate for 2-5 minutes at 37°C with stirring. c. Initiate platelet aggregation by adding a submaximal concentration of ADP (typically 5-20 µM). d. Record the change in light transmittance for 5-10 minutes. The decrease in turbidity as platelets aggregate leads to an increase in light transmittance.
-
Data Analysis: a. Set 0% aggregation with PRP and 100% aggregation with PPP. b. Determine the maximum aggregation for each concentration of this compound. c. Calculate the percentage inhibition of aggregation for each concentration relative to the vehicle control. d. Plot the percentage inhibition against the log concentration of this compound and determine the IC50 value using a non-linear regression curve fit.
cAMP Accumulation Assay (HTRF-based)
This competitive immunoassay quantifies the amount of cAMP produced by cells in response to this compound stimulation.
Experimental Workflow:
Materials:
-
Cells expressing the human IP receptor (e.g., HEK293 or CHO cells)
-
Cell culture medium and supplements
-
This compound
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate)
-
White, low-volume 384-well plates
-
HTRF-compatible plate reader
Protocol:
-
Cell Preparation: a. Culture cells expressing the IP receptor to ~80% confluency. b. Harvest cells and resuspend them in assay buffer containing a PDE inhibitor (e.g., 500 µM IBMX) to prevent cAMP degradation. c. Dispense a known number of cells (e.g., 5,000 cells/well) into a white 384-well plate.
-
Compound Addition and Stimulation: a. Prepare serial dilutions of this compound. b. Add the diluted this compound or vehicle control to the cells. c. Incubate the plate at room temperature for 30 minutes to stimulate cAMP production.
-
Detection: a. Following the manufacturer's instructions, add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) to each well. b. Incubate the plate at room temperature for 60 minutes to allow for the competitive binding reaction to reach equilibrium.
-
Data Acquisition and Analysis: a. Read the plate on an HTRF-compatible reader, measuring emission at both 665 nm (acceptor) and 620 nm (donor). b. Calculate the HTRF ratio (665 nm / 620 nm) * 10,000. c. Generate a standard curve using known concentrations of cAMP. d. Convert the HTRF ratios from the experimental wells to cAMP concentrations using the standard curve. e. Plot the cAMP concentration against the log concentration of this compound and determine the EC50 value.
Reporter Gene Assay (CRE-luciferase)
This assay measures the transcriptional activation of a reporter gene (luciferase) driven by a cAMP response element (CRE) upon stimulation of the IP receptor by this compound.
Experimental Workflow:
Materials:
-
HEK293 cells or other suitable host cell line
-
Expression plasmid for the human IP receptor
-
CRE-luciferase reporter plasmid
-
Transfection reagent
-
Cell culture medium and supplements
-
This compound
-
Luciferase assay reagent
-
White, opaque 96-well plates
-
Luminometer
Protocol:
-
Cell Transfection: a. Co-transfect HEK293 cells with the IP receptor expression plasmid and the CRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol. b. Plate the transfected cells in a white, opaque 96-well plate and allow them to recover and express the proteins for 24-48 hours.
-
Cell Stimulation: a. Replace the culture medium with a serum-free medium and starve the cells for 4-6 hours. b. Add serial dilutions of this compound or vehicle control to the cells. c. Incubate the plate for 6-8 hours at 37°C to allow for reporter gene expression.
-
Luminescence Detection: a. Remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions. b. Add the luciferase substrate to each well. c. Immediately measure the luminescence using a luminometer.
-
Data Analysis: a. Normalize the luciferase activity (e.g., to a co-transfected control like Renilla luciferase or to total protein concentration). b. Plot the normalized luciferase activity against the log concentration of this compound and determine the EC50 value using a non-linear regression curve fit.
References
- 1. 6-Keto-Prostaglandin E1: Biosynthesis and Circulatory Effects | Semantic Scholar [semanticscholar.org]
- 2. 6-keto PGE1: a possible metabolite of prostacyclin having platelet antiaggregatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular recognition and activation of the prostacyclin receptor by anti-pulmonary arterial hypertension drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 6-Keto-prostaglandin E1-sensitive adenylate cyclase and binding sites in membranes from platelets and cultured smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. UNIFIND - UNIMI - 6-Keto-prostaglandin E1-sensitive adenylate cyclase and binding sites in membranes from platelets and cultured smooth muscle cells [expertise.unimi.it]
- 6. The effect of 6-keto-prostaglandin E1 on human lymphocyte cAMP levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 6-Keto-prostaglandin E1 inhibits the aggregation of human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 6-Keto-prostaglandin E1 is more potent than prostaglandin I2 as a renal vasodilator and renin secretagogue - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays of 6-Keto-Prostaglandin E1 Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Keto-Prostaglandin E1 (6-Keto-PGE1) is a stable and biologically active metabolite of prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation.[1][2] Like its precursor, this compound exerts its physiological effects by interacting with cell surface receptors and initiating intracellular signaling cascades. Understanding the signaling pathways of this compound is crucial for elucidating its role in cardiovascular homeostasis and inflammation, and for the development of novel therapeutics targeting these pathways.
These application notes provide an overview of the this compound signaling pathway and detailed protocols for cell-based assays to quantify its activity. The primary signaling mechanism for this compound involves the activation of the Gs-coupled prostacyclin (IP) receptor, leading to the production of cyclic adenosine (B11128) monophosphate (cAMP).[3][4] Consequently, the most common cell-based assays for this compound signaling are designed to measure changes in intracellular cAMP levels.
This compound Signaling Pathway
This compound binds to the prostacyclin (IP) receptor, a G-protein coupled receptor (GPCR). This receptor is coupled to a stimulatory G protein (Gs). Upon ligand binding, the Gs alpha subunit activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cAMP. The subsequent increase in intracellular cAMP concentration leads to the activation of protein kinase A (PKA) and other downstream effectors, ultimately resulting in a cellular response.
Data Presentation: Potency of this compound and Related Prostanoids
Quantitative analysis of this compound activity is typically determined by generating a concentration-response curve in a suitable cell-based assay and calculating the half-maximal effective concentration (EC50). While specific EC50 values for this compound in recombinant cell-based cAMP assays are not extensively reported in the literature, its potency has been compared to its parent compound, PGI2, and the related prostaglandin (B15479496), PGE1.
| Compound | Receptor | Cell Type/System | Assay | Potency (Relative or EC50) | Reference(s) |
| This compound | IP Receptor | Human Platelets, Rabbit Aorta Myocytes | Adenylate Cyclase Activation | Less potent than PGI2 | [3][4] |
| This compound | Not Specified | Human Lymphocytes | cAMP Accumulation | 5-fold increase in cAMP at 1 µg/mL | [5] |
| This compound | Not Specified | Canine Kidney (in vivo) | Renin Secretion | ~5 times more potent than PGI2 | [6] |
| PGE1 | Endogenous Prostaglandin Receptors | HEK293 Cells | cAMP Accumulation | EC50 ≈ 12.5 - 20 µM | |
| PGI2 | IP Receptor | Not Specified | Receptor Binding/Activation | EC50 ≈ 1 nM |
Note: The potency of GPCR ligands can be highly dependent on the specific cell line, receptor expression levels, and assay format used. The data presented should be considered as a general guide.
Experimental Protocols
Several cell-based assay formats are suitable for quantifying this compound-induced cAMP production. These include luminescence-based biosensor assays, time-resolved fluorescence resonance energy transfer (TR-FRET) immunoassays, and traditional enzyme-linked immunosorbent assays (ELISAs). Below are detailed protocols for two common approaches.
Protocol 1: Homogeneous TR-FRET Immunoassay for cAMP Quantification (e.g., LANCE® Ultra cAMP Assay)
This protocol describes a competitive immunoassay in a homogeneous format, suitable for high-throughput screening.
Principle: This assay is based on the competition between unlabeled cAMP produced by the cells and a fluorescently labeled cAMP tracer for a limited number of anti-cAMP antibody binding sites. The antibody is labeled with a donor fluorophore (e.g., Europium cryptate) and the cAMP tracer with an acceptor fluorophore. When the donor and acceptor are in close proximity (i.e., the tracer is bound to the antibody), FRET occurs. An increase in intracellular cAMP leads to displacement of the tracer, resulting in a decrease in the FRET signal.
Materials:
-
HEK293 cells stably or transiently expressing the human prostacyclin (IP) receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., HBSS with 5 mM HEPES).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX).
-
6-Keto-Prostaglandin E1.
-
TR-FRET cAMP assay kit (e.g., LANCE® Ultra cAMP Kit, PerkinElmer).
-
White, opaque 384-well microplates.
-
TR-FRET compatible microplate reader.
Procedure:
-
Cell Seeding:
-
Culture HEK293-IP cells to ~80-90% confluency.
-
Harvest cells and resuspend in culture medium at the desired concentration.
-
Seed cells into a 384-well plate at a density of 2,000-5,000 cells per well.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).
-
Perform serial dilutions of this compound in assay buffer containing a PDE inhibitor (e.g., 0.5 mM IBMX) to create a concentration-response curve.
-
-
Cell Stimulation:
-
Carefully remove the culture medium from the wells.
-
Add the diluted this compound solutions to the respective wells.
-
Incubate the plate at room temperature for 30 minutes.
-
-
Detection:
-
Prepare the detection reagents according to the manufacturer's protocol (Eu-labeled antibody and fluorescent cAMP tracer in lysis buffer).
-
Add the detection reagent mixture to each well.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET microplate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Calculate the ratio of the acceptor to donor fluorescence signals.
-
Plot the fluorescence ratio against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Protocol 2: Luminescence-Based Live-Cell cAMP Biosensor Assay (e.g., Promega GloSensor™ cAMP Assay)
This protocol describes a live-cell assay that provides real-time kinetic data on cAMP production.
Principle: This assay utilizes a genetically encoded biosensor that is a fusion of a cAMP-binding domain to a circularly permuted luciferase. Binding of cAMP to the biosensor causes a conformational change that leads to an increase in light output from the luciferase. This allows for the dynamic monitoring of cAMP levels in living cells.
Materials:
-
HEK293 cells.
-
GloSensor™ cAMP plasmid (Promega).
-
Transfection reagent.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
CO2-independent cell culture medium.
-
GloSensor™ cAMP Reagent (luciferase substrate).
-
6-Keto-Prostaglandin E1.
-
White, opaque 96- or 384-well microplates.
-
Luminometer.
Procedure:
-
Cell Transfection and Seeding:
-
Transfect HEK293 cells with the GloSensor™ cAMP plasmid according to the manufacturer's instructions.
-
24 hours post-transfection, harvest the cells and seed them into a white, opaque microplate at an appropriate density.
-
Incubate for an additional 24 hours.
-
-
Reagent Equilibration:
-
Prepare the GloSensor™ cAMP Reagent in CO2-independent medium.
-
Replace the culture medium in the wells with the reagent-containing medium.
-
Incubate the plate at room temperature for 2 hours to allow for reagent equilibration.
-
-
Data Acquisition:
-
Place the plate in a luminometer and measure the baseline luminescence for 5-10 minutes.
-
Add the desired concentrations of this compound to the wells.
-
Immediately begin kinetic measurement of luminescence for 30-60 minutes.
-
-
Data Analysis:
-
For each well, calculate the fold change in luminescence over the baseline.
-
Plot the peak fold change against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Conclusion
The cell-based assays described provide robust and reliable methods for studying this compound signaling. The choice of assay will depend on the specific research needs, such as throughput requirements and the desire for kinetic data. By employing these techniques, researchers can further characterize the pharmacology of this compound and its receptor, screen for novel modulators of this pathway, and gain a deeper understanding of its physiological and pathophysiological roles.
References
- 1. library.knu.edu.af [library.knu.edu.af]
- 2. 6-Keto-prostaglandin E1-sensitive adenylate cyclase and binding sites in membranes from platelets and cultured smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The effect of 6-keto-prostaglandin E1 on human lymphocyte cAMP levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 6-Keto-prostaglandin E1 is more potent than prostaglandin I2 as a renal vasodilator and renin secretagogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biomarker.hu [biomarker.hu]
Application Notes and Protocols: 6-Keto-Prostaglandin F1α as a Biomarker for Endothelial Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
The endothelium, a single layer of cells lining the interior surface of blood vessels, plays a critical role in maintaining vascular homeostasis. Endothelial dysfunction is an early event in the pathogenesis of various cardiovascular diseases, including atherosclerosis, hypertension, and diabetes.[1][2][3] A key indicator of endothelial health is the production of prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation.[4][5] However, PGI2 is extremely unstable, with a half-life of only 2-3 minutes, making its direct measurement impractical for routine clinical assessment.[5][6] Consequently, its stable, non-enzymatic hydrolysis product, 6-keto-prostaglandin F1α (6-keto-PGF1α), has emerged as a reliable biomarker for endogenous PGI2 production and, by extension, endothelial function.[6][7] This document provides detailed application notes and protocols for the use of 6-keto-PGF1α as a biomarker for endothelial function. While 6-keto-PGF1α is the predominantly measured metabolite, this document also briefly discusses 6-keto-prostaglandin E1 (6-keto-PGE1), a biologically active metabolite of PGI2.
Prostacyclin Signaling Pathway
Prostacyclin is synthesized from arachidonic acid by the sequential action of cyclooxygenase (COX) and prostacyclin synthase in endothelial cells.[5] It exerts its effects by binding to the prostacyclin receptor (IP receptor), a G-protein coupled receptor, on the surface of platelets and vascular smooth muscle cells.[1][3] This binding activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[1][8] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately resulting in vasodilation and inhibition of platelet aggregation.[1][3]
Data Presentation: 6-keto-PGF1α Levels in Health and Disease
The following table summarizes representative quantitative data for 6-keto-PGF1α concentrations in various biological matrices under different physiological and pathological conditions. These values can serve as a reference for researchers designing and interpreting their own experiments.
| Biological Matrix | Condition | Mean Concentration (pg/mL) | Reference |
| Plasma | Healthy Subjects | 1.9 ± 0.8 | [9] |
| Healthy Subjects (Radioimmunoassay) | 182.5 (range: 92.7 - 394.5) | [7] | |
| Patients with Cerebrovascular Disease | Significantly lower than controls | [10] | |
| Patients with Takayasu's Arteritis | Significantly lower than controls | [10] | |
| Critically ill patients (trauma or sepsis) | Significantly elevated | [11] | |
| Diabetic patients with proliferative retinopathy | 121 (median) | [12] | |
| Diabetic patients with nil/minimal retinopathy | 79 (median) | [12] | |
| Urine | Healthy Volunteers | 92 ± 51 | [9] |
| Serum | Canines with seeded vascular grafts (Day 10) | 135 ± 6.01 to 145 ± 6.54 | [5] |
| Canines with unseeded vascular grafts (Day 10) | 80.5 ± 4.35 to 81.2 ± 5.10 | [5] | |
| Cell Culture | Human Endothelial Cells stimulated with normal serum | Higher production | [13] |
| Human Endothelial Cells stimulated with diabetic serum | Lower production | [13] |
Experimental Protocols
Accurate measurement of 6-keto-PGF1α is crucial for its utility as a biomarker. Below are detailed protocols for sample preparation and analysis using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, which is a common method for its quantification.
Experimental Workflow Overview
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Prostacyclin facilitates vascular smooth muscle cell phenotypic transformation via activating TP receptors when IP receptors are deficient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cardioprotective prostacyclin signaling in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The prostacyclin receptor induces human vascular smooth muscle cell differentiation via the protein kinase A pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Varying levels of 6-keto-prostaglandin F1α and thromboxane B2 in serum and endothelialization and hyperplasia in small-diameter grafts seeded with CD34+ bone marrow cells in canines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 6-keto-PGF1 alpha ELISA Kit (ab133023) | Abcam [abcam.com]
- 7. Measurement of 6-keto-prostaglandin E1 alpha in human plasma with radioimmunoassay: effect of prostacyclin infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. Development and validation of a LC/MS/MS method for 6-keto PGF1α, a metabolite of prostacyclin (PGI₂) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Plasma concentrations of 6-keto-prostaglandin F1 alpha in patients with hypertension, cerebrovascular disease or Takayasu's arteritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Measurement of 6-keto-PGF1 alpha and thromboxane B2 levels in critically ill surgical patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In-vitro venous prostacyclin production, plasma 6-keto-prostaglandin F1 alpha concentrations, and diabetic retinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 6-Keto prostaglandin F1 alpha production in endothelial-cell cultures in response to normal and diabetic human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
Experimental Models for Studying the Effects of 6-Keto-Prostaglandin E1
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
6-Keto-Prostaglandin E1 (6-Keto-PGE1) is a biologically active metabolite of prostacyclin (PGI2) that exhibits a range of physiological and pharmacological effects.[1] It is known for its vasodilatory, anti-platelet, and cytoprotective properties.[2] Understanding the mechanisms of action and characterizing the therapeutic potential of this compound requires robust experimental models. This document provides an overview of various in vivo and in vitro models used to study the effects of this compound, complete with detailed experimental protocols and data summaries to facilitate research and development in this area.
In Vivo Models
In vivo models are crucial for understanding the systemic effects of this compound on complex physiological systems. Animal models, particularly rodents and canines, have been instrumental in elucidating its cardiovascular, renal, and anti-tumor effects.
Cardiovascular and Renal Effects in Rodent and Canine Models
Studies in anesthetized rats and dogs have demonstrated the potent vasodilatory and renin-stimulating effects of this compound.[3][4] These models are essential for assessing the hemodynamic and renal impact of this compound and its potential as a therapeutic agent for cardiovascular and renal diseases.
Quantitative Data Summary: Hemodynamic and Renal Effects
| Model Organism | Administration Route | Dosage Range | Key Findings | Reference |
| Indomethacin-pretreated Rats | Intrarenal artery infusion | 0.01 to 1.0 µ g/min | Dose-dependent reduction in renal vascular resistance and increase in renal blood flow.[3] | [3] |
| Anesthetized Dogs | Intrarenal infusions | 3 x 10⁻⁹ to 3 x 10⁻⁸ g/kg/min | Potent stimulation of renin secretion, approximately 5 times more potent than PGI2.[4] | [4] |
Experimental Protocol: Assessment of Renal Vascular Effects in Rats
This protocol outlines the methodology for investigating the renal vascular effects of this compound in an anesthetized rat model, based on previously described methods.[3]
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
6-Keto-Prostaglandin E1
-
Anesthetic (e.g., sodium pentobarbital)
-
Saline solution (0.9% NaCl)
-
Polyethylene tubing for cannulation
-
Blood pressure transducer and recorder
-
Renal blood flow probe and meter
Procedure:
-
Animal Preparation: Anesthetize the rat with an appropriate anesthetic. Cannulate the trachea to ensure a clear airway. Cannulate the femoral artery to monitor systemic arterial blood pressure and the femoral vein for administration of supplemental anesthetic and other agents.
-
Indomethacin Pretreatment: Administer indomethacin to inhibit endogenous prostaglandin (B15479496) synthesis, allowing for a clearer assessment of the effects of exogenous this compound.
-
Surgical Preparation for Renal Artery Infusion: Perform a laparotomy to expose the left kidney and renal artery. Carefully cannulate the renal artery for direct infusion of this compound. Place a renal blood flow probe around the renal artery to continuously monitor renal blood flow.
-
Stabilization Period: Allow the animal to stabilize for a period of 30-60 minutes after surgery until blood pressure and renal blood flow are stable.
-
This compound Infusion: Infuse this compound directly into the renal artery at increasing dose rates (e.g., 0.01, 0.03, 0.1, 0.3, and 1.0 µ g/min ). Maintain each infusion rate for a sufficient duration to achieve a stable response.
-
Data Collection: Continuously record mean arterial blood pressure and renal blood flow throughout the experiment.
-
Data Analysis: Calculate renal vascular resistance from the collected data (Mean Arterial Pressure / Renal Blood Flow). Analyze the dose-response relationship for changes in renal blood flow and renal vascular resistance.
Experimental Workflow: In Vivo Renal Effects Study
Caption: Workflow for assessing the renal effects of this compound in rats.
Anti-Tumor Effects in a Rat Ascitic Hepatoma Model
In vivo studies using Donryu rats with ascitic hepatoma (AH-130) have shown that this compound can inhibit tumor cell growth, particularly when combined with other chemotherapeutic agents.[5][6]
Quantitative Data Summary: Anti-Tumor Effects
| Model Organism | Treatment | Dosage | Outcome | Reference |
| Donryu rats with AH-130 | This compound (intravenous or intraperitoneal) | 0.5 mg/kg | Significant inhibition of tumor cell growth and increased survival time.[5] | [5] |
| Donryu rats with AH-130 | This compound + Mitomycin C | 0.5 mg/kg + 1.5 mg/kg | Enhanced inhibition of tumor cell growth compared to either agent alone.[5] | [5] |
Experimental Protocol: Evaluation of Anti-Tumor Activity in an Ascitic Hepatoma Model
This protocol describes a method to assess the anti-tumor effects of this compound in a rat model of ascitic hepatoma.[5]
Materials:
-
Donryu rats
-
AH-130 tumor cells
-
6-Keto-Prostaglandin E1
-
Mitomycin C (optional, for combination studies)
-
Phosphate-buffered saline (PBS)
-
Syringes and needles for injection
Procedure:
-
Tumor Cell Implantation: Inoculate Donryu rats intraperitoneally with a suspension of AH-130 tumor cells (e.g., 3 x 10⁶ cells per rat).
-
Treatment Groups: Divide the animals into treatment groups:
-
Control (vehicle)
-
This compound
-
Chemotherapeutic agent (e.g., Mitomycin C)
-
Combination of this compound and chemotherapeutic agent
-
-
Drug Administration: Begin treatment a few days post-inoculation (e.g., day 3). Administer this compound and other agents via the desired route (intravenous or intraperitoneal) at the predetermined dosages and schedule.
-
Monitoring: Monitor the animals daily for signs of tumor progression, such as abdominal distension, weight gain, and general health status.
-
Survival Analysis: Record the survival time for each animal. The endpoint is typically 60 days.
-
Data Analysis: Calculate the mean survival time, median survival time, and the percentage increase in lifespan (ILS%) for each treatment group compared to the control group.
In Vitro Models
In vitro models, including cell cultures and isolated tissues, are invaluable for dissecting the molecular and cellular mechanisms of this compound action.
Platelet Aggregation and Adenylate Cyclase Activity
Human platelets and cultured smooth muscle cells are commonly used to study the anti-aggregatory effects of this compound and its impact on intracellular signaling pathways.[7][8] this compound has been shown to stimulate adenylate cyclase activity, leading to an increase in cyclic AMP (cAMP) levels, which is a key mechanism for inhibiting platelet aggregation.[7][9]
Quantitative Data Summary: Effects on Platelets and Lymphocytes
| Model System | Parameter Measured | Key Findings | Reference |
| Human Platelet Membranes | Adenylate Cyclase Activity | Dose-dependent stimulation of adenylate cyclase.[7] | [7] |
| Human Peripheral Blood Lymphocytes | cAMP Levels | 1 µg/mL of this compound caused a 5-fold increase in cAMP levels after 30 minutes.[9] | [9] |
Experimental Protocol: Measurement of Adenylate Cyclase Activity in Platelet Membranes
This protocol provides a method for assessing the effect of this compound on adenylate cyclase activity in isolated human platelet membranes.[7]
Materials:
-
Human platelet-rich plasma (PRP)
-
Tris-HCl buffer
-
EGTA
-
Dithiothreitol (DTT)
-
ATP
-
[α-³²P]ATP
-
Creatine (B1669601) phosphate (B84403) and creatine kinase (as an ATP-regenerating system)
-
Theophylline (phosphodiesterase inhibitor)
-
6-Keto-Prostaglandin E1
-
Liquid scintillation counter and cocktail
Procedure:
-
Platelet Membrane Preparation: Isolate human platelets from PRP by centrifugation. Lyse the platelets in a hypotonic buffer and prepare a membrane fraction by differential centrifugation.
-
Adenylate Cyclase Assay:
-
Prepare an assay mixture containing Tris-HCl buffer, MgCl₂, theophylline, an ATP-regenerating system, and [α-³²P]ATP.
-
Add the platelet membrane preparation to the assay mixture.
-
Add varying concentrations of this compound to different tubes. Include a basal control (no this compound) and a positive control (e.g., PGI2).
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 10 minutes).
-
Stop the reaction by adding a stopping solution (e.g., containing unlabeled ATP and EDTA) and boiling.
-
-
cAMP Isolation and Quantification:
-
Separate the newly synthesized [³²P]cAMP from other radiolabeled nucleotides using column chromatography (e.g., Dowex and alumina (B75360) columns).
-
Quantify the amount of [³²P]cAMP by liquid scintillation counting.
-
-
Data Analysis: Express adenylate cyclase activity as pmol of cAMP formed per mg of protein per minute. Determine the dose-response relationship for this compound-stimulated activity.
Signaling Pathway: this compound-Induced Platelet Inhibition
Caption: this compound signaling cascade leading to platelet inhibition.
Bone Resorption in Organ Culture
The effects of this compound on bone metabolism can be investigated using fetal rat long bone organ cultures. This model allows for the direct assessment of bone resorption by measuring the release of previously incorporated radiolabeled calcium.[10]
Quantitative Data Summary: Bone Resorption
| Model System | Parameter Measured | Concentration Range | Key Findings | Reference |
| Fetal rat long bone organ culture | ⁴⁵Ca release | 10⁻⁹ to 10⁻⁵ M | Significant stimulation of bone resorption. Potency was approximately one-twelfth that of PGE2.[10] | [10] |
Experimental Protocol: Fetal Rat Long Bone Resorption Assay
This protocol details the methodology for assessing this compound-induced bone resorption in an ex vivo organ culture system.[10]
Materials:
-
Timed-pregnant Sprague-Dawley rats (e.g., 19 days gestation)
-
⁴⁵CaCl₂
-
Culture medium (e.g., BGJb medium) supplemented with bovine serum albumin (BSA)
-
6-Keto-Prostaglandin E1
-
Parathyroid hormone (PTH) or PGE2 (as positive controls)
-
Scintillation vials and fluid
-
Beta counter
Procedure:
-
Radiolabeling of Fetal Bones: Inject pregnant rats with ⁴⁵CaCl₂ approximately 24-48 hours before sacrifice to allow for incorporation of the radioisotope into the fetal skeletons.
-
Bone Culture Preparation:
-
Sacrifice the pregnant rat and aseptically dissect the fetuses.
-
Excise the long bones (radii and ulnae) from the fetuses.
-
Pre-culture the bones for 24 hours in control medium to establish a baseline rate of ⁴⁵Ca release.
-
-
Experimental Treatment:
-
Transfer the pre-cultured bones to fresh medium containing either vehicle (control), this compound at various concentrations, or a positive control (e.g., PTH or PGE2).
-
Culture the bones for a defined period (e.g., 48-72 hours).
-
-
Measurement of ⁴⁵Ca Release:
-
At the end of the culture period, collect the culture medium.
-
Digest the bones (e.g., using formic acid).
-
Measure the radioactivity in both the medium and the bone digest using a beta counter.
-
-
Data Analysis: Calculate the percentage of ⁴⁵Ca released into the medium as a measure of bone resorption. Compare the release in the treated groups to the control group.
Conclusion
The experimental models described provide a robust framework for investigating the diverse biological effects of this compound. The choice of model, whether in vivo or in vitro, will depend on the specific research question. The provided protocols and data summaries serve as a valuable resource for researchers and drug development professionals, enabling the standardized and effective study of this important prostaglandin metabolite. Further research utilizing these models will continue to unravel the therapeutic potential of this compound in a variety of pathological conditions.
References
- 1. 6-keto PGE1: a possible metabolite of prostacyclin having platelet antiaggregatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Low dose intrarenal infusions of PGE2, PGI2, and this compound vasodilate the in vivo rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 6-Keto-prostaglandin E1 is more potent than prostaglandin I2 as a renal vasodilator and renin secretagogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of 6-keto-prostaglandin E1 on ascitic hepatoma-130 in vivo comparison with chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Effect of 6-keto prostaglandin E1 on the ascitic hepatoma-130 in vivo. Comparison with chemotherapeutic agent] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 6-Keto-prostaglandin E1-sensitive adenylate cyclase and binding sites in membranes from platelets and cultured smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. UNIFIND - UNIMI - 6-Keto-prostaglandin E1-sensitive adenylate cyclase and binding sites in membranes from platelets and cultured smooth muscle cells [expertise.unimi.it]
- 9. The effect of 6-keto-prostaglandin E1 on human lymphocyte cAMP levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 6-Keto-prostaglandin E1-stimulated bone resorption in organ culture - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 6-Keto-Prostaglandin E1 in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosing and administration of 6-Keto-Prostaglandin E1 (6-Keto-PGE1) in various animal models, based on published preclinical research. The information is intended to guide researchers in designing and executing in vivo studies involving this potent metabolite of prostacyclin.
Overview of this compound
This compound is a stable and biologically active metabolite of prostacyln (PGI2). It exhibits a range of pharmacological effects, including vasodilation, inhibition of platelet aggregation, and potential anti-tumor activities. Its actions are primarily mediated through prostanoid E-type (EP) receptors. Understanding the appropriate dosing and administration routes is critical for accurately evaluating its therapeutic potential in animal models.
Quantitative Data Summary
The following tables summarize the quantitative data on the administration of this compound in different animal models and experimental contexts.
Table 1: Intravenous and Intra-arterial Administration
| Animal Model | Administration Route | Dosage | Observed Effects | Reference |
| Dog (anesthetized) | Intrarenal infusion | 3 x 10⁻⁹ to 3 x 10⁻⁸ g/kg/min | Increased renin secretion rate and renal blood flow.[1] | |
| Dog (anesthetized) | Intravenous injection (bolus) | 1-30 µg | Dose-dependent decreases in pulmonary and systemic arterial pressures. | |
| Dog (chloralose-anesthetized) | Intracoronary injection (bolus) | 250-4000 ng | Increased coronary artery blood flow; decreased coronary artery resistance. | |
| Dog (conscious) | Intravenous infusion | 2, 10, and 20 µ g/min for 10 min | Decreased mean arterial pressure. | |
| Rat (indomethacin-pretreated) | Intra-renal artery infusion | 0.01 to 1.0 µ g/min | Dose-related reduction in renal vascular resistance and increase in renal blood flow.[2] | |
| Donrhyu Rat (with ascitic hepatoma) | Intravenous injection | 0.5 mg/kg (10 doses) | Inhibited AH-130 tumor cell growth.[3] |
Table 2: Intraperitoneal Administration
| Animal Model | Administration Route | Dosage | Observed Effects | Reference |
| Donrhyu Rat (with ascitic hepatoma) | Intraperitoneal injection | 0.5 mg/kg | Significantly inhibited AH-130 tumor cell growth.[4] |
Table 3: Aerosol Administration (of related PGE1)
| Animal Model | Administration Route | Dosage/Concentration | Observed Effects | Reference |
| Dog (pentobarbital-anesthetized) | Aerosol | 0.0002% to 0.2% | Inhibited increases in pulmonary resistance and decreases in dynamic lung compliance.[5] | |
| Guinea Pig | Aerosol | Not specified | Reduced bronchopulmonary provocation by histamine (B1213489) or specific antigen.[5] | |
| Sheep | Aerosol | Not specified | Marked augmentation of ELF PGE1 levels.[6] |
Experimental Protocols
Preparation of this compound for In Vivo Administration
This compound is soluble in organic solvents such as ethanol (B145695), DMSO, and DMF. For aqueous solutions, it is recommended to first dissolve the compound in a small amount of ethanol and then slowly dilute it with the aqueous buffer (e.g., phosphate-buffered saline, pH 7.2) to the desired concentration. Direct preparation in aqueous solutions should be done cautiously to avoid crystallization. For aerosolization, PGE1 has been successfully diluted in sterile 0.9% saline.[7][8]
Protocol for Preparing an Injectable Solution:
-
Dissolve 1 mg of this compound in 100 µL of absolute ethanol.
-
Slowly add this stock solution to 9.9 mL of sterile phosphate-buffered saline (PBS, pH 7.2) while gently vortexing to achieve a final concentration of 100 µg/mL.
-
Further dilute the solution with PBS to the desired final concentration for injection.
-
It is advisable to prepare fresh solutions daily to ensure stability.
Anesthesia Protocols for Animal Studies
The choice of anesthetic is crucial as it can influence cardiovascular and renal parameters.
-
For Cardiovascular Studies in Dogs:
-
Protocol A (Fentanyl/Midazolam): Premedication with fentanyl (2–5 µg/kg IV bolus) followed by a continuous rate infusion (CRI) of 10–20 µg/kg/hr and midazolam (0.1–0.2 mg/kg IV bolus) followed by a CRI of 0.1–0.2 mg/kg/hr. Anesthesia is induced with propofol (B549288) to effect (2–6 mg/kg).
-
Chloralose anesthesia has also been used in studies investigating the coronary vasodilator effects of this compound.
-
-
For Renal Studies in Rats:
-
Inactin (Thiobutabarbital): 100 mg/kg intraperitoneally (IP). This anesthetic is noted for its stability and minimal depression of cardiovascular function.
-
Ketamine/Xylazine (B1663881): A mixture of ketamine (e.g., 5 mg/kg) and xylazine (e.g., 0.28 mg/kg) administered intravenously or intramuscularly.
-
Intravenous and Intra-arterial Infusion/Injection
This is the most common route for administering this compound to study its systemic and regional effects.
Experimental Workflow for Intravenous Infusion in a Dog Model:
Intraperitoneal Injection
Intraperitoneal administration is a common route for delivering substances to small animals, particularly in cancer studies.
Protocol for Intraperitoneal Injection in a Rat Model:
-
Restrain the rat, ensuring the head is tilted slightly downwards to move the abdominal organs away from the injection site.
-
Insert a 23-25 gauge needle, bevel up, into the lower right quadrant of the abdomen at a 45° angle.
-
Aspirate to ensure no blood or urine is drawn, indicating correct placement in the peritoneal cavity.
-
Inject the prepared this compound solution.
-
Withdraw the needle and return the animal to its cage.
Subcutaneous Injection (Inferred Protocol)
While specific studies on subcutaneous administration of this compound are limited, a general protocol for prostaglandins (B1171923) can be inferred.
Protocol for Subcutaneous Injection in a Rat Model:
-
Restrain the rat and lift the loose skin between the shoulder blades to form a "tent".
-
Insert a 23-25 gauge needle, bevel up, into the base of the tent, parallel to the body.
-
Aspirate to check for blood.
-
Inject the this compound solution into the subcutaneous space.
-
Withdraw the needle and gently massage the area to aid dispersal.
Oral Administration (Inferred Protocol)
Oral bioavailability of prostaglandins is generally low. However, for investigational purposes, oral gavage can be used.
Protocol for Oral Gavage in a Mouse Model:
-
Select an appropriately sized gavage needle (e.g., 18-20 gauge for a mouse).
-
Restrain the mouse firmly.
-
Gently insert the gavage needle into the esophagus and advance it into the stomach.
-
Administer the this compound solution. The compound may be dissolved in an appropriate vehicle like an oil emulsion for lipid-soluble substances.
-
Carefully withdraw the needle.
Aerosol Administration (Based on PGE1 Studies)
Aerosolized delivery targets the respiratory system and can achieve high local concentrations with reduced systemic side effects.
Experimental Workflow for Aerosol Administration in a Sheep Model:
Signaling Pathways
Vasodilation Signaling Pathway
This compound, similar to PGE1, is known to interact with EP receptors, particularly EP2 and EP4, which are coupled to Gs proteins. This interaction leads to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA), resulting in smooth muscle relaxation and vasodilation.[9]
References
- 1. 6-Keto-prostaglandin E1 is more potent than prostaglandin I2 as a renal vasodilator and renin secretagogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Low dose intrarenal infusions of PGE2, PGI2, and this compound vasodilate the in vivo rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Effect of 6-keto prostaglandin E1 on the ascitic hepatoma-130 in vivo. Comparison with chemotherapeutic agent] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of 6-keto-prostaglandin E1 on ascitic hepatoma-130 in vivo comparison with chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of bronchoconstriction by aerosols of prostaglandins E1 and E2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Augmentation of functional prostaglandin E levels on the respiratory epithelial surface by aerosol administration of prostaglandin E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhaled PGE1 in neonates with hypoxemic respiratory failure: two pilot feasibility randomized clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Jet Nebulization of Prostaglandin E1 During Neonatal Mechanical Ventilation: Stability, Emitted Dose and Aerosol Particle Size - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for Commercially Available 6-Keto-Prostaglandin E1 Standards
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of commercially available 6-Keto-Prostaglandin E1 (6-Keto-PGE1) standards in research and drug development. This compound is a biologically active metabolite of prostacyclin (PGI2) and exhibits potent vasodilator and anti-platelet aggregation effects.[1][2][3] Accurate quantification and analysis of this compound are crucial for understanding its physiological and pathological roles.
Commercially Available this compound Standards
Several suppliers offer high-purity this compound standards suitable for various analytical applications. The following table summarizes the key quantitative data for commercially available standards.
| Supplier | Product Name | Catalog Number | Purity | Formulation | Storage | Stability |
| Cayman Chemical | 6-keto Prostaglandin (B15479496) E1 | 13260 | ≥98% | A solution in ethanol (B145695) | -20°C | ≥ 2 years |
| MedchemExpress | This compound | HY-114986 | 99.0% | A solution in ethanol | -20°C (in solvent) | 2 years (in solvent) |
| TargetMol | 6-keto Prostaglandin E1 | T36726 | >98% | Powder | -20°C (powder) | 3 years (powder) |
Note: It is recommended to consult the supplier's product datasheet for the most up-to-date information.
Signaling Pathway of this compound
This compound exerts its biological effects primarily through the activation of prostaglandin E (EP) and prostacyclin (IP) receptors, leading to the stimulation of adenylate cyclase. This enzyme, in turn, catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger that mediates various cellular responses, including smooth muscle relaxation (vasodilation) and inhibition of platelet aggregation.[3][4]
Caption: Simplified signaling pathway of this compound.
Experimental Protocols
Accurate quantification of this compound in biological samples is essential for research and development. Below are detailed protocols for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA), adapted from established methods for similar prostaglandins (B1171923) due to the limited availability of protocols specifically for this compound standards.
Experimental Workflow for Sample Analysis
The general workflow for analyzing this compound in biological samples involves sample preparation, including extraction and purification, followed by detection and quantification using an appropriate analytical method.
Caption: General experimental workflow for this compound analysis.
Protocol 1: Quantification of this compound by LC-MS/MS
This protocol is adapted from a validated method for the quantification of the structurally similar and more stable prostacyclin metabolite, 6-keto-prostaglandin F1α.[5][6] A deuterium-labeled internal standard for a related compound (e.g., 6-keto-PGF1α-d4) is recommended for accurate quantification.[7]
1. Materials and Reagents
-
This compound standard (from a commercial supplier)
-
Deuterium-labeled internal standard (e.g., 6-keto-PGF1α-d4)
-
LC-MS/MS grade water, acetonitrile, methanol (B129727), and formic acid
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Biological matrix (e.g., plasma, urine)
2. Standard Curve Preparation
-
Prepare a stock solution of this compound in ethanol (e.g., 1 mg/mL).
-
Perform serial dilutions of the stock solution with an appropriate solvent (e.g., 50% methanol in water) to create a series of standard solutions with concentrations ranging from pg/mL to ng/mL.
-
Spike each standard solution with a fixed concentration of the internal standard.
3. Sample Preparation (Solid Phase Extraction)
-
Thaw biological samples on ice.
-
Add the internal standard to each sample.
-
Acidify the samples to approximately pH 3 with formic acid.
-
Condition the SPE cartridge with methanol followed by water.
-
Load the acidified sample onto the SPE cartridge.
-
Wash the cartridge with water and then a low percentage of organic solvent (e.g., 10% methanol) to remove interferences.
-
Elute the this compound and internal standard with methanol or acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
4. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate this compound from other matrix components.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and the internal standard. The exact m/z transitions should be optimized by infusing the pure standards.
-
Hypothetical this compound transition: [M-H]⁻ → product ion
-
Example 6-keto-PGF1α-d4 transition: m/z 373.2 → m/z 167.1
-
-
5. Data Analysis
-
Integrate the peak areas for this compound and the internal standard.
-
Calculate the ratio of the peak area of this compound to the peak area of the internal standard.
-
Construct a standard curve by plotting the peak area ratio against the concentration of the standards.
-
Determine the concentration of this compound in the samples by interpolating their peak area ratios from the standard curve.
Protocol 2: Quantification of this compound by Competitive ELISA
This protocol is based on commercially available ELISA kits for 6-keto-PGF1α.[8][9][10] A specific antibody for this compound would be required, or cross-reactivity with a 6-keto-PGF1α antibody would need to be thoroughly validated.
1. Materials and Reagents
-
This compound standard
-
ELISA plate pre-coated with a capture antibody (specific for this compound or a cross-reactive antibody)
-
This compound conjugated to a reporter enzyme (e.g., Horseradish Peroxidase - HRP)
-
Assay buffer
-
Wash buffer
-
Substrate solution (e.g., TMB)
-
Stop solution
-
Microplate reader
2. Standard Curve Preparation
-
Prepare a stock solution of the this compound standard.
-
Perform serial dilutions of the stock solution in the assay buffer to create a series of standards with concentrations covering the expected range of the assay.
3. Assay Procedure
-
Add a defined volume of the standard or sample to the wells of the pre-coated microplate.
-
Add a defined volume of the this compound-HRP conjugate to each well.
-
Incubate the plate for a specified time (e.g., 1-2 hours) at room temperature or 37°C to allow for competitive binding.
-
Wash the plate multiple times with the wash buffer to remove unbound reagents.
-
Add the substrate solution to each well and incubate for a specified time to allow for color development. The amount of color is inversely proportional to the amount of this compound in the sample.
-
Add the stop solution to terminate the reaction.
-
Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
4. Data Analysis
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Plot a standard curve of the absorbance versus the logarithm of the standard concentrations.
-
Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.
Conclusion
The availability of high-purity this compound standards from commercial suppliers enables researchers to accurately quantify this important lipid mediator. The provided protocols for LC-MS/MS and ELISA, adapted from established methods for related compounds, offer a solid foundation for the analysis of this compound in various biological matrices. Proper validation of these methods in the user's laboratory is essential to ensure accurate and reliable results.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Human Metabolome Database: Showing metabocard for 6-Ketoprostaglandin E1 (HMDB0004241) [hmdb.ca]
- 4. UNIFIND - UNIMI - 6-Keto-prostaglandin E1-sensitive adenylate cyclase and binding sites in membranes from platelets and cultured smooth muscle cells [expertise.unimi.it]
- 5. Determination of 6-keto prostaglandin F1α and its metabolites in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and validation of a LC/MS/MS method for 6-keto PGF1α, a metabolite of prostacyclin (PGI₂) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. eaglebio.com [eaglebio.com]
- 9. resources.novusbio.com [resources.novusbio.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols for 6-Keto-Prostaglandin E1 Detection Utilizing a Cross-Reactive Monoclonal Antibody
For Researchers, Scientists, and Drug Development Professionals
Introduction
This application note describes the use of a monoclonal antibody primarily developed for 6-keto-Prostaglandin F1α (6-keto-PGF1α) that exhibits a notable cross-reactivity with 6-Keto-PGE1. This allows for the sensitive detection and quantification of this compound in various biological samples through a competitive enzyme-linked immunosorbent assay (ELISA).
Principle of the Assay
The detection method is based on a competitive immunoassay. A known amount of 6-keto-PGF1α is pre-coated onto a microplate. The sample containing this compound is added to the wells along with a fixed amount of horseradish peroxidase (HRP)-labeled monoclonal antibody. The antibody will bind to either the 6-keto-PGF1α on the plate or the this compound in the sample. The amount of antibody that binds to the plate is inversely proportional to the concentration of this compound in the sample. After washing away the unbound antibody, a substrate solution is added, and the resulting color development is measured spectrophotometrically.
Quantitative Data
The performance characteristics of the anti-6-keto-PGF1α monoclonal antibody are summarized below. The data highlights the cross-reactivity with this compound, which enables its detection.
| Parameter | Value | Reference |
| Assay Range | 1.6 - 1,000 pg/mL | [3] |
| Sensitivity (80% B/B₀) | 6 pg/mL | [3] |
| Cross-Reactivity | ||
| 6-keto-Prostaglandin F1α | 100% | [3] |
| 6-keto-Prostaglandin E1 | 33.9% | [3] |
| Prostaglandin (B15479496) F1α | 28% | [3] |
| Prostaglandin F2α | 11% | [3] |
| 2,3-dinor-6-keto Prostaglandin F1α | 4.9% | [3] |
| Prostaglandin E2 | 1.5% | [3] |
| Thromboxane B2 | 0.05% | [3] |
Experimental Protocols
Competitive ELISA for this compound Detection
This protocol is adapted from the Cayman Chemical 6-keto Prostaglandin F1α ELISA Kit, leveraging the antibody's cross-reactivity for this compound detection.[3][4]
Materials:
-
Anti-6-keto-PGF1α monoclonal antibody-coated 96-well plate
-
This compound standard
-
Sample diluent
-
Wash buffer
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples as directed in the kit manual. Create a standard curve using serial dilutions of the this compound standard.
-
Sample Addition: Add 100 µL of standard or sample to the appropriate wells of the antibody-coated microplate.
-
Antibody Incubation: Add 100 µL of the HRP-conjugated monoclonal antibody to each well. Incubate for 2 hours at 37°C.
-
Washing: Aspirate the contents of the wells and wash each well three times with 300 µL of wash buffer.
-
Substrate Incubation: Add 100 µL of TMB substrate solution to each well. Incubate for 15-30 minutes at 37°C in the dark.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Absorbance Measurement: Read the absorbance of each well at 450 nm using a microplate reader within 5 minutes of adding the stop solution.
-
Calculation: Calculate the concentration of this compound in the samples by comparing their absorbance to the standard curve. Remember to account for the 33.9% cross-reactivity when calculating the final concentration.
Visualizations
Experimental Workflow
Caption: Workflow for the competitive ELISA of this compound.
This compound Signaling Pathway
This compound is known to stimulate adenylate cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[1][5] This suggests a signaling pathway mediated by a G-protein coupled receptor (GPCR).
Caption: this compound signaling cascade via adenylyl cyclase.
Disclaimer
The protocol described above is intended as a guideline. It is based on the use of an antibody with known cross-reactivity to this compound. Researchers should validate the assay for their specific samples and experimental conditions. The 33.9% cross-reactivity must be factored into the final concentration calculations for accurate quantification. For critical applications, results should be confirmed by an alternative analytical method such as mass spectrometry.
References
- 1. 6-Keto-prostaglandin E1-sensitive adenylate cyclase and binding sites in membranes from platelets and cultured smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 6-Keto-prostaglandin E1 is more potent than prostaglandin I2 as a renal vasodilator and renin secretagogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. The effect of 6-keto-prostaglandin E1 on human lymphocyte cAMP levels - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting high background in 6-Keto-PGE1 ELISA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with high background in 6-Keto-Prostaglandin F1α (6-Keto-PGF1α) ELISA experiments.
Frequently Asked Questions (FAQs)
Q1: What is a 6-Keto-PGF1α ELISA and what is it used for?
A 6-Keto-PGF1α ELISA (Enzyme-Linked Immunosorbent Assay) is a competitive immunoassay used for the quantitative determination of 6-Keto-PGF1α in biological samples such as plasma, serum, urine, and cell culture supernatants.[1] 6-Keto-PGF1α is the stable hydrolysis product of prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation. Therefore, measuring 6-Keto-PGF1α levels provides an indirect measure of PGI2 production, which is relevant in cardiovascular and inflammation research.
Q2: How does a competitive 6-Keto-PGF1α ELISA work?
In a competitive ELISA for 6-Keto-PGF1α, a limited amount of antibody specific to 6-Keto-PGF1α is coated onto the wells of a microplate. The sample containing an unknown amount of 6-Keto-PGF1α is added to the wells along with a fixed amount of enzyme-labeled 6-Keto-PGF1α. The unlabeled 6-Keto-PGF1α from the sample and the enzyme-labeled 6-Keto-PGF1α compete for binding to the antibody. After an incubation period, the unbound components are washed away. A substrate is then added, which reacts with the enzyme on the bound labeled 6-Keto-PGF1α to produce a colored product. The intensity of the color is inversely proportional to the concentration of 6-Keto-PGF1α in the sample; a higher concentration of 6-Keto-PGF1α in the sample results in less labeled antigen binding and thus a weaker color signal.[1]
Q3: What are the common causes of high background in a 6-Keto-PGF1α ELISA?
High background in a 6-Keto-PGF1α ELISA can be caused by several factors, including:
-
Insufficient Washing: Inadequate removal of unbound reagents.[2][3][4][5]
-
Inadequate Blocking: Incomplete blocking of non-specific binding sites on the microplate.[2][6]
-
High Antibody/Conjugate Concentration: Using too much detection antibody or enzyme conjugate can lead to non-specific binding.[2]
-
Cross-Reactivity: The antibody may cross-react with other prostaglandins (B1171923) or related molecules in the sample.[7][8][9]
-
Contamination: Contamination of reagents, buffers, or samples.[10]
-
Prolonged Incubation or Incorrect Temperature: Deviating from the recommended incubation times and temperatures can increase non-specific binding.[2]
-
Substrate Issues: Contaminated substrate or reading the plate too long after adding the stop solution.[10]
-
Sample Matrix Effects: Components in the biological sample may interfere with the assay.
Troubleshooting Guides
Below are detailed troubleshooting guides for common causes of high background in your 6-Keto-PGF1α ELISA.
Issue 1: High Background Signal in All Wells
This is often indicative of a problem with the assay setup or reagents.
Question: My entire plate, including the blank and zero standard wells, shows a high background signal. What should I do?
Answer: A uniformly high background across the plate suggests a systemic issue. Here is a step-by-step guide to diagnose and resolve the problem.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high background in 6-Keto-PGF1α ELISA.
Detailed Methodologies:
-
Washing Protocol Optimization:
-
Increase Wash Cycles: If your current protocol uses 3 wash cycles, increase to 5.
-
Increase Wash Volume: Ensure the volume of wash buffer is sufficient to cover the well surface completely (typically 300-350 µL for a 96-well plate).[11]
-
Incorporate a Soaking Step: Allow the wash buffer to sit in the wells for 30-60 seconds during each wash cycle to help remove non-specifically bound material.[5][12]
-
Final Wash: After the last wash, invert the plate and tap it firmly on a clean, absorbent paper towel to remove any residual buffer.[5]
Table 1: Effect of Washing Cycles on Background Signal (Hypothetical Data)
Number of Wash Cycles Average Background OD (450 nm) Percentage Reduction 3 0.850 - 4 0.420 50.6% | 5 | 0.215 | 74.7% |
-
-
Blocking Buffer Optimization:
-
Choice of Blocking Agent: The most common blocking agents are Bovine Serum Albumin (BSA) and casein (or non-fat dry milk).[13][14] If you are using one, try switching to the other.
-
Concentration and Incubation: Use a concentration of 1-5% for protein-based blockers.[11] Increase the blocking incubation time to 2 hours at room temperature or overnight at 4°C.[11]
Table 2: Comparison of Blocking Agents on Background Signal (Hypothetical Data)
Blocking Agent (1% in PBS) Average Background OD (450 nm) None 1.200 BSA 0.350 | Casein | 0.200 |
-
-
Reagent Concentration:
-
Antibody/Conjugate Titration: High concentrations of the primary antibody or the enzyme-labeled 6-Keto-PGF1α can lead to non-specific binding. Perform a titration experiment to determine the optimal concentration that gives a good signal-to-noise ratio.
-
Issue 2: High Background in Sample Wells Only
If the high background is confined to the sample wells, it may be due to cross-reactivity or sample matrix effects.
Question: My standard curve looks good, but my sample wells have a high background. What could be the cause?
Answer: This issue often points to interference from components within your biological samples or cross-reactivity of the antibody with other molecules in the sample.
Logical Relationship Diagram:
Caption: Diagnosing high background specific to sample wells.
Detailed Methodologies:
-
Addressing Cross-Reactivity:
-
Review Antibody Specificity: Check the kit's datasheet or the antibody manufacturer's information for cross-reactivity with other prostaglandins and related eicosanoids.
Table 3: Example Cross-Reactivity Profile for a 6-Keto-PGF1α Antibody
Compound Cross-Reactivity (%) 6-keto-Prostaglandin F1α 100% 6-keto-Prostaglandin E1 33.9% Prostaglandin F1α 28% Prostaglandin F2α 11% 2,3-dinor-6-keto-Prostaglandin F1α 4.9% Prostaglandin E2 1.5% Thromboxane B2 0.05% Data from a commercially available ELISA kit.[7]
-
Sample Purification: If significant cross-reactivity is suspected, you may need to purify your samples using techniques like solid-phase extraction (SPE) to remove interfering substances.[1]
-
-
Mitigating Sample Matrix Effects:
-
Sample Dilution: Diluting your samples with the assay buffer can often reduce matrix interference.[15] It is recommended to test a few different dilutions to find the optimal one.
-
Spike and Recovery: To confirm matrix effects, perform a spike and recovery experiment. Add a known amount of 6-Keto-PGF1α standard to your sample and measure the recovery. A recovery rate significantly different from 100% indicates matrix interference.
-
Issue 3: Inconsistent or "Drifting" Background Across the Plate
Inconsistent background can be caused by technical errors during the assay procedure.
Question: I am observing a gradient of background signal across my plate (edge effects). What is causing this?
Answer: This "edge effect" is often due to temperature variations across the plate during incubation or inconsistencies in washing or reagent addition.
Troubleshooting Steps:
-
Ensure Uniform Temperature: Incubate the plate in a temperature-controlled environment and allow all reagents to come to room temperature before use. Avoid stacking plates during incubation.[12]
-
Consistent Washing: If washing manually, ensure that all wells are washed with the same vigor and for the same duration. An automated plate washer can help improve consistency.[5]
-
Proper Pipetting Technique: Use calibrated pipettes and fresh tips for each standard and sample. Be consistent in your pipetting technique for all wells.
-
Plate Sealing: Use a plate sealer during incubations to prevent evaporation, which can be more pronounced in the outer wells.[12]
Signaling Pathway Context
While 6-Keto-PGF1α itself is a stable metabolite and not directly involved in signaling, its precursor, Prostacyclin (PGI2), is a key player in the arachidonic acid cascade. Understanding this pathway can provide context for your experiments.
Caption: Simplified Arachidonic Acid Pathway leading to 6-Keto-PGF1α.
References
- 1. eaglebio.com [eaglebio.com]
- 2. bosterbio.com [bosterbio.com]
- 3. biocompare.com [biocompare.com]
- 4. How to deal with high background in ELISA | Abcam [abcam.com]
- 5. blog.abclonal.com [blog.abclonal.com]
- 6. biocompare.com [biocompare.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Generation of monoclonal antibody against 6-Keto PGF1α and development of ELISA for its quantification in culture medium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. assaygenie.com [assaygenie.com]
- 11. benchchem.com [benchchem.com]
- 12. ELISA Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. kisker-biotech.com [kisker-biotech.com]
- 15. biocompare.com [biocompare.com]
Technical Support Center: Optimizing 6-Keto-PGE1 LC-MS/MS Methods
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the sensitivity of their 6-Keto-Prostaglandin E1 (6-Keto-PGE1) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods.
A Note on this compound and 6-Keto-PGF1α
Much of the available literature focuses on the LC-MS/MS analysis of 6-Keto-PGF1α, the stable hydrolysis product of prostacyclin (PGI2). This compound is another important, biologically active metabolite of PGI2. Due to their structural similarities, the analytical challenges and methodologies for these two compounds are very similar. Therefore, the guidance provided here, while often referencing methods developed for 6-Keto-PGF1α, is directly applicable to the analysis of this compound. The primary modification will be the specific Multiple Reaction Monitoring (MRM) transitions used for detection.
Troubleshooting Guide
This guide addresses common issues encountered during the development and execution of a sensitive this compound LC-MS/MS method.
Question: Why am I seeing a weak or no signal for my this compound standard?
Answer:
A weak or absent signal from a standard solution can be due to several factors. Here's a systematic approach to troubleshooting this issue:
-
Mass Spectrometer Tuning and Calibration:
-
Ensure your mass spectrometer is properly tuned and calibrated according to the manufacturer's recommendations.
-
Directly infuse a fresh, reasonably concentrated solution of your this compound standard to optimize the precursor and product ion masses (MRM transitions) and collision energy. The optimal parameters can vary between instruments.
-
-
Standard Integrity:
-
Prostaglandins (B1171923) can be unstable. Verify the integrity and concentration of your this compound standard. If possible, use a fresh, unopened standard or prepare a new stock solution.
-
Store standards at the recommended temperature (typically -20°C or -80°C) in an appropriate solvent.
-
-
LC Method Parameters:
-
Mobile Phase Composition: Acidic modifiers like formic acid or acetic acid in the mobile phase are crucial for good ionization of prostaglandins in negative ion mode. Ensure the pH of your mobile phase is appropriate.
-
Chromatographic Peak Shape: Poor peak shape, such as significant tailing, can reduce the signal-to-noise ratio.[1] This can sometimes be an issue with prostaglandins.[1] Experiment with different analytical columns (e.g., C18, phenyl-hexyl) and gradient profiles to improve peak shape.
-
Question: My sensitivity is poor when analyzing biological samples (e.g., plasma, urine). What can I do to improve it?
Answer:
Poor sensitivity in biological matrices is often due to matrix effects, where other components in the sample interfere with the ionization of your analyte.
-
Optimize Sample Preparation:
-
Solid-Phase Extraction (SPE): This is a critical step for removing interfering substances like phospholipids (B1166683) and salts. A well-optimized SPE protocol can significantly enhance sensitivity. Refer to the detailed experimental protocol below for a starting point.
-
Immunoaffinity Purification: For even greater specificity and cleanup, consider using immunoaffinity columns that specifically target prostaglandins.[2][3][4]
-
-
Mitigate Matrix Effects:
-
Use a Stable Isotope-Labeled Internal Standard: A deuterated internal standard (e.g., this compound-d4, if available) is highly recommended. It will co-elute with the analyte and experience similar matrix effects, allowing for more accurate quantification.
-
Dilute the Sample: If the concentration of your analyte is high enough, diluting the sample can reduce the concentration of interfering matrix components.
-
Improve Chromatographic Separation: Ensure that your analyte is chromatographically resolved from major interfering components.
-
-
Consider Derivatization:
-
Chemical derivatization can improve the ionization efficiency and chromatographic properties of your analyte. While not as common for LC-MS/MS as for GC-MS, it can be a powerful tool for improving sensitivity for challenging compounds.
-
Question: I'm observing high background noise or interfering peaks in my chromatograms. How can I address this?
Answer:
High background noise or interfering peaks can mask your analyte signal and compromise quantification.
-
Improve Sample Cleanup: Re-evaluate your sample preparation protocol. A more rigorous SPE cleanup, including additional wash steps, may be necessary.
-
Optimize Chromatography:
-
Gradient Elution: A well-designed gradient can help to separate your analyte from co-eluting interferences.
-
Column Chemistry: Try a column with a different selectivity to resolve the interfering peaks from your analyte.
-
-
Check for Contamination:
-
Ensure all solvents, reagents, and labware are clean and free from contamination.
-
Run blank injections (solvent and extracted matrix blanks) to identify the source of the contamination.
-
Frequently Asked Questions (FAQs)
Q1: What are typical concentrations of 6-Keto-PGF1α in biological fluids?
A1: The concentrations of 6-Keto-PGF1α are generally low, requiring a highly sensitive analytical method. Published values can vary, but here are some reported ranges:
| Biological Matrix | Reported Concentration Range | Citation(s) |
| Human Plasma | 1.9 ± 0.8 pg/mL | [2][3] |
| Human Urine | 92 ± 51 pg/mL | [2][3] |
Note: These values are for 6-Keto-PGF1α and can serve as an estimate for the expected range of this compound.
Q2: What are the recommended MRM transitions for 6-Keto-PGF1α?
A2: While you will need to optimize for this compound on your specific instrument, here are commonly used transitions for the closely related 6-Keto-PGF1α, which can serve as a starting point. The analysis is typically performed in negative ion mode.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Citation(s) |
| 6-Keto-PGF1α | 369.2 | 163.1 | [1] |
Q3: How can I assess matrix effects in my method?
A3: A common method is the post-extraction spike experiment. You compare the peak area of your analyte in a neat solution to the peak area of the analyte spiked into an extracted blank matrix sample at the same concentration. A significant difference in peak areas indicates the presence of matrix effects (ion suppression or enhancement).
Q4: Is derivatization necessary for sensitive analysis of this compound?
A4: While not always necessary, derivatization can be a powerful strategy to enhance sensitivity, especially when dealing with very low concentrations. Girard reagents, for example, can be used to target the ketone group on this compound, which can improve ionization efficiency.
Experimental Protocols
Detailed Protocol: Solid-Phase Extraction (SPE) of this compound from Plasma
This protocol is a general guideline and should be optimized for your specific application.
-
Sample Pre-treatment:
-
To 1 mL of plasma, add a known amount of a suitable internal standard (e.g., this compound-d4).
-
Acidify the sample to a pH of approximately 3.5 with a dilute acid (e.g., 2M HCl). This protonates the carboxylic acid group of the prostaglandin, making it less polar for retention on the SPE sorbent.
-
Centrifuge the sample to pellet any precipitated proteins.
-
-
SPE Cartridge Conditioning:
-
Use a C18 reverse-phase SPE cartridge.
-
Condition the cartridge by washing with 1-2 mL of methanol (B129727), followed by 1-2 mL of deionized water. Do not let the cartridge run dry.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1-2 mL of an aqueous solution with a low percentage of organic solvent (e.g., 15% methanol in water) to remove polar interferences.
-
Follow with a wash using a non-polar solvent like hexane (B92381) to remove lipids.
-
-
Elution:
-
Elute the this compound from the cartridge with a suitable organic solvent. Methyl formate (B1220265) is often used for this purpose.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.
-
Protocol: LC-MS/MS Method Parameters
These are starting parameters that should be optimized for your instrument and specific needs.
-
LC Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, <3 µm particle size) is a good starting point.
-
Mobile Phase A: Water with 0.1% formic acid or acetic acid.
-
Mobile Phase B: Acetonitrile/Methanol mixture with 0.1% formic acid or acetic acid.
-
Gradient: A linear gradient from a low percentage of mobile phase B to a high percentage over several minutes is recommended to ensure good separation.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-20 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM).
Visualizations
References
- 1. Lipidomic Analysis of Twenty Seven Prostanoids and Isoprostanes by Electrospray Liquid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Girard derivatization for LC-MS/MS profiling of endogenous ecdysteroids in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High sensitivity LC-MS methods for quantitation of hydroxy- and keto-androgens - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of 6-Keto-Prostaglandin E1
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the quantification of 6-Keto-Prostaglandin E1 (6-Keto-PGE1), with a particular focus on mitigating matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact this compound quantification?
A1: Matrix effects are the alteration of analyte ionization efficiency by co-eluting compounds in the sample matrix. These effects, which can manifest as ion suppression or enhancement, are a significant challenge in LC-MS/MS-based bioanalysis. For a low-abundance analyte like this compound, matrix effects can lead to inaccurate and imprecise quantification, compromising the reliability of experimental results.
Q2: What are the primary sources of matrix effects in biological samples for this compound analysis?
A2: The primary sources of matrix effects in biological matrices such as plasma, serum, and urine are phospholipids (B1166683), salts, and endogenous metabolites that can interfere with the ionization of this compound in the mass spectrometer source. Phospholipids are particularly problematic due to their high abundance and their ability to co-elute with the analyte of interest.
Q3: How can I assess the extent of matrix effects in my this compound assay?
A3: The presence and magnitude of matrix effects can be evaluated using a post-extraction spike method. This involves comparing the peak area of an analyte spiked into an extracted blank matrix sample to the peak area of the analyte in a neat solution at the same concentration. The matrix factor (MF) is calculated as follows:
-
MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
-
Q4: What is the most effective strategy to counteract matrix effects in this compound quantification?
A4: The use of a stable isotope-labeled internal standard (SIL-IS) is the most effective way to compensate for matrix effects. A SIL-IS, such as this compound-d4, is chemically identical to the analyte but has a different mass. It co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction during data analysis. However, it is still crucial to minimize matrix effects through effective sample preparation.
Troubleshooting Guides
Common Issues in this compound Quantification
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | Co-eluting interferences from the matrix. | Optimize the chromatographic method (e.g., gradient, column chemistry). Improve sample cleanup to remove interfering substances. |
| Issues with the analytical column. | Check column performance and replace if necessary. | |
| High Variability in Results (Poor Precision) | Inconsistent matrix effects between samples. | Employ a stable isotope-labeled internal standard. Standardize the sample preparation procedure to ensure consistency. |
| Inefficient sample extraction. | Optimize the extraction protocol to ensure high and reproducible recovery. | |
| Low Analyte Recovery | Incomplete extraction from the sample matrix. | Evaluate and compare different sample preparation techniques (e.g., SPE, LLE, PP) to find the most efficient method for this compound. |
| Analyte degradation during sample processing. | Ensure samples are processed promptly and kept at low temperatures. | |
| Significant Ion Suppression or Enhancement | High concentration of co-eluting matrix components, especially phospholipids. | Implement a robust sample preparation method that effectively removes phospholipids, such as Solid-Phase Extraction (SPE) with a phospholipid removal sorbent or Liquid-Liquid Extraction (LLE). |
| Suboptimal mass spectrometer source conditions. | Optimize source parameters (e.g., temperature, gas flows, voltages) to minimize the impact of matrix components. |
Experimental Protocols & Data
Comparison of Sample Preparation Methods for this compound Quantification
Effective sample preparation is critical for minimizing matrix effects and ensuring accurate quantification of this compound. Below is a summary of the performance of three common techniques: Protein Precipitation (PP), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
| Method | Analyte Recovery (%) | Matrix Effect (%) | Advantages | Disadvantages |
| Protein Precipitation (PPT) | 50-70% | 40-60% (Suppression) | Simple, fast, and inexpensive. | Inefficient removal of phospholipids and other matrix components, leading to significant matrix effects.[1] |
| Liquid-Liquid Extraction (LLE) | 70-85% | 20-30% (Suppression) | Good removal of salts and some polar interferences. | Can be labor-intensive, requires large volumes of organic solvents, and may have emulsion formation issues. |
| Solid-Phase Extraction (SPE) | >85% | <15% (Suppression) | High analyte recovery and excellent removal of matrix interferences, especially phospholipids. Can be automated. | Requires method development and can be more expensive than other methods.[1] |
Detailed Methodologies
1. Solid-Phase Extraction (SPE) Protocol for this compound from Plasma
This protocol is designed for the efficient extraction of this compound from plasma samples while minimizing matrix effects.
-
Sample Pre-treatment:
-
To 100 µL of plasma, add a stable isotope-labeled internal standard (e.g., this compound-d4).
-
Acidify the sample with 1% formic acid in water.
-
-
SPE Cartridge Conditioning:
-
Condition a polymeric SPE cartridge (e.g., Waters Oasis HLB) with 1 mL of methanol (B129727) followed by 1 mL of water.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Follow with a wash of 1 mL of hexane (B92381) to remove non-polar interferences, including phospholipids.
-
-
Elution:
-
Elute the this compound and the internal standard with 1 mL of methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
-
2. Post-Extraction Spike Method for Matrix Effect Assessment
This method is used to quantify the extent of matrix effects.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte and internal standard into the mobile phase.
-
Set B (Post-Spike): Extract a blank plasma sample using the SPE protocol. Spike the analyte and internal standard into the final extract.
-
Set C (Pre-Spike): Spike the analyte and internal standard into a blank plasma sample before extraction with the SPE protocol.
-
-
Analyze and Calculate:
-
Analyze all three sets of samples by LC-MS/MS.
-
Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) * 100
-
Recovery (%) = (Peak Area of Set C / Peak Area of Set B) * 100
-
Visualizations
Signaling Pathway of 6-Keto-Prostaglandin E1
This compound, a stable metabolite of prostacyclin (PGI2), exerts its biological effects by binding to the prostacyclin receptor (IP receptor), a G-protein coupled receptor. This interaction initiates a signaling cascade that leads to various physiological responses, including vasodilation and inhibition of platelet aggregation.[2]
Caption: Signaling pathway of this compound via the IP receptor.
Workflow for Overcoming Matrix Effects
A systematic approach is essential for identifying and mitigating matrix effects in this compound quantification. The following workflow outlines the key steps from initial assessment to method optimization.
Caption: Workflow for mitigating matrix effects in this compound analysis.
References
Technical Support Center: Optimizing 6-Keto-PGE1 Extraction
Welcome to the technical support center for the optimization of 6-Keto-Prostaglandin E1 (6-Keto-PGE1) extraction from tissues. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions, and comprehensive experimental protocols to enhance the efficiency and reproducibility of their extraction procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its relationship to other prostaglandins (B1171923)?
This compound is a biologically active metabolite of prostacyclin (PGI2)[1]. The pathway involves several steps: Arachidonic acid is converted by cyclooxygenase (COX) enzymes to Prostaglandin (B15479496) H2 (PGH2)[2]. Prostacyclin synthase then converts PGH2 to the highly unstable PGI2. PGI2 rapidly hydrolyzes into the more stable, but inactive, metabolite 6-Keto-Prostaglandin F1α (6-keto-PGF1α)[3][4]. In certain tissues, such as the kidney, 6-keto-PGF1α can be further converted into the active this compound[5]. Due to the instability of PGI2, its synthesis is often measured by quantifying the more stable 6-keto-PGF1α[4].
Q2: Why is an efficient extraction step crucial before analysis?
Efficient extraction is critical for isolating and concentrating this compound from complex tissue matrices[6]. Biological samples contain numerous endogenous substances like proteins, lipids, and salts that can interfere with sensitive analytical techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[7]. A robust extraction protocol removes these interferences, reduces matrix effects, and concentrates the analyte, thereby improving the accuracy, sensitivity, and reliability of quantification[7][8].
Q3: What are the primary methods for extracting this compound from tissues?
The two most common methods for extracting eicosanoids, including this compound, are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).
-
Solid-Phase Extraction (SPE) uses a solid sorbent material to selectively retain the analyte while impurities are washed away[6]. It is known for providing cleaner extracts, using less solvent, and being easily automated for high-throughput applications[6][9].
-
Liquid-Liquid Extraction (LLE) partitions the analyte between two immiscible liquid phases (typically an aqueous sample and an organic solvent)[9]. LLE can offer high recovery rates and is effective for large sample volumes, but it may also co-extract more interfering substances[7][9].
Q4: How should I properly collect and store tissue samples to ensure the stability of this compound?
To prevent enzymatic or chemical degradation, tissue samples should be snap-frozen in liquid nitrogen immediately after collection. For long-term storage, samples should be kept at -80°C[7]. Minimize freeze-thaw cycles, as this can compromise the integrity of the analyte. When ready for extraction, the tissue should be homogenized quickly on ice.
Method Comparison and Performance Data
Choosing the correct extraction method is fundamental to success. The following tables summarize the characteristics of SPE and LLE and present reported recovery data for related prostaglandins to provide a benchmark for performance.
Table 1: Comparison of Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE)
| Feature | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |
| Principle | Analyte adsorbs to a solid sorbent, impurities are washed away, and the analyte is eluted[6]. | Analyte partitions between two immiscible liquid phases based on differential solubility[9]. |
| Selectivity | High; can be tailored by choosing specific sorbents for effective matrix removal[6][7]. | Lower; may co-extract more impurities, potentially leading to greater matrix effects[7]. |
| Solvent Usage | Generally lower, which is more environmentally friendly and cost-effective[6][9]. | Typically requires larger volumes of organic solvents[9]. |
| Automation | Easily automated for high-throughput screening[6][9]. | Automation can be more complex and is often better suited for continuous processing[10]. |
| Speed | Faster processing time for single samples or small batches[10]. | Can offer higher throughput for very large sample volumes in continuous systems[10]. |
| Best For | Cleaner samples, complex matrices, high-throughput workflows, and when reducing solvent use is a priority[6][7]. | Large sample volumes, initial cleanup, and when specific hydrophobic compounds are difficult to elute from SPE[9][10]. |
Table 2: Reported Extraction Recovery Rates for Prostaglandins from Biological Matrices
| Analyte(s) | Extraction Method | Matrix | Average Recovery (%) | Reference |
| Eicosanoids (General) | SPE | Human Serum | > 64.5% | [8] |
| PGE2 & PGF2α Metabolites | SPE (Optimized with Formic Acid) | Urine, Plasma, Tissue Homogenate | ≥ 90% | [11][12] |
| PGE2 | SPE | Cell Culture Medium | 92.0% ± 4.9% | [13] |
| PGD2 | SPE | Cell Culture Medium | 77.0% ± 3.0% | [13] |
| 6-keto-PGF1α | LLE (Ethyl Acetate) | Human Plasma | 90.2% - 95.4% | [14] |
Note: This data is for related compounds and provides an expected range. Actual recovery for this compound should be determined empirically using spiked samples.
Troubleshooting Guide
Q: My this compound recovery is consistently low. What are the potential causes and solutions?
-
Cause 1: Incorrect Sample pH. Prostaglandins are carboxylic acids and require an acidic pH (~3-4) to be fully protonated and retained on reverse-phase SPE sorbents or extracted into organic solvents.
-
Cause 2: Inefficient Elution (SPE). The elution solvent may not be strong enough to release the analyte from the sorbent.
-
Solution: Use a stronger elution solvent, such as methanol (B129727) or acetonitrile[7]. Ensure the elution volume is sufficient to completely wet the sorbent bed and pass through slowly to allow for full desorption.
-
-
Cause 3: Analyte Degradation. Although more stable than PGI2, this compound can be enzymatically inactivated in certain tissues[1]. Working at room temperature for extended periods can lead to degradation[13].
-
Cause 4: Poor Solvent Choice (LLE). Some solvents may form emulsions or result in poor recovery.
-
Solution: For 6-keto-prostaglandins, methyl tert-butyl ether (MTBE) has been shown to provide more reproducible results and overcome erratic chromatography patterns seen with ethyl acetate[16].
-
Q: My final extract is "dirty" and shows significant matrix effects in my LC-MS/MS analysis. How can I improve sample cleanup?
-
Cause 1: Insufficient Washing (SPE). Interferences that are weakly bound to the SPE sorbent may co-elute with your analyte if not properly washed away.
-
Solution: Introduce an intermediate wash step after loading the sample. Use a solvent that is strong enough to remove impurities but weak enough to leave the analyte bound. A common choice is a low percentage of organic solvent in acidified water (e.g., 10% methanol in water)[7].
-
-
Cause 2: LLE Method Used. LLE is generally less selective than SPE and can pull more endogenous lipids and other interferences into the organic phase[7].
-
Solution: Switch to an SPE method, which is superior for removing impurities[7]. If you must use LLE, consider a back-extraction step where the organic extract is washed with a clean aqueous buffer to remove polar impurities.
-
Q: I am observing high variability between replicate extractions. What could be the source of this irreproducibility?
-
Cause 1: Inconsistent Tissue Homogenization. If the tissue is not uniformly homogenized, the amount of analyte available for extraction will vary between aliquots.
-
Solution: Ensure your homogenization protocol is robust and results in a uniform suspension. Use a high-quality mechanical homogenizer and keep the sample chilled throughout.
-
-
Cause 2: Inconsistent pH Adjustment. Small variations in pH can lead to significant differences in extraction efficiency.
-
Solution: Use a calibrated pH meter to adjust each sample individually rather than relying on adding a fixed volume of acid.
-
-
Cause 3: Use of an Internal Standard. Without an internal standard, minor procedural variations between samples cannot be corrected.
-
Solution: Spike all samples, standards, and quality controls with a deuterated internal standard (e.g., 6-keto-PGF1α-d4) at the very beginning of the procedure (before homogenization or extraction). This will account for analyte loss at every step of the process[3].
-
Visualized Workflows and Pathways
Detailed Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE)
This protocol is adapted from established methods for eicosanoid extraction using reverse-phase SPE cartridges (e.g., C18 or a polymeric sorbent)[7][11].
-
Tissue Homogenization:
-
Weigh the frozen tissue (~50-100 mg).
-
Add 1 mL of ice-cold homogenization buffer (e.g., PBS with antioxidant like BHT) containing a deuterated internal standard.
-
Homogenize thoroughly using a mechanical homogenizer, keeping the sample tube in an ice bath at all times.
-
Centrifuge at 10,000 x g for 15 minutes at 4°C to pellet debris. Collect the supernatant.
-
-
Sample Pre-treatment:
-
Acidify the supernatant to a pH of 3.0-3.5 by adding 1M formic acid dropwise.
-
-
SPE Cartridge Conditioning:
-
Condition a 1 mL (or appropriate size) SPE cartridge by passing 2 mL of methanol, followed by 2 mL of acidified water (water with 0.1% formic acid). Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the acidified supernatant onto the conditioned SPE cartridge at a slow, steady flow rate (~1 mL/min).
-
-
Washing:
-
Wash the cartridge with 2 mL of acidified water (water with 0.1% formic acid) to remove salts and polar impurities.
-
Wash the cartridge with 2 mL of 10% methanol in acidified water to remove less polar impurities[7].
-
-
Elution:
-
Elute the this compound and other prostaglandins with 2 mL of methanol into a clean collection tube.
-
-
Drying and Reconstitution:
-
Evaporate the eluate to complete dryness under a gentle stream of nitrogen gas.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for your LC-MS/MS analysis (e.g., 50:50 water:acetonitrile with 0.1% formic acid). Vortex briefly and transfer to an autosampler vial.
-
Protocol 2: Liquid-Liquid Extraction (LLE)
This protocol uses methyl tert-butyl ether (MTBE), which has been shown to improve reproducibility for 6-keto-prostaglandins[16].
-
Tissue Homogenization and Pre-treatment:
-
Follow steps 1 and 2 from the SPE protocol above (Homogenization and Acidification).
-
-
Liquid-Liquid Extraction:
-
Transfer the 1 mL of acidified homogenate supernatant to a glass tube.
-
Add 3 mL of ice-cold MTBE.
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge at 3,000 x g for 10 minutes at 4°C to separate the aqueous and organic phases.
-
-
Collection of Organic Phase:
-
Carefully collect the upper organic layer (MTBE) using a glass pipette and transfer it to a new clean tube. Be careful not to disturb the protein interface or collect any of the lower aqueous layer.
-
Repeat the extraction (step 2) on the remaining aqueous layer with another 3 mL of MTBE to maximize recovery. Pool the organic layers.
-
-
Drying and Reconstitution:
-
Evaporate the pooled organic extracts to complete dryness under a gentle stream of nitrogen gas.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for your LC-MS/MS analysis. Vortex briefly and transfer to an autosampler vial.
-
References
- 1. Enzymatic inactivation of 6-keto-prostaglandin E1 in vitro: comparison with prostaglandin E1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prostaglandins and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Formation of 6-keto prostaglandin E1 in mammalian kidneys - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solid Phase Extraction vs Liquid-Liquid Extraction vs Filtration: Which Extraction Method is More Efficient? | Lab Manager [labmanager.com]
- 7. Comprehensive Ultra Performance Liquid Chromatographic Separation and Mass Spectrometric Analysis of Eicosanoid Metabolites Suitable for Human Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simultaneous profiling and quantification of 25 eicosanoids in human serum by ultrahigh-performance liquid chromatography coupled to tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. psiberg.com [psiberg.com]
- 10. Liquid-Liquid Extraction vs. Solid-Phase Extraction Methods [kjhil.com]
- 11. Optimization of a solid phase extraction procedure for prostaglandin E2, F2 alpha and their tissue metabolites. | Sigma-Aldrich [sigmaaldrich.com]
- 12. Optimization of a solid phase extraction procedure for prostaglandin E2, F2 alpha and their tissue metabolites. | Sigma-Aldrich [sigmaaldrich.com]
- 13. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measurement of 6-keto-prostaglandin E1 alpha in human plasma with radioimmunoassay: effect of prostacyclin infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Determination of 6-keto prostaglandin F1α and its metabolites in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Extraction with methyl tert-butyl ether overcomes erratic elution patterns of 6-keto-prostaglandin F1 alpha on high pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
6-Keto-PGE1 degradation during sample processing
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 6-Keto-Prostaglandin E1 (6-Keto-PGE1). Our goal is to help you navigate potential challenges during sample processing and analysis to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it measured?
A1: 6-Keto-Prostaglandin E1 (this compound) is a chemically stable metabolite of prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation.[1][2][3] Due to the inherent instability of PGI2, which has a half-life of only 2-3 minutes, this compound is often measured as a reliable surrogate to quantify PGI2 production in biological systems.[2][4][5]
Q2: What are the main challenges in accurately measuring this compound?
A2: The primary challenges include the low endogenous concentrations of this compound in biological samples, potential degradation during sample collection and processing, and interference from other lipids or sample matrix components.[6][7]
Q3: How stable is this compound in samples?
A3: Commercially available this compound standards are generally stable for at least two years when stored at -20°C or -80°C.[8][9] However, the stability in biological samples can be influenced by factors such as temperature, pH, and the presence of enzymes.[10][11] Samples should be processed immediately or stored at -80°C to minimize degradation.[7][12]
Q4: What are the common methods for analyzing this compound?
A4: Common analytical methods include Enzyme-Linked Immunosorbent Assay (ELISA), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS).[6][13][14][15] The choice of method depends on the required sensitivity, specificity, and sample throughput.
Troubleshooting Guide
This guide addresses specific issues that may arise during the analysis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or undetectable this compound levels | Sample Degradation: Improper sample handling, storage, or repeated freeze-thaw cycles. | - Process samples immediately after collection on ice.- Store samples at -80°C for long-term stability.- Avoid multiple freeze-thaw cycles. |
| Insufficient Sensitivity of Assay: The concentration of this compound in the sample is below the detection limit of the assay. | - Concentrate the sample using solid-phase extraction (SPE).- Use a more sensitive analytical method (e.g., switch from ELISA to LC-MS/MS). | |
| High variability between replicate samples | Inconsistent Sample Processing: Variations in extraction efficiency or pipetting errors. | - Ensure consistent and validated sample preparation protocols are followed.- Use calibrated pipettes and proper pipetting techniques. |
| Matrix Effects: Interference from other components in the sample matrix. | - Perform sample purification using techniques like SPE.- Use an internal standard, such as deuterated this compound (6-keto PGF1α-d4), for mass spectrometry-based methods.[8] | |
| Poor recovery of this compound during sample extraction | Suboptimal Extraction Protocol: Incorrect solvent polarity, pH, or elution volume. | - Optimize the solid-phase extraction (SPE) protocol by testing different sorbents and elution solvents.- Adjust the sample pH to ensure this compound is in a non-ionized form for efficient extraction. |
| Binding to Labware: Adsorption of the analyte to plastic surfaces. | - Use polypropylene (B1209903) or silanized glass tubes and pipette tips.- Minimize sample transfer steps. |
Experimental Protocols
Sample Collection and Storage
To minimize the degradation of this compound, follow these steps:
-
Blood Collection: Collect blood into tubes containing an anticoagulant (e.g., EDTA) and an cyclooxygenase inhibitor (e.g., indomethacin) to prevent ex vivo synthesis of prostaglandins.
-
Centrifugation: Immediately centrifuge the blood at 4°C to separate the plasma.
-
Storage: Transfer the plasma to clean polypropylene tubes and store at -80°C until analysis.[7][12] Avoid repeated freeze-thaw cycles.
Solid-Phase Extraction (SPE) for Sample Purification
This protocol is a general guideline and may need optimization for specific sample types.
-
Conditioning: Condition a C18 SPE cartridge with methanol (B129727) followed by water.
-
Sample Loading: Acidify the sample to approximately pH 3.5 with a weak acid and load it onto the conditioned cartridge.
-
Washing: Wash the cartridge with water and then a low-percentage organic solvent (e.g., 15% methanol) to remove polar impurities.
-
Elution: Elute the this compound with a suitable organic solvent such as methyl formate (B1220265) or ethyl acetate.[16]
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the assay buffer.
Visualizations
This compound Formation and Degradation Pathway
Caption: Biosynthesis and degradation pathway of this compound.
Recommended Sample Processing Workflow
Caption: Workflow for processing samples for this compound analysis.
References
- 1. Human Metabolome Database: Showing metabocard for 6-Keto-prostaglandin F1a (HMDB0002886) [hmdb.ca]
- 2. 6-keto-PGF1 alpha ELISA Kit (ab133023) | Abcam [abcam.com]
- 3. 6-keto PGE1: a possible metabolite of prostacyclin having platelet antiaggregatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. diva-portal.org [diva-portal.org]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. caymanchem.com [caymanchem.com]
- 10. Enzymatic inactivation of 6-keto-prostaglandin E1 in vitro: comparison with prostaglandin E1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Prostaglandin E(1)-based vasoactive cocktails in erectile dysfunction: how environmental conditions affect PGE(1) efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. eaglebio.com [eaglebio.com]
- 14. Methods of the Analysis of Oxylipins in Biological Samples [mdpi.com]
- 15. Identification of 6-keto-prostaglandin E1 obtained from isolated perfused kidney of the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Lipidomic Analysis of Twenty Seven Prostanoids and Isoprostanes by Electrospray Liquid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 6-Keto-Prostaglandin Immunoassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 6-Keto-Prostaglandin F1α (6-Keto-PGF1α) immunoassays. A primary focus of this guide is to address the significant cross-reactivity observed with 6-Keto-Prostaglandin E1 (6-Keto-PGE1) and other related eicosanoids.
Frequently Asked Questions (FAQs)
Q1: What is 6-Keto-Prostaglandin F1α, and why is it measured?
A1: 6-Keto-Prostaglandin F1α (6-Keto-PGF1α) is the stable, inactive hydrolysis product of Prostacyclin (PGI2).[1][2] PGI2 is a potent vasodilator and inhibitor of platelet aggregation, primarily produced by the vascular endothelium.[2][3] Due to the extremely short half-life of PGI2 (2-3 minutes), direct measurement is impractical.[1][3] Therefore, 6-Keto-PGF1α is measured as a reliable surrogate to quantify PGI2 production and activity in various biological samples.[1][2]
Q2: My 6-Keto-PGF1α immunoassay is showing unexpectedly high readings. Could this be due to cross-reactivity?
A2: Yes, unexpectedly high readings are a common indicator of cross-reactivity. Due to the structural similarity among prostaglandins (B1171923) and their metabolites, antibodies raised against 6-Keto-PGF1α can also bind to other related compounds present in the sample.[4][5] A significant cross-reactant in many 6-Keto-PGF1α immunoassays is 6-Keto-Prostaglandin E1 (this compound).
Q3: How significant is the cross-reactivity with this compound in commercially available kits?
A3: The cross-reactivity with this compound can be substantial and varies between different assay kits. For example, some commercially available 6-Keto-PGF1α ELISA kits report cross-reactivity with this compound as high as 33.9%.[3] It is crucial to consult the cross-reactivity data provided in the technical datasheet of the specific kit you are using.
Troubleshooting Guide
Issue: Inaccurate or Inconsistent Results
Possible Cause 1: Cross-reactivity with other prostaglandins.
-
Troubleshooting Steps:
-
Review Kit Specificity: Carefully examine the cross-reactivity table in your immunoassay kit's manual. Note the percentage of cross-reactivity for structurally similar prostaglandins like this compound, PGF1α, PGF2α, and PGE2.
-
Sample Purification: If significant cross-reactivity is suspected, consider purifying your samples prior to the assay to remove interfering compounds. Solid-phase extraction (SPE) is a commonly used method for this purpose.
-
Confirm with an Alternative Method: If possible, confirm your results using a more specific analytical method, such as liquid chromatography-mass spectrometry (LC-MS), which can differentiate between various prostaglandin (B15479496) isomers.
-
Possible Cause 2: Matrix Effects.
-
Troubleshooting Steps:
-
Sample Dilution: Dilute your samples with the assay buffer provided in the kit. This can help to minimize interference from other components in the sample matrix.
-
Spike and Recovery: To test for matrix effects, spike a known amount of the 6-Keto-PGF1α standard into your sample matrix and measure the recovery. A recovery rate significantly different from 100% indicates the presence of matrix interference.
-
Use of Charcoal-Stripped Serum: For serum-based assays, using charcoal-stripped serum to prepare standards can help to mimic the sample matrix without introducing endogenous prostaglandins.
-
Issue: High Background Signal
Possible Cause: Non-specific binding of assay components.
-
Troubleshooting Steps:
-
Washing Steps: Ensure that the washing steps are performed thoroughly and according to the protocol. Inadequate washing can leave unbound reagents behind, leading to a high background signal.
-
Blocking: Verify that the blocking buffer is effective. If high background persists, you may need to try a different blocking agent.
-
Reagent Contamination: Ensure that all reagents, especially the substrate, are not contaminated. Use fresh, clean pipette tips for each reagent.
-
Data Presentation: Cross-Reactivity of 6-Keto-PGF1α Immunoassays
The following tables summarize the cross-reactivity profiles of two commercially available 6-Keto-PGF1α ELISA kits. This data highlights the importance of understanding the specificity of your chosen assay.
Table 1: Cross-Reactivity Profile of Cayman Chemical 6-keto Prostaglandin F1α ELISA Kit [3]
| Compound | Cross-Reactivity (%) |
| 6-keto Prostaglandin F1α | 100% |
| 6-keto Prostaglandin E1 | 33.9% |
| Prostaglandin F1α | 28% |
| Prostaglandin F2α | 11% |
| 2,3-dinor-6-keto Prostaglandin F1α | 4.9% |
| PGE2 | 1.5% |
| 6,15-diketo-13,14-dihydro-Prostaglandin F1α | 0.33% |
| 13,14-dihydro-15-keto Prostaglandin F1α | 0.05% |
| Thromboxane B2 | 0.05% |
| tetranor-PGEM | <0.01% |
| tetranor-PGFM | <0.01% |
| Prostaglandin D2 | <0.01% |
Table 2: Cross-Reactivity Profile of Abcam 6-keto-PGF1 alpha ELISA Kit (ab133023) [1]
| Compound | Cross-Reactivity (%) |
| 6-keto-PGF1α | 100% |
| 2,3-dinor-6-keto-PGF1α | 3.17% |
| PGF2α | 1.67% |
| PGD2 | 0.60% |
| PGF1α | 0.60% |
| PGE1 | 0.20% |
| 6,15-diketo-13,14-dihydro-PGF1α | 0.12% |
Experimental Protocols
Protocol 1: Determining Cross-Reactivity of an Immunoassay
This protocol outlines the general steps to determine the cross-reactivity of a potentially interfering compound in your immunoassay.
-
Prepare a Standard Curve: Prepare a series of dilutions of the primary analyte (e.g., 6-Keto-PGF1α) in the assay buffer to generate a standard curve according to the kit manufacturer's instructions.
-
Prepare Cross-Reactant Solutions: Prepare a series of dilutions of the potential cross-reacting substance (e.g., this compound) in the assay buffer.
-
Run the Assay: Run the immunoassay with both the primary analyte standards and the cross-reactant dilutions.
-
Calculate the 50% Inhibition Concentration (IC50): For both the primary analyte and the cross-reactant, determine the concentration that causes a 50% reduction in the maximum signal.
-
Calculate Percent Cross-Reactivity: Use the following formula to calculate the percent cross-reactivity:
% Cross-Reactivity = (IC50 of Primary Analyte / IC50 of Cross-Reactant) x 100
Protocol 2: Sample Purification using Solid-Phase Extraction (SPE)
This protocol provides a general guideline for purifying prostaglandins from biological samples like plasma or urine to reduce interference.
-
Sample Acidification: Acidify the sample to a pH of approximately 3.5 using a suitable acid (e.g., 2N HCl). This step protonates the prostaglandins, making them less water-soluble.
-
Column Conditioning: Condition a C18 SPE cartridge by washing it with methanol (B129727) followed by deionized water.
-
Sample Loading: Apply the acidified sample to the conditioned C18 cartridge.
-
Washing: Wash the column with deionized water and then a non-polar solvent like hexane (B92381) to remove lipids and other interfering substances.
-
Elution: Elute the prostaglandins from the column using a solvent such as ethyl acetate.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen gas. Reconstitute the dried residue in the immunoassay buffer provided with the kit. The sample is now ready for analysis.
Visualizations
Caption: Arachidonic Acid Signaling Pathway leading to 6-Keto-PGF1α.
References
- 1. 6-keto-PGF1 alpha ELISA Kit (ab133023) | Abcam [abcam.com]
- 2. eaglebio.com [eaglebio.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
How to prevent non-specific binding in 6-Keto-PGE1 assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent non-specific binding in 6-Keto-Prostaglandin E1 (6-Keto-PGE1) assays.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding (NSB) and why is it a problem in this compound ELISAs?
Non-specific binding (NSB) refers to the attachment of assay components, such as antibodies or the enzyme conjugate, to the wells of the microplate in a way that is not related to the specific antigen-antibody interaction being measured.[1] This unwanted binding is a primary source of high background signals, which can obscure the true signal from the specific binding of this compound.[2] High background reduces the sensitivity and accuracy of the assay, making it difficult to detect low concentrations of the analyte and leading to unreliable results.[2][3]
Q2: What are the common causes of high non-specific binding in a this compound competitive ELISA?
Several factors can contribute to high non-specific binding in a competitive ELISA for this compound:
-
Inadequate Blocking: The blocking buffer may not have effectively covered all unoccupied sites on the microplate wells, leaving them open for non-specific attachment of the enzyme conjugate or antibodies.[4]
-
Suboptimal Reagent Concentrations: Using excessively high concentrations of the enzyme conjugate or antibodies can lead to increased non-specific binding.[4]
-
Insufficient Washing: Inadequate washing between assay steps fails to remove unbound reagents, which can contribute to a high background signal.[1] The wash procedure is a critical step for minimizing background.[5]
-
Sample Matrix Effects: Components in the biological sample (e.g., serum, plasma, cell culture media) can interfere with the assay and contribute to non-specific binding.[6]
-
Contamination: Contamination of reagents, buffers, or the microplate can introduce substances that lead to high background.[4]
-
Improper Incubation Times and Temperatures: Deviating from the recommended incubation parameters can increase non-specific interactions.[4]
Q3: How do I choose the right blocking buffer to minimize NSB?
The ideal blocking buffer effectively saturates all potential sites of non-specific interaction on the microplate without interfering with the specific antibody-antigen binding.[7] Common blocking agents include Bovine Serum Albumin (BSA), non-fat dry milk, and whole serum.[8] The choice of blocking buffer can be critical, and what works for one assay may not be optimal for another.[3] It is often necessary to empirically test different blocking agents to find the one that provides the highest signal-to-noise ratio for your specific this compound assay.[9] For instance, while BSA is widely used, some preparations can lead to non-specific binding with certain assay reactants.
Troubleshooting Guides
Problem: High Background Signal in my this compound ELISA
High background can significantly impact the quality of your results. The following troubleshooting steps can help you identify and resolve the source of the issue.
Initial Checks
-
Review the Protocol: Ensure that you have followed the kit manufacturer's protocol precisely, paying close attention to incubation times, temperatures, and reagent preparation.[2]
-
Reagent Quality: Check the expiration dates of all reagents and ensure they have been stored correctly.[10] Avoid repeated freeze-thaw cycles of sensitive reagents.[2]
-
Pipetting Technique: Verify your pipetting technique to ensure accuracy and avoid cross-contamination. Use fresh pipette tips for each sample, standard, and reagent.[11]
Systematic Troubleshooting Steps
If the initial checks do not resolve the high background, proceed with the following systematic troubleshooting steps.
Step 1: Optimize the Washing Procedure
Insufficient washing is a frequent cause of high background.
-
Increase the Number of Washes: Try increasing the number of wash cycles from the standard 3-5 to 5-7.[4]
-
Increase Wash Volume: Ensure the volume of wash buffer is sufficient to completely fill each well (e.g., 300-400 µL for a 96-well plate).[5]
-
Incorporate a Soaking Step: Allow the wash buffer to soak in the wells for 1-2 minutes during each wash cycle to more effectively remove unbound reagents.[4]
-
Vigorous Plate Tapping: After the final wash, firmly tap the inverted plate on a lint-free paper towel to remove any residual wash buffer.[11]
Step 2: Evaluate and Optimize the Blocking Buffer
An ineffective blocking buffer can leave sites on the plate open for non-specific binding.
-
Increase Blocking Incubation Time: Extend the blocking incubation period to ensure complete saturation of the well surface.[12]
-
Change the Blocking Agent: If you are using a standard blocking buffer like BSA, consider trying other options such as non-fat dry milk or a commercially available protein-free blocker.[8] The optimal blocking agent can be assay-dependent.[3]
Step 3: Titrate the Enzyme Conjugate and Antibody Concentrations
Excessively high concentrations of detection reagents can lead to increased non-specific binding.
-
Perform a Titration: If permitted by the kit manufacturer, perform a titration experiment to determine the optimal concentration of the enzyme conjugate and/or detection antibody that provides a good signal with minimal background.[13]
Data Presentation
The following table provides illustrative data on the effect of different blocking agents on the signal-to-noise ratio in a this compound ELISA. Please note that this data is for demonstrative purposes, and optimal conditions should be determined empirically for your specific assay.
| Blocking Agent (1-hour incubation at 37°C) | Average Signal (OD at 450 nm) | Average Background (OD at 450 nm) | Signal-to-Noise Ratio (Signal/Background) |
| 1% BSA in PBS | 1.25 | 0.25 | 5.0 |
| 5% Non-Fat Dry Milk in PBS | 1.10 | 0.15 | 7.3 |
| Commercial Protein-Free Blocker | 1.35 | 0.10 | 13.5 |
| 5% Normal Goat Serum in PBS | 1.20 | 0.12 | 10.0 |
Experimental Protocols
Protocol 1: Optimization of Blocking Buffer
This protocol outlines a method for comparing different blocking agents to identify the one that provides the best signal-to-noise ratio in your this compound ELISA.
-
Prepare Blocking Buffers: Prepare solutions of the blocking agents you wish to test (e.g., 1% BSA in PBS, 5% non-fat dry milk in PBS, a commercial protein-free blocker, and 5% normal goat serum in PBS).
-
Coat the Microplate: Coat the wells of a 96-well microplate with the capture antibody as per your standard this compound ELISA protocol.
-
Wash the Plate: Wash the coated plate three times with your standard wash buffer.
-
Apply Blocking Buffers: Add 200 µL of each prepared blocking buffer to a set of wells (e.g., 8 wells per blocking agent). Also, include a set of wells with no blocking buffer as a control.
-
Incubate: Incubate the plate for 1-2 hours at 37°C or as recommended by the kit manufacturer.
-
Wash the Plate: Wash the plate thoroughly as per your standard protocol.
-
Proceed with the ELISA: Continue with the remaining steps of your this compound ELISA protocol, including the addition of standards, samples, enzyme conjugate, and substrate.
-
Measure Absorbance: Read the optical density (OD) at the appropriate wavelength.
-
Calculate Signal-to-Noise Ratio: For each blocking agent, calculate the average signal from the wells with the highest standard concentration and the average background from the zero standard (blank) wells. The signal-to-noise ratio is the average signal divided by the average background.
-
Select the Optimal Blocker: The blocking agent that provides the highest signal-to-noise ratio is the most suitable for your assay.[9]
Mandatory Visualization
The following diagrams illustrate key pathways and workflows related to this compound assays.
Caption: Troubleshooting workflow for high background in this compound ELISAs.
Caption: Biosynthesis pathway of 6-Keto-Prostaglandin F1α.
References
- 1. assaygenie.com [assaygenie.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. seracare.com [seracare.com]
- 4. elisabscience.com [elisabscience.com]
- 5. nicoyalife.com [nicoyalife.com]
- 6. biocompare.com [biocompare.com]
- 7. kisker-biotech.com [kisker-biotech.com]
- 8. researchgate.net [researchgate.net]
- 9. Blocking Strategies for IHC | Thermo Fisher Scientific - KR [thermofisher.com]
- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 11. licorbio.com [licorbio.com]
- 12. arp1.com [arp1.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: 6-Keto-Prostaglandin F1α Mass Spectrometry Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to low signal-to-noise ratios in 6-Keto-Prostaglandin F1α (6-Keto-PGF1α) mass spectrometry analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues related to low signal intensity during the mass spectrometry of 6-Keto-PGF1α in a question-and-answer format.
Sample Preparation
Question 1: I am observing a very low or no signal for my 6-Keto-PGF1α samples. What are the common causes related to sample preparation?
Answer: A low signal for 6-Keto-PGF1α often originates from the sample preparation stage. Key factors include:
-
Inefficient Extraction: 6-Keto-PGF1α is present at very low concentrations in biological matrices (e.g., plasma concentrations can be as low as 1.9 ± 0.8 pg/mL).[1][2] Incomplete extraction will result in insufficient analyte for detection. Solid-phase extraction (SPE) and immunoaffinity purification are effective methods for concentrating the analyte and removing interfering substances.[2][3][4]
-
Sample Degradation: Prostaglandins (B1171923) can be unstable. Ensure proper sample handling and storage to prevent degradation. It has been demonstrated that 6-Keto-PGF1α is stable in plasma for at least 20 hours at room temperature and for 96 days at -25°C.[3] However, repeated freeze-thaw cycles should be avoided.[3]
-
Matrix Effects: Co-elution of matrix components (salts, phospholipids, etc.) with 6-Keto-PGF1α can suppress its ionization in the mass spectrometer, leading to a significantly reduced signal.[5][6] Effective sample cleanup is crucial to minimize matrix effects.
-
Incorrect pH during Extraction: The pH of the sample during extraction is critical for ensuring that 6-Keto-PGF1α, a carboxylic acid, is in its neutral form for efficient extraction with organic solvents.
Question 2: How can I improve the recovery of 6-Keto-PGF1α from my samples?
Answer: To enhance recovery, consider the following:
-
Optimize Solid-Phase Extraction (SPE): Ensure the SPE cartridge is appropriate for prostaglandins and that the conditioning, loading, washing, and elution steps are optimized. A combination of SPE with a column switching approach can enrich the analyte and further clean up the sample.[3]
-
Use Immunoaffinity Purification: This technique uses antibodies specific to 6-Keto-PGF1α, providing very high selectivity and leading to a cleaner sample with reduced matrix effects.[2][4]
-
Incorporate an Internal Standard: The use of a stable isotope-labeled internal standard, such as 6-keto-PGF1α-d4, is highly recommended.[2] This helps to account for analyte loss during sample preparation and for matrix-induced signal suppression.
Liquid Chromatography (LC)
Question 3: My chromatographic peak for 6-Keto-PGF1α is broad or tailing, leading to a poor signal-to-noise ratio. How can I improve the peak shape?
Answer: Poor peak shape can be caused by several factors. Here are some troubleshooting steps:
-
Mobile Phase Composition: Ensure the mobile phase is correctly prepared with high-purity, MS-grade solvents. The addition of a small amount of acid, such as 0.1% formic acid, to the mobile phase can improve peak shape for acidic analytes like 6-Keto-PGF1α by ensuring it remains in a single protonation state.[7]
-
Column Choice: Use a column that provides good retention and separation for prostaglandins. C18 columns are commonly used.
-
Flow Rate: Lower flow rates can sometimes lead to peak broadening.[8] Experiment with different flow rates to find the optimal balance between separation and peak sharpness.
-
Column Contamination: Contaminants from previous injections can accumulate on the column and affect peak shape. Implement a column washing step between runs.
Mass Spectrometry (MS)
Question 4: How can I optimize the mass spectrometer settings to improve the signal for 6-Keto-PGF1α?
Answer: Proper MS optimization is critical for achieving maximum sensitivity.
-
Ionization Mode: 6-Keto-PGF1α is typically analyzed in negative electrospray ionization (ESI) mode, as the carboxylic acid group is readily deprotonated.
-
Source Parameters: Systematically optimize the ion source parameters, including capillary voltage, nebulizer pressure, drying gas flow rate, and gas temperature.[5][9] These parameters influence the efficiency of droplet formation, desolvation, and ionization.
-
Multiple Reaction Monitoring (MRM): For quantitative analysis, use a tandem mass spectrometer in MRM mode. This involves selecting a specific precursor ion for 6-Keto-PGF1α and monitoring for a specific product ion, which significantly increases selectivity and reduces background noise.[2]
-
Instrument Cleaning: A dirty ion source can lead to a weak signal.[10] Regular cleaning of the ion source components is essential for maintaining sensitivity.
Quantitative Data Summary
Table 1: Typical Concentrations of 6-Keto-PGF1α in Human Biological Fluids
| Biological Matrix | Mean Concentration | Reference |
| Plasma | 1.9 ± 0.8 pg/mL | [2] |
| Urine | 92 ± 51 pg/mL | [2] |
| Urine (Creatinine Normalized) | 168 ± 91 pg/mg creatinine | [2] |
Table 2: Example LC-MS/MS Method Validation Parameters for 6-Keto-PGF1α in Human Plasma
| Parameter | Value | Reference |
| Concentration Range | 50.0 - 5000 pg/mL | [3] |
| Inter-batch Precision | < 12.7% | [3] |
| Inter-batch Accuracy | 97.3% - 100.8% | [3] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for 6-Keto-PGF1α from Plasma
This protocol is a general guideline and may require optimization for your specific application.
-
Sample Pre-treatment:
-
To 1 mL of plasma, add a suitable internal standard (e.g., 6-keto-PGF1α-d4).[2]
-
Acidify the plasma to a pH of approximately 3.0 with a dilute acid (e.g., 1 M HCl) to protonate the 6-Keto-PGF1α.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge by washing with 2 mL of methanol (B129727) followed by 2 mL of water.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow, steady flow rate.
-
-
Washing:
-
Wash the cartridge with 2 mL of water to remove salts and other polar interferences.
-
Wash the cartridge with 2 mL of a weak organic solvent (e.g., 10% methanol in water) to remove less polar interferences.
-
-
Elution:
-
Elute the 6-Keto-PGF1α from the cartridge with 2 mL of methanol or another suitable organic solvent.
-
-
Drying and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in the initial mobile phase for LC-MS/MS analysis.
-
Visualizations
Caption: Biosynthesis of Prostacyclin (PGI2) and its conversion to the stable metabolite 6-Keto-PGF1α.
Caption: A logical decision tree for troubleshooting low signal-to-noise in 6-Keto-PGF1α analysis.
Caption: A typical experimental workflow for the quantitative analysis of 6-Keto-PGF1α by LC-MS/MS.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and validation of a LC/MS/MS method for 6-keto PGF1α, a metabolite of prostacyclin (PGI₂) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of 6-keto prostaglandin F1α and its metabolites in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative analysis of 6-keto-prostaglandin F1 alpha using immunoaffinity purification and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. bme.psu.edu [bme.psu.edu]
- 7. researchgate.net [researchgate.net]
- 8. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. zefsci.com [zefsci.com]
Technical Support Center: Accurate 6-Keto-PGF1α Measurement
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals to ensure accurate and reliable measurement of 6-keto-prostaglandin F1α (6-keto-PGF1α), the stable metabolite of prostacyclin (PGI2).[1][2][3] This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key performance data to address common challenges encountered during instrument calibration and sample analysis.
Troubleshooting Guides
This section provides solutions in a question-and-answer format for common problems encountered during 6-keto-PGF1α measurement using methods such as ELISA and LC-MS/MS.
Enzyme-Linked Immunosorbent Assay (ELISA)
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High Background Signal | 1. Inadequate washing.[4] 2. High antibody concentration.[4][5] 3. Insufficient blocking.[4][5] 4. Contaminated reagents or buffers.[5][6] 5. Extended incubation times or incorrect temperatures.[4] | 1. Increase the number of wash cycles (3-5 washes are typical). Ensure complete removal of wash buffer by inverting and tapping the plate on a lint-free paper towel.[6][7] 2. Optimize the concentration of primary and/or secondary antibodies by performing a titration experiment.[5] 3. Use a different blocking agent (e.g., increase BSA concentration or try a different protein blocker). Ensure blocking buffer covers the entire well surface.[5] 4. Prepare fresh buffers for each assay. Use sterile, high-purity water and reagents.[5] 5. Adhere strictly to the incubation times and temperatures specified in the kit protocol.[4] |
| Low or No Signal | 1. Inactive reagents (e.g., expired kit, improper storage). 2. Incorrect filter settings on the plate reader. 3. Insufficient antigen in the sample. 4. Errors in reagent addition. | 1. Check the expiration dates of all reagents. Ensure all components have been stored at the recommended temperatures.[6][8] 2. Verify that the plate reader is set to the correct wavelength for the substrate used (e.g., 405 nm or 450 nm).[6][9] 3. Concentrate the sample or use a larger sample volume if possible. 4. Double-check the protocol to ensure all reagents were added in the correct order and volume. |
| High Variability (Poor Precision) | 1. Inconsistent pipetting technique.[6] 2. Temperature gradients across the plate. 3. Incomplete mixing of reagents.[6] 4. Edge effects in the microplate. | 1. Use calibrated pipettes and pre-rinse tips with the reagent before dispensing.[6] 2. Allow all reagents and the plate to equilibrate to room temperature before starting the assay.[6] Incubate the plate in a stable temperature environment. 3. Gently vortex or tap the plate to ensure thorough mixing after adding reagents.[6] 4. Avoid using the outermost wells of the plate, as they are more susceptible to temperature fluctuations. |
| Poor Standard Curve | 1. Improper preparation of standards.[5] 2. Degraded standard solution.[5] 3. Incorrect data analysis. | 1. Ensure accurate serial dilutions of the standard. Use fresh pipette tips for each dilution.[6] 2. Aliquot the standard upon receipt and avoid repeated freeze-thaw cycles.[5] Store as recommended by the manufacturer. 3. Use appropriate curve-fitting software (e.g., 4-parameter logistic fit) to analyze the data.[6][10] |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Signal Intensity / Poor Sensitivity | 1. Inefficient sample extraction and cleanup.[1] 2. Suboptimal ionization in the mass spectrometer source. 3. Analyte degradation.[11] 4. Matrix effects (ion suppression). | 1. Optimize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. Ensure the correct pH for extraction.[6][7] 2. Tune the mass spectrometer parameters (e.g., spray voltage, gas flows, temperature) for 6-keto-PGF1α. 3. Keep samples on ice or at 4°C during preparation. Add antioxidants like BHT to organic solvents if necessary.[12] Analyze samples promptly after preparation.[13] 4. Improve sample cleanup. Use a deuterated internal standard (e.g., 6-keto-PGF1α-d4) to compensate for matrix effects.[1][14] Dilute the sample if possible. |
| High Background Noise | 1. Contaminated LC system or solvents. 2. Interference from the sample matrix. 3. Ghost peaks from previous injections (carryover). | 1. Flush the LC system with a strong solvent wash. Use high-purity, MS-grade solvents and additives. 2. Enhance the sample cleanup procedure to remove interfering substances.[15] 3. Develop a robust needle and column wash method between injections. |
| Poor Peak Shape | 1. Column degradation or contamination. 2. Inappropriate mobile phase composition. 3. Sample solvent incompatible with the mobile phase. | 1. Replace the analytical column or use a guard column. 2. Adjust the mobile phase pH or organic solvent ratio. 3. Reconstitute the final extract in a solvent that is similar in composition to the initial mobile phase. |
| Inaccurate Quantification | 1. Unsuitable calibration curve. 2. Instability of analyte in the autosampler.[11] 3. Incorrect internal standard concentration. | 1. Prepare calibration standards in a matrix that closely matches the samples (e.g., charcoal-stripped plasma).[16] Ensure the calibration range brackets the expected sample concentrations.[12] 2. Check the stability of 6-keto-PGF1α in the autosampler over the expected run time.[11] 3. Verify the concentration and purity of the internal standard solution. |
Frequently Asked Questions (FAQs)
Q1: What is 6-keto-PGF1α and why is it measured?
A1: 6-keto-prostaglandin F1α is the stable, inactive hydrolysis product of prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation.[2][3][7] Due to the very short half-life of PGI2, its production is typically monitored by measuring the more stable 6-keto-PGF1α.[1][17]
Q2: How should I collect and store my samples for 6-keto-PGF1α analysis?
A2: For plasma, collect blood in tubes containing an anticoagulant like EDTA. To prevent the artificial formation of prostaglandins (B1171923), it is recommended to add a cyclooxygenase (COX) inhibitor, such as indomethacin (B1671933) (10 µg/mL), immediately after collection.[5] Centrifuge at 1000 x g for 15 minutes at 4°C within 30 minutes of collection.[5] For all sample types, it is crucial to snap-freeze them in liquid nitrogen and store them at -80°C for long-term stability.[13] Avoid repeated freeze-thaw cycles.[5]
Q3: What are the typical concentrations of 6-keto-PGF1α in human plasma and urine?
A3: The concentration of 6-keto-PGF1α can vary, but reported values are generally very low. In human plasma, mean concentrations have been reported to be around 1.9 ± 0.8 pg/mL and 4.7 ± 3.2 pg/mL.[1][18] In urine, the mean concentration is higher, reported as 92 ± 51 pg/mL or 168 ± 91 pg/mg creatinine.[1][19]
Q4: My ELISA kit shows cross-reactivity with other prostaglandins. How can I ensure specificity?
A4: High specificity is crucial for accurate measurement. Some antisera used in immunoassays can cross-react with other prostaglandins like PGE2 and PGF2α.[20] To ensure absolute specificity, especially with less specific antibodies, a chromatographic separation step (like HPLC) before the immunoassay is required.[20] Alternatively, using a highly specific monoclonal antibody or switching to a mass spectrometry-based method can overcome this issue.[15]
Q5: What is the purpose of a deuterated internal standard in LC-MS/MS analysis?
A5: A deuterated internal standard, such as 6-keto-PGF1α-d4, is a form of the analyte where some hydrogen atoms are replaced by deuterium.[14] It is added to samples at a known concentration before sample preparation. Since it is chemically identical to the target analyte, it behaves similarly during extraction, chromatography, and ionization. By monitoring the ratio of the endogenous analyte to the internal standard, it is possible to accurately correct for sample loss during preparation and for matrix effects (ion suppression or enhancement), leading to more precise and accurate quantification.[1][21]
Quantitative Data Summary
The following tables summarize key performance parameters for different 6-keto-PGF1α measurement methods as reported in the literature.
Table 1: ELISA Kit Performance Characteristics
| Parameter | Reported Value | Source |
| Assay Range | 3.2 - 50,000 pg/mL | --INVALID-LINK--[17] |
| 1.6 - 1,000 pg/mL | Cayman Chemical[22] | |
| Sensitivity (80% B/B0) | ~ 6 pg/mL | Cayman Chemical[22] |
| Detection Limit | ≤ 1.4 pg/mL | --INVALID-LINK--[17] |
| Midpoint (50% B/B0) | 30 - 70 pg/mL | Cayman Chemical[22] |
| 284 pg/mL | Novus Biologicals[6] | |
| Intra-assay Precision (%CV) | 4.1 - 8.2% | Ylikorkala et al., 1981[23] |
| Inter-assay Precision (%CV) | 12.4% | Ylikorkala et al., 1981[23] |
Table 2: LC-MS/MS Method Performance
| Parameter | Reported Value | Source |
| Validated Concentration Range (Plasma) | 50.0 - 5000 pg/mL | Higashi et al., 2011[11] |
| Inter-batch Precision (%CV) | < 12.7% | Higashi et al., 2011[11] |
| Inter-batch Accuracy (%) | 97.3% - 100.8% | Higashi et al., 2011[11] |
| Analyte Stability in Plasma (Room Temp) | 20 hours | Higashi et al., 2011[11] |
| Analyte Stability in Autosampler (Room Temp) | 50 hours | Higashi et al., 2011[11] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Plasma Samples
This protocol is a general guideline for extracting 6-keto-PGF1α from plasma prior to analysis by ELISA or LC-MS/MS.
-
Sample Acidification: Acidify 1 mL of plasma to a pH of 3.5 by adding approximately 50 µL of 2M HCl. Let the sample sit at 4°C for 15 minutes. Centrifuge to remove any precipitate.[6]
-
Column Conditioning: Condition a C18 SPE column (e.g., 200 mg) by washing with 10 mL of ethanol, followed by 10 mL of deionized water.[6]
-
Sample Loading: Apply the acidified plasma sample to the conditioned C18 column. A flow rate of approximately 0.5-1 mL/minute is recommended.[6][7]
-
Column Washing: Wash the column sequentially with 10 mL of deionized water, 10 mL of 15% ethanol, and finally 10 mL of hexane (B92381) to remove interfering substances.[6]
-
Analyte Elution: Elute the 6-keto-PGF1α from the column using 10 mL of ethyl acetate (B1210297) or methyl formate.[6][7]
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen gas.[5] Reconstitute the dried extract in an appropriate assay buffer for analysis.[5]
Protocol 2: Standard Curve Preparation for ELISA
This protocol outlines the serial dilution for a typical 6-keto-PGF1α ELISA standard curve.
-
Stock Solution: Start with a high-concentration stock solution of 6-keto-PGF1α (e.g., 500,000 pg/mL) provided in the kit.[6]
-
Serial Dilution:
-
Label seven tubes #1 through #7.
-
Pipette 900 µL of the appropriate standard diluent (Assay Buffer or Tissue Culture Media) into tube #1 and 800 µL into tubes #2 through #7.[6]
-
Add 100 µL of the 500,000 pg/mL stock standard to tube #1 and vortex thoroughly. This creates a 50,000 pg/mL standard.[6]
-
Transfer 200 µL from tube #1 to tube #2 and vortex. This creates a 10,000 pg/mL standard.[6]
-
Continue this 1:5 serial dilution for tubes #3 through #7 to obtain concentrations of 2000, 400, 80, 16, and 3.2 pg/mL, respectively.[6]
-
-
Usage: Use the diluted standards within 60 minutes of preparation.[6]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. caymanchem.com [caymanchem.com]
- 3. Human Metabolome Database: Showing metabocard for 6-Keto-prostaglandin F1a (HMDB0002886) [hmdb.ca]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. resources.novusbio.com [resources.novusbio.com]
- 7. eaglebio.com [eaglebio.com]
- 8. caymanchem.com [caymanchem.com]
- 9. 6-Keto-PGF1-alpha EIA Kit | Oxford Biomedical Research [d6.oxfordbiomed.com]
- 10. 6 Keto Prostaglandin F1 Alpha - data analysis at MyAssays [myassays.com]
- 11. researchgate.net [researchgate.net]
- 12. Simultaneous profiling and quantification of 25 eicosanoids in human serum by ultrahigh-performance liquid chromatography coupled to tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. caymanchem.com [caymanchem.com]
- 15. Application of an alpha-sidechain length-specific monoclonal antibody to immunoaffinity purification and enzyme immunoassay of 2,3-dinor-6-keto-prostaglandin F1 alpha from human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Quantification of eicosanoids and their metabolites in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 6-keto-PGF1 alpha ELISA Kit (ab133023) | Abcam [abcam.com]
- 18. Very low levels of 6-keto-prostaglandin F1 alpha in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Development and validation of a LC/MS/MS method for 6-keto PGF1α, a metabolite of prostacyclin (PGI₂) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A radioimmunoassay for 6-keto-prostaglandin F1alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Prostaglandin extraction and analysis in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. cdn.caymanchem.com [cdn.caymanchem.com]
- 23. Measurement of 6-keto-prostaglandin E1 alpha in human plasma with radioimmunoassay: effect of prostacyclin infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 6-Keto-Prostaglandin E1 (6-Keto-PGE1)
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing 6-Keto-PGE1, along with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound upon receipt?
A1: Upon receipt, this compound, which is typically supplied as a solution in an organic solvent like ethanol (B145695), should be stored at -20°C.[1] This ensures its stability for an extended period, often up to two years.[1][2]
Q2: What are the appropriate solvents for this compound?
A2: this compound is soluble in organic solvents such as ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO).[1] For aqueous solutions, it is sparingly soluble in phosphate-buffered saline (PBS, pH 7.2).[1] It is recommended to first dissolve the compound in an organic solvent before diluting with aqueous buffers.
Q3: Can I store this compound in an aqueous solution?
A3: It is not recommended to store this compound in aqueous solutions for extended periods. If you need to prepare aqueous working solutions, they should be made fresh for each experiment. The stability of prostaglandins (B1171923) can be compromised in aqueous media.
Q4: Is this compound sensitive to light or temperature fluctuations?
A4: While specific data on light sensitivity is limited, it is good laboratory practice to protect all prostaglandin (B15479496) solutions from direct light. Temperature stability is critical; always store stock solutions at -20°C and minimize freeze-thaw cycles.
Q5: What is the expected stability of this compound under recommended storage conditions?
A5: When stored as a solution in an organic solvent at -20°C, this compound is stable for at least two years.[1][2]
Quantitative Data Summary
For easy reference, the following table summarizes the key quantitative data for handling and storing this compound.
| Parameter | Value | Source |
| Storage Temperature | -20°C | [1] |
| Stability of Stock Solution | ≥ 2 years at -20°C | [1][2] |
| Solubility | ||
| Ethanol | >50 mg/mL | [1] |
| DMSO | >50 mg/mL | [1] |
| DMF | >100 mg/mL | [1] |
| PBS (pH 7.2) | >1.6 mg/mL | [1] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution from a Pre-dissolved Formulation
This compound is often supplied as a solution in ethanol at a specific concentration (e.g., 100 µg/mL).
-
Equilibration: Before opening, allow the vial to warm to room temperature to prevent condensation.
-
Vortexing: Gently vortex the vial to ensure a homogenous solution.
-
Aliquoting: To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes in tightly sealed vials.
-
Storage: Store the aliquots at -20°C.
Protocol 2: Preparation of Aqueous Working Solutions
-
Solvent Evaporation (if necessary): If the organic solvent of the stock solution is incompatible with your experimental system, you can evaporate it under a gentle stream of nitrogen.
-
Reconstitution in Buffer: Add the desired aqueous buffer (e.g., PBS, pH 7.2) to the dried residue.
-
Sonication/Vortexing: Gently vortex or sonicate the solution to ensure complete dissolution.
-
Immediate Use: Use the freshly prepared aqueous working solution immediately to avoid degradation.
Troubleshooting Guide
Issue 1: Precipitation observed in the vial upon receipt or after storage.
-
Question: I see some precipitate in my vial of this compound. What should I do?
-
Answer: This can sometimes occur if the solution was exposed to colder temperatures during shipping or storage. First, ensure the vial is tightly sealed and warm it to room temperature. Gently vortex the vial to redissolve the precipitate. If the precipitate persists, brief sonication may be helpful.
Issue 2: Inconsistent or lower-than-expected biological activity.
-
Question: My experimental results with this compound are variable. What could be the cause?
-
Answer: Inconsistent results can stem from several factors:
-
Improper Storage: Ensure the stock solution has been consistently stored at -20°C and has not undergone multiple freeze-thaw cycles.
-
Degradation in Aqueous Solution: If you are using aqueous working solutions, prepare them fresh before each experiment. Prostaglandins can degrade in aqueous media.
-
Pipetting Errors: When preparing serial dilutions, ensure accurate pipetting, especially at low concentrations.
-
Cellular Metabolism: Be aware that this compound can be metabolized by cells, which may affect its apparent activity over time.[3]
-
Issue 3: Difficulty dissolving this compound in aqueous buffer.
-
Question: I am having trouble dissolving the evaporated residue of this compound in my aqueous buffer. What can I do?
-
Answer: this compound has limited solubility in aqueous solutions.[1] To improve solubility, ensure the buffer pH is appropriate (around 7.2). Gentle warming to 37°C and brief, gentle sonication can also aid dissolution. Avoid vigorous vortexing, which can cause foaming and potential degradation.
Visualized Workflows and Pathways
Caption: Troubleshooting workflow for inconsistent experimental results.
References
- 1. Enzymatic inactivation of 6-keto-prostaglandin E1 in vitro: comparison with prostaglandin E1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 6-Keto-prostaglandin E1-sensitive adenylate cyclase and binding sites in membranes from platelets and cultured smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. achieveeye.com [achieveeye.com]
Technical Support Center: Interpreting Unexpected Results in 6-Keto-PGE1 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments involving 6-Keto-Prostaglandin E1 (6-Keto-PGE1).
FAQs: Quick Solutions to Common Issues
Q1: My measured concentrations of this compound are higher/lower than expected in my immunoassay.
A1: This is a common issue that can arise from several factors:
-
Antibody Cross-Reactivity: The antibody in your ELISA or RIA kit may be cross-reacting with other prostaglandins (B1171923) or their metabolites present in the sample. This compound is a metabolite of Prostacyclin (PGI2), and immunoassays for its stable breakdown product, 6-keto-PGF1α, often show cross-reactivity with this compound and other prostaglandins.[1] Refer to the cross-reactivity table for your specific assay kit.
-
Sample Integrity: this compound can be enzymatically inactivated in various tissues.[2] Improper sample collection, storage, or multiple freeze-thaw cycles can lead to degradation and lower than expected concentrations.
-
Standard Curve Issues: An inaccurate standard curve is a frequent source of error. Ensure proper dilution of standards, accurate pipetting, and that the standards are run in the same matrix as your samples (e.g., tissue culture media).[3]
-
Matrix Effects: Components in your sample matrix (e.g., serum, plasma, culture media) can interfere with the assay. It is advisable to test for interference by diluting your sample and checking for consistent calculated concentrations.[4]
Q2: I am observing a biological effect of this compound that is different from what is reported for its parent compound, PGI2.
A2: While this compound shares some biological activities with PGI2, such as inhibiting platelet aggregation, it can also elicit distinct and sometimes opposing effects.[5][6] For example, while PGI2 is known to relax bovine coronary artery, this compound has been shown to cause contraction.[5] This highlights that this compound is not simply an inactive metabolite but a bioactive lipid with its own pharmacological profile.
Q3: The potency of this compound in my cell-based assay is significantly different from published values.
A3: Discrepancies in potency can be due to:
-
Receptor Subtype Expression: The biological effects of this compound are mediated by prostanoid receptors, such as the IP receptor. The density and subtype of these receptors can vary significantly between cell types and even with passage number, leading to different sensitivities to this compound.
-
Signal Compartmentalization: Recent studies have shown that even when a compound like this compound elevates intracellular cAMP levels, the functional outcome can differ from other agents that increase cAMP. This can be due to the compartmentalization of cAMP signaling, where cAMP is elevated in specific subcellular locations, leading to the activation of a distinct subset of downstream effectors.
-
Metabolism: Your cell culture system may be metabolizing this compound into more or less active compounds, altering the observed potency.
Q4: I am seeing high background or a poor signal in my this compound ELISA.
A4: High background can be caused by insufficient washing, contaminated reagents, or non-specific binding of antibodies.[3] A low signal may result from inadequate incubation times, improper reagent dilution, or degradation of the analyte or assay components.[3] Always ensure reagents are at room temperature before use and follow the manufacturer's protocol meticulously.
Troubleshooting Guides
Immunoassay (ELISA/RIA) Troubleshooting
| Observed Problem | Potential Cause | Recommended Solution |
| Consistently high or variable background | Inadequate washing | Increase the number of wash steps and ensure complete removal of wash buffer. |
| Contaminated wash buffer or substrate | Prepare fresh buffers for each assay. | |
| High concentration of detection antibody | Optimize the concentration of the detection antibody. | |
| Poor standard curve (low R2 value) | Inaccurate pipetting of standards | Use calibrated pipettes and pre-rinse tips. |
| Improper dilution of standards | Briefly centrifuge the standard vial before opening and mix gently but thoroughly. | |
| Incorrect incubation time or temperature | Adhere strictly to the protocol's specified incubation parameters. | |
| Low signal across the plate | Insufficient incubation times | Ensure adequate incubation times as per the protocol. Consider overnight incubation if recommended. |
| Inactive enzyme conjugate | Check the expiration date and storage conditions of the conjugate. | |
| Degraded this compound in samples/standards | Store samples and standards at -80°C and avoid repeated freeze-thaw cycles. | |
| Inconsistent replicate readings | Pipetting inconsistency | Use a multichannel pipette for adding reagents to multiple wells simultaneously. |
| "Edge effect" in the microplate | Avoid using the outermost wells for samples and standards; fill them with buffer instead. | |
| Incomplete mixing of reagents in wells | Gently tap the plate after adding reagents to ensure thorough mixing. |
Cell-Based Assay Troubleshooting
| Observed Problem | Potential Cause | Recommended Solution |
| No or low response to this compound | Low receptor expression in cells | Verify the expression of the target receptor (e.g., IP receptor) in your cell line. |
| Degraded this compound stock solution | Prepare fresh stock solutions and store them appropriately. | |
| Cell health issues | Ensure cells are healthy, within a low passage number, and free from contamination. | |
| Unexpected biological response (e.g., contraction instead of relaxation) | Presence of different receptor subtypes | Characterize the prostanoid receptor profile of your cell line. |
| Off-target effects | Consider that at high concentrations, this compound may interact with other receptors. | |
| Cellular metabolism of this compound | Investigate potential metabolic conversion of this compound by your cells. | |
| High variability between experiments | Inconsistent cell seeding density | Ensure a homogenous cell suspension and accurate cell counting. |
| Variation in reagent preparation | Prepare fresh reagents for each experiment and use consistent protocols. | |
| Differences in incubation conditions | Maintain consistent temperature, CO2 levels, and incubation times. |
Quantitative Data Summary
Cross-Reactivity of a Commercial 6-keto-PGF1α ELISA Kit
The following table summarizes the cross-reactivity of a commercially available 6-keto-PGF1α ELISA kit with this compound and other related prostaglandins. This is important as 6-keto-PGF1α is often measured as a stable surrogate for PGI2, and cross-reactivity with this compound can influence results.
| Compound | Cross-Reactivity (%) |
| 6-keto-Prostaglandin F1α | 100 |
| 6-keto-Prostaglandin E1 | 33.9 |
| Prostaglandin (B15479496) F1α | 28 |
| Prostaglandin F2α | 11 |
| 2,3-dinor-6-keto-Prostaglandin F1α | 4.9 |
| Prostaglandin E2 | 1.5 |
| Thromboxane B2 | 0.05 |
| Data is sourced from a commercially available ELISA kit and is provided for illustrative purposes.[4] |
Comparative Potency of this compound and PGI2 on Renin Release
In a study using anesthetized dogs, this compound was found to be a more potent stimulator of renin secretion than PGI2.
| Compound | Dose Range (g/kg/min) | Observation |
| This compound | 3 x 10-9 to 3 x 10-8 | Significantly greater increase in renin secretion rate compared to PGI2. Approximately 5 times more potent. |
| PGI2 | 3 x 10-9 to 3 x 10-8 | Dose-related increase in renin secretion rate. |
| Data from a study in nonfiltering, beta-adrenoreceptor blocked kidneys of anesthetized dogs.[7] |
Experimental Protocols
Competitive ELISA for 6-Keto-PGF1α (Adaptable for this compound)
This protocol is a generalized procedure for a competitive ELISA. Specific volumes and incubation times may vary based on the commercial kit used.
-
Reagent Preparation: Prepare all reagents, including wash buffer, standards, and samples, according to the kit's instructions. Bring all components to room temperature before use.
-
Standard Dilution: Prepare a serial dilution of the 6-keto-PGF1α standard to generate a standard curve. The diluent should be the same matrix as the samples.
-
Sample Addition: Add 50 µL of standards and samples to the appropriate wells of the antibody-coated microplate.
-
Conjugate Addition: Add 50 µL of the enzyme-conjugated 6-keto-PGF1α (tracer) to each well.
-
Antibody Addition: Add 50 µL of the specific antibody to each well.
-
Incubation: Cover the plate and incubate for the time and temperature specified in the kit manual (e.g., 2 hours at room temperature or overnight at 4°C).
-
Washing: Aspirate the contents of the wells and wash the plate 3-5 times with wash buffer.
-
Substrate Addition: Add 100-200 µL of the substrate solution to each well.
-
Development: Incubate the plate for 15-30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50-100 µL of stop solution to each well.
-
Read Plate: Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader. The intensity of the color is inversely proportional to the concentration of 6-keto-PGF1α in the sample.
Cell-Based cAMP Assay
This protocol outlines a general method for measuring intracellular cAMP levels in response to this compound, which acts through Gs-coupled receptors to stimulate adenylate cyclase.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Cell Stimulation:
-
Wash the cells with a serum-free medium or buffer.
-
Add this compound at various concentrations to the wells. Include a vehicle control and a positive control (e.g., Forskolin).
-
Incubate for a specified period (e.g., 15-30 minutes) at 37°C.
-
-
Cell Lysis: Lyse the cells using the lysis buffer provided with the cAMP assay kit.
-
cAMP Detection: Perform the cAMP measurement according to the manufacturer's instructions. This typically involves a competitive immunoassay format (e.g., HTRF, ELISA, or AlphaScreen).
-
Data Analysis: Generate a standard curve using the provided cAMP standards. Calculate the concentration of cAMP in each sample by interpolating from the standard curve. Plot the cAMP concentration against the log of the this compound concentration to determine the EC50 value.
Visualizations
This compound Signaling Pathway
Caption: Simplified signaling pathway of this compound via a Gs-coupled receptor.
Experimental Workflow for Investigating Unexpected Biological Effects
Caption: Logical workflow for troubleshooting unexpected results in cell-based assays.
References
- 1. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com.cn]
- 2. cAMP-Glo™ Assay Protocol [promega.com]
- 3. benchchem.com [benchchem.com]
- 4. 6-Keto-prostaglandin E1 is a potent coronary vasodilator and stimulates a vagal reflex in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of PGE2, 6-keto PGF1 alpha and renin release from dog kidneys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 6-Keto-prostaglandin E1 is more potent than prostaglandin I2 as a renal vasodilator and renin secretagogue - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of 6-Keto-PGE1 in Solution
For researchers, scientists, and drug development professionals, ensuring the stability of 6-Keto-prostaglandin E1 (6-Keto-PGE1) in solution is critical for obtaining accurate and reproducible experimental results. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common stability challenges.
I. Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or lower-than-expected bioactivity of this compound solution. | Degradation of this compound due to improper storage, pH, or temperature. | Prepare fresh solutions before each experiment. Store stock solutions at -20°C or -80°C in a suitable organic solvent like ethanol (B145695). When preparing aqueous working solutions, use a buffer with a slightly acidic to neutral pH (ideally pH 6-7) and use the solution immediately. Avoid repeated freeze-thaw cycles. |
| Precipitation observed in the this compound solution upon dilution in aqueous buffer. | Low aqueous solubility of this compound. | First, dissolve this compound in an organic solvent such as ethanol, DMSO, or DMF to create a concentrated stock solution. Then, make further dilutions in the aqueous buffer of choice. Ensure the final concentration of the organic solvent is low enough not to interfere with your experimental system. Sonication may also aid in dissolution. |
| High background or inconsistent results in immunoassays (ELISA). | Cross-reactivity of antibodies, improper blocking, or contaminated reagents. | Ensure the primary antibody is specific for this compound. Optimize blocking conditions and washing steps to minimize non-specific binding. Use high-purity reagents and sterile, nuclease-free water to prepare all buffers and solutions. |
| Variable retention times or peak shapes in HPLC analysis. | Column degradation, improper mobile phase preparation, or sample degradation. | Use a dedicated HPLC column for prostaglandin (B15479496) analysis and ensure it is properly equilibrated before each run. Prepare fresh mobile phase daily and filter it before use. Analyze samples as quickly as possible after preparation, or store them at low temperatures (e.g., 4°C in an autosampler) for a limited time. |
II. Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: For long-term storage, this compound is most stable when stored as a solid or in an organic solvent. Commercial preparations are often supplied as a solution in ethanol and should be stored at -20°C, where they can be stable for at least two years.[1] For aqueous solutions, it is recommended to prepare them fresh for each use. If short-term storage of aqueous solutions is necessary, store at 4°C for no longer than 24 hours.
Q2: How should I prepare a working solution of this compound in an aqueous buffer?
A2: It is recommended to first prepare a concentrated stock solution in an organic solvent in which this compound is highly soluble, such as ethanol, DMSO, or DMF.[1] For example, you can dissolve the compound in ethanol to a concentration of 1-10 mg/mL. This stock solution can then be serially diluted into your aqueous experimental buffer to the desired final concentration immediately before use. This method helps to avoid precipitation issues.
Q3: What is the expected stability of this compound in aqueous solutions at different pH values?
Q4: What are the main degradation pathways for this compound?
A4: The primary degradation pathways for this compound in biological systems involve enzymatic catabolism. Key metabolites that have been identified include its 15-keto and 15-keto-13,14-dihydro catabolites.[3] In vitro, inactivation can occur in the presence of cytosolic supernatants from tissues like the kidney and liver.[4][5] Under forced degradation conditions, such as strong acid or base, other degradation products may form, though specific structures are not well-documented in the literature.
Q5: How can I monitor the stability of my this compound solution?
A5: The stability of this compound can be monitored by measuring its concentration over time using a stability-indicating analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are common and reliable methods for this purpose. Immunoassays like ELISA can also be used, but care must be taken to ensure the antibody is specific to the intact molecule and does not cross-react with degradation products.
III. Experimental Protocols
A. Protocol for Preparation of this compound Stock and Working Solutions
Objective: To prepare stable stock and working solutions of this compound for use in biological experiments.
Materials:
-
This compound (solid or in a manufacturer-provided solvent)
-
Anhydrous ethanol (≥99.5%)
-
Aqueous buffer of choice (e.g., PBS, pH 7.2), sterile-filtered
-
Sterile, amber glass vials or polypropylene (B1209903) tubes
-
Calibrated pipettes and sterile tips
Procedure:
-
Stock Solution Preparation (e.g., 1 mg/mL in Ethanol):
-
If starting from a solid, accurately weigh the desired amount of this compound in a sterile vial.
-
Add the appropriate volume of anhydrous ethanol to achieve a concentration of 1 mg/mL.
-
If starting from a solution in a solvent like methyl acetate, evaporate the solvent under a gentle stream of nitrogen and immediately add the desired volume of ethanol.
-
Vortex gently until the solid is completely dissolved.
-
Store the stock solution in amber glass vials at -20°C.
-
-
Working Solution Preparation (e.g., 1 µg/mL in Aqueous Buffer):
-
Prepare this solution immediately before use.
-
Thaw the stock solution on ice.
-
Perform serial dilutions of the stock solution with the desired aqueous buffer to reach the final concentration. For example, to make a 1 µg/mL solution, you can dilute the 1 mg/mL stock solution 1:1000.
-
Vortex gently to ensure homogeneity.
-
Use the working solution as soon as possible and do not store for extended periods.
-
B. Protocol for Stability Testing of this compound in Aqueous Solution using HPLC-UV
Objective: To assess the stability of this compound in a specific aqueous buffer over time at different temperatures.
Materials:
-
Prepared this compound working solution in the buffer of interest
-
HPLC system with a UV detector
-
Reversed-phase C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade water
-
Phosphoric acid or other suitable buffer for mobile phase
-
Temperature-controlled incubators or water baths
-
Autosampler vials
Procedure:
-
Sample Preparation and Incubation:
-
Prepare a fresh working solution of this compound in your buffer of interest at a known concentration (e.g., 10 µg/mL).
-
Aliquot the solution into multiple autosampler vials.
-
Place sets of vials at different storage temperatures (e.g., 4°C, 25°C, and 37°C).
-
At designated time points (e.g., 0, 2, 4, 8, 24 hours), remove one vial from each temperature and immediately analyze or store at -80°C until analysis.
-
-
HPLC Analysis:
-
Mobile Phase: A common mobile phase for prostaglandin analysis is a mixture of acetonitrile and water with an acidic modifier (e.g., 0.1% phosphoric acid) to ensure good peak shape. A typical starting gradient could be 30-70% acetonitrile over 15-20 minutes. The exact conditions will need to be optimized for your specific column and system.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Prostaglandins (B1171923) without a chromophore have low UV absorbance. Detection is often performed at a low wavelength, such as 195-210 nm.
-
Injection Volume: 20 µL.
-
-
Data Analysis:
-
Integrate the peak area of this compound at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Plot the percentage of this compound remaining versus time for each temperature to determine the degradation rate.
-
IV. Visualizations
Caption: Workflow for this compound Stability Testing.
Caption: Simplified Metabolic Pathway of this compound.
Caption: Troubleshooting Logic for Inconsistent Results.
References
- 1. caymanchem.com [caymanchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Catabolism of 6-keto prostaglandin E1 by rat kidney homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Catabolism of 6 keto PGE1: biological activation by the rat kidney in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enzymatic inactivation of 6-keto-prostaglandin E1 in vitro: comparison with prostaglandin E1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing variability in 6-Keto-PGE1 experimental replicates
Welcome to the technical support center for 6-Keto-Prostaglandin F1α (6-Keto-PGF1α) assays. This resource is designed to help researchers, scientists, and drug development professionals minimize variability in experimental replicates and troubleshoot common issues encountered during quantification.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your 6-Keto-PGF1α experiments.
Q1: My standard curve has a poor fit (low R² value) or low signal.
A1: An inaccurate standard curve is a primary source of variability. Several factors can contribute to this issue:
-
Improper Standard Preparation: Ensure standards are brought to room temperature before reconstitution and are serially diluted with precision.[1][2] Use calibrated pipettes and change tips for each dilution step to avoid cross-contamination.[1] Stepwise dilution is recommended for accuracy.[3]
-
Reagent Issues: Reagents may not have been brought to room temperature before use, which can affect binding kinetics.[1] Ensure all components, including substrate and stop solutions, are at room temperature.[1] Also, confirm that reagents from different kits or lots have not been mixed.[4]
-
Incorrect Incubation Times/Temperatures: Adhere strictly to the incubation times and temperatures specified in your protocol.[1][5] Deviations can lead to inconsistent binding and signal development.
-
Pipetting Errors: Inconsistent pipetting technique introduces significant variability.[5][6] Use a multichannel pipette for adding standards and reagents to minimize timing differences across the plate.[1]
Q2: I'm observing high background noise in my assay wells.
A2: High background can mask the true signal and reduce assay sensitivity. Common causes include:
-
Insufficient Washing: Inadequate washing is a frequent cause of high background.[1][5] Ensure you are using the correct volume of wash buffer and that all wells are completely aspirated after each wash.[5][7] Automated plate washers can improve consistency.[8]
-
Non-specific Binding: This can occur if blocking is incomplete or if antibody concentrations are too high.[3][8] Consider optimizing the blocking buffer or increasing the blocking incubation time.[8] Titrating the primary and/or secondary antibody concentrations can also reduce non-specific binding.[3]
-
Contamination: Cross-contamination between high-concentration and low-concentration wells can elevate background. Use fresh pipette tips for every standard and sample.[1] Plate sealers can help prevent well-to-well contamination during incubations.[5]
Q3: There is high variability between my duplicate/triplicate replicates (high CV%).
A3: A high Coefficient of Variation (CV) for replicates points to inconsistencies in the assay procedure. A CV of no more than 20% is generally acceptable.[8]
-
Pipetting Inaccuracy: This is a major source of replicate variability.[6] Ensure your pipettes are calibrated and use proper technique, such as dispensing liquid against the side of the well.[1] Running replicates in triplicate rather than duplicate can help identify and mitigate outlier wells.[8]
-
Plate Edge Effects: Wells on the outer edges of the plate can be subject to temperature gradients, leading to "edge effects." To minimize this, avoid using the outermost wells or ensure the plate is incubated in a temperature-controlled environment.
-
Inconsistent Incubation Times: When adding reagents manually, there can be a time lag between the first and last wells. Using a multichannel pipette can help ensure uniform incubation times across the plate.[1]
-
Incomplete Mixing: Ensure reagents and samples are mixed thoroughly in each well after addition by gently tapping the plate.[7]
Q4: My inter-assay variability is too high between different experiments.
A4: Reproducibility between assays is critical for longitudinal studies.
-
Protocol Deviations: Even minor deviations from the protocol between runs can introduce significant variability.[1] Strictly adhere to the same standard operating procedure (SOP) for every assay.[6]
-
Reagent Lot-to-Lot Variance: Different lots of antibodies, conjugates, or standards can have slightly different performance characteristics.[9][10] If possible, purchase enough of a single kit lot to complete your study.
-
Environmental Factors: Variations in room temperature and humidity can affect assay performance.[3] Perform experiments in a controlled environment.
-
Normalization: Including the same internal control samples in every assay allows you to normalize the results between plates, which can significantly reduce inter-assay variability.[6]
Frequently Asked Questions (FAQs)
Q: What is 6-Keto-PGF1α and why is it measured?
A: 6-Keto-PGF1α is the stable, inactive hydrolysis product of prostacyclin (PGI2).[11][12] PGI2 is a potent vasodilator and inhibitor of platelet aggregation, but it is extremely unstable.[13] Therefore, measuring 6-Keto-PGF1α levels in biological fluids like plasma or urine serves as a reliable indicator of PGI2 production.[11][12]
Q: What are the best practices for sample collection and handling?
A: Proper sample handling is critical to prevent artificial prostaglandin (B15479496) synthesis and ensure accurate results.
-
Anticoagulants: For plasma collection, use EDTA or heparin as an anticoagulant.[4]
-
Centrifugation: Centrifuge blood samples at approximately 1000 x g for 15 minutes at 2-8°C within 30 minutes of collection to separate plasma.[4][7]
-
Storage: Assay samples immediately if possible. If storage is necessary, aliquot samples to avoid repeated freeze-thaw cycles and store them at -20°C for short-term (up to 6 months) or -80°C for long-term storage (up to 2 years).[4][7]
Q: Do my samples need to be purified before running the ELISA?
A: Purification may be necessary, especially for complex matrices like plasma or tissue homogenates, to remove interfering substances. Solid-phase extraction (SPE) is a common and effective method for purifying and concentrating prostaglandins (B1171923) from biological samples.[2][14]
Q: What are typical concentration ranges for 6-Keto-PGF1α?
A: Concentrations can vary significantly based on the biological fluid, species, and physiological state. Published values show a wide range. For example, one study reported supine plasma levels in normotensive human subjects at 270 +/- 14 pg/ml.[11] In contrast, patients in septic shock can have highly elevated levels, with a median of 229 pg/ml in non-survivors compared to <4 pg/ml in control patients.[12] Due to this variability, it is crucial to establish baseline values within your specific experimental model.
Data and Protocols
Quantitative Data Summary
Table 1: Sample Storage Stability
| Temperature | Duration | Stability Notes | Citation |
|---|---|---|---|
| 2-8°C | < 5 days | Suitable for very short-term storage. | [7] |
| -20°C | Up to 6 months | Standard for mid-term storage. Avoid freeze-thaw cycles. | [4][7] |
| -80°C | Up to 2 years | Recommended for long-term sample archiving. |[4][7] |
Table 2: Inter-Assay Precision with and without Normalization
| Assay Condition | Typical Inter-Assay CV% | Notes | Citation |
|---|---|---|---|
| Without Normalization | 15-25% | Variability is subject to environmental and reagent lot changes. | [6] |
| With Normalization Controls | < 15% | Including and normalizing to an internal control sample on each plate can significantly reduce variability. |[6] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for 6-Keto-PGF1α
This protocol is a general guideline for purifying 6-Keto-PGF1α from plasma using a C18 reverse phase column.[2]
-
Acidify Sample: Add 2M HCl to 1 mL of plasma to adjust the pH to ~3.5. Let it sit at 4°C for 15 minutes. Centrifuge to remove any precipitate.
-
Condition Column: Prepare a C18 SPE column by washing with 10 mL of ethanol, followed by 10 mL of deionized water.
-
Load Sample: Apply the acidified plasma to the column at a flow rate of about 0.5 mL/minute.
-
Wash Column: Wash the column sequentially with 10 mL of deionized water, 10 mL of 15% ethanol, and 10 mL of hexane (B92381) to remove impurities.
-
Elute Analyte: Elute the 6-Keto-PGF1α from the column with 10 mL of ethyl acetate (B1210297).
-
Dry and Reconstitute: Evaporate the ethyl acetate under a gentle stream of nitrogen. Reconstitute the dried sample in an appropriate volume (e.g., 250 µL) of the ELISA assay buffer. Vortex thoroughly. The sample is now ready for the immunoassay.
Protocol 2: General 6-Keto-PGF1α Competitive ELISA Workflow
This protocol outlines the key steps for a competitive ELISA.[2][4] Always refer to your specific kit manufacturer's instructions.
-
Prepare Reagents: Bring all kit components (standards, buffers, antibodies, tracer, substrate) to room temperature before use.[1][4] Prepare serial dilutions of the standard.
-
Add Standards and Samples: Pipette 100 µL of standards and purified samples into the appropriate wells of the antibody-coated microplate.[2] Run all in duplicate or triplicate.[5][8]
-
Add Tracer (Conjugate): Add 50 µL of the enzyme-conjugated 6-Keto-PGF1α (the "tracer") to each well.
-
Add Antiserum: Add 50 µL of the specific 6-Keto-PGF1α antibody to each well (except non-specific binding wells).
-
Incubate: Seal the plate and incubate, typically for 2 hours at room temperature on a plate shaker.[2]
-
Wash Plate: Aspirate the contents of the wells and wash 3-5 times with wash buffer.[2][7] After the final wash, invert the plate and tap it firmly on absorbent paper to remove residual buffer.[5]
-
Add Substrate: Add substrate solution (e.g., TMB or pNpp) to each well and incubate (e.g., 15-45 minutes at 37°C or room temperature) for color development.[2][7]
-
Stop Reaction: Add 50 µL of stop solution to each well. The color will typically change from blue to yellow.[15]
-
Read Plate: Read the optical density (absorbance) of each well on a microplate reader, typically at 450 nm.[7][16]
-
Calculate Results: The concentration of 6-Keto-PGF1α in the samples is inversely proportional to the signal.[17] Calculate concentrations by interpolating from the standard curve, often using a 4-parameter logistic fit.[18]
Visualizations: Pathways and Workflows
Caption: Biosynthesis pathway of Prostacyclin (PGI2) and its metabolite 6-Keto-PGF1α.
Caption: General experimental workflow for measuring 6-Keto-PGF1α.
Caption: Troubleshooting flowchart for high inter-assay variability.
References
- 1. Top 10 Tips for ELISA [jacksonimmuno.com]
- 2. resources.novusbio.com [resources.novusbio.com]
- 3. 8 Top Tips for ELISA Success | Technology Networks [technologynetworks.com]
- 4. hoelzel-biotech.com [hoelzel-biotech.com]
- 5. How To Optimize Your ELISA Experiments | Proteintech Group [ptglab.com]
- 6. researchgate.net [researchgate.net]
- 7. assaygenie.com [assaygenie.com]
- 8. biocompare.com [biocompare.com]
- 9. Lot-to-Lot Variance in Immunoassays—Causes, Consequences, and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Plasma levels of 6-keto-prostaglandin F1 alpha in normotensive subjects and patients with essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Elevated plasma 6-keto-prostaglandin F1 alpha in patients in septic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 6-Keto prostaglandin F1 alpha production in endothelial-cell cultures in response to normal and diabetic human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Selective solid-phase extraction of urinary 2,3-dinor-6-ketoprostaglandin F1 alpha for determination with radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cosmobiousa.com [cosmobiousa.com]
- 16. 6-keto-PGF1a(6-keto-prostaglandin F1a) ELISA Kit - Elabscience® [elabscience.com]
- 17. resources.rndsystems.com [resources.rndsystems.com]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Analysis of Low Endogenous 6-Keto-PGE1
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for dealing with the challenges of measuring low endogenous levels of 6-Keto-Prostaglandin E1 (6-Keto-PGE1).
Frequently Asked Questions (FAQs)
Q1: What is 6-Keto-Prostaglandin E1 (this compound) and why is it difficult to measure?
This compound is a biologically active metabolite of prostacyclin (PGI2).[1][2] Measuring its low endogenous levels is challenging due to its inherent instability, low physiological concentrations (often in the picogram per milliliter range), and the presence of interfering substances in biological matrices.[3][4] These factors necessitate highly sensitive and specific analytical methods.
Q2: What are the recommended methods for quantifying low levels of this compound?
The gold standard for quantifying low levels of eicosanoids like this compound is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][4] This method offers high sensitivity and specificity. Enzyme-Linked Immunosorbent Assay (ELISA) is another common method, though it can be susceptible to cross-reactivity with structurally similar molecules.[5]
Q3: How should I collect and store samples to ensure the stability of this compound?
Proper sample handling is critical to prevent the degradation of this compound. Samples, such as plasma, should be collected using an anticoagulant like EDTA and immediately centrifuged at a low temperature (2-8°C).[6] It is recommended to assay samples immediately or store them at -80°C to avoid repeated freeze-thaw cycles.[6]
Troubleshooting Guides
LC-MS/MS Analysis
Issue: Low or No Signal
-
Possible Cause: Inefficient extraction and sample cleanup.
-
Solution: Optimize the solid-phase extraction (SPE) protocol. Ensure the pH of the sample is adjusted correctly (typically to ~3.5 with hydrochloric acid) before loading onto the C18 column.[7] Use a validated elution solvent like methyl formate (B1220265) to maximize recovery.[8]
-
-
Possible Cause: Suboptimal mass spectrometry parameters.
-
Solution: Tune the mass spectrometer specifically for this compound and its internal standard. Optimize parameters such as collision energy and cone voltage to achieve the best signal intensity.[9]
-
-
Possible Cause: Matrix effects suppressing ionization.
-
Solution: Employ a column-switching technique for additional sample cleanup after the initial SPE.[10] Using a stable isotope-labeled internal standard for this compound can also help to correct for matrix effects.
-
Issue: High Background Noise
-
Possible Cause: Contamination from solvents or labware.
-
Solution: Use high-purity, LC-MS grade solvents and meticulously clean all glassware and plasticware.
-
-
Possible Cause: Co-elution of interfering substances from the biological matrix.
-
Solution: Improve the chromatographic separation by using a longer gradient or a different column chemistry. Further optimization of the sample preparation, such as an additional liquid-liquid extraction step, may be necessary.
-
ELISA Analysis
Issue: Weak or No Signal
-
Possible Cause: Degraded standard or reagents.
-
Possible Cause: Insufficient incubation times or incorrect temperature.
-
Possible Cause: Low analyte concentration in the sample.
-
Solution: If endogenous levels are below the detection limit of the assay, consider concentrating the sample. This can be achieved through solid-phase extraction as described in the LC-MS/MS section.
-
Issue: High Background
-
Possible Cause: Insufficient washing.
-
Solution: Ensure thorough washing between steps to remove all unbound reagents. Increase the number of wash cycles if necessary.
-
-
Possible Cause: Non-specific binding of antibodies.
-
Solution: Use the blocking buffer provided in the kit and ensure the recommended blocking time is followed to prevent non-specific binding to the plate.
-
-
Possible Cause: Cross-reactivity of the antibody.
-
Solution: Be aware that ELISA antibodies may cross-react with other structurally related prostaglandins.[11] If specificity is a major concern, results should be confirmed by LC-MS/MS.
-
Quantitative Data Summary
The following table summarizes the performance characteristics of a validated LC-MS/MS method for the quantification of 6-keto-prostaglandin F1α (a stable metabolite often measured in conjunction with this compound) and its metabolites in human plasma.
| Analyte | Concentration Range (pg/mL) | Inter-Batch Precision (%) | Inter-Batch Accuracy (%) |
| 6-keto Prostaglandin (B15479496) F1α | 50.0 - 5000 | < 12.7 | 97.3 - 100.8 |
| 2,3-dinor-6-keto Prostaglandin F1α | 100 - 10,000 | < 9.2 | 97.5 - 103.0 |
| 6,15-diketo-13,14-dihydro Prostaglandin F1α | 50.0 - 5000 | < 9.4 | 92.0 - 100.0 |
Data adapted from a study on the determination of 6-keto prostaglandin F1α and its metabolites in human plasma by LC-MS/MS.[10]
Experimental Protocols
Detailed Methodology for this compound Extraction from Plasma for LC-MS/MS Analysis
This protocol is a general guideline and may require optimization for specific experimental conditions.
-
Sample Preparation:
-
Thaw frozen plasma samples on ice.
-
To 500 µL of plasma, add an appropriate internal standard (e.g., deuterated this compound).
-
Acidify the sample to a pH of approximately 3.5 by adding 2M hydrochloric acid.[7]
-
Vortex and incubate on ice for 15 minutes.
-
Centrifuge at 3,000 x g for 10 minutes at 4°C to precipitate proteins.[11]
-
-
Solid-Phase Extraction (SPE):
-
Use a C18 SPE cartridge.
-
Condition the cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Load the supernatant from the previous step onto the cartridge.
-
Wash the cartridge with 1 mL of 15% methanol in water, followed by 1 mL of hexane.
-
Elute the this compound with 1 mL of methyl formate.[8]
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase of the LC-MS/MS system.
-
General Protocol for this compound Quantification by ELISA
This protocol is a general representation of a competitive ELISA. Always refer to the specific manufacturer's instructions provided with your kit.
-
Standard Preparation:
-
Prepare a serial dilution of the this compound standard provided in the kit to generate a standard curve.[7] Dilutions are typically made in the assay buffer provided.
-
-
Sample Addition:
-
Add 50 µL of the prepared standards and samples (in duplicate) to the appropriate wells of the antibody-coated microplate.[8]
-
-
Competitive Binding:
-
Add 50 µL of the enzyme-conjugated this compound to each well.
-
Incubate for the time and at the temperature specified in the kit protocol (e.g., 1 hour at room temperature).[8] During this incubation, the sample/standard this compound and the enzyme-conjugated this compound compete for binding to the antibody on the plate.
-
-
Washing:
-
Wash the plate multiple times (typically 3-5 times) with the provided wash buffer to remove unbound reagents.[7]
-
-
Substrate Addition and Incubation:
-
Add the substrate solution to each well and incubate for the recommended time, protected from light.[6] The enzyme converts the substrate to a colored product.
-
-
Stopping the Reaction:
-
Add a stop solution to each well to terminate the enzymatic reaction.[6]
-
-
Data Acquisition and Analysis:
-
Read the absorbance of each well using a microplate reader at the specified wavelength.
-
Generate a standard curve by plotting the absorbance versus the concentration of the standards. The concentration of this compound in the samples is inversely proportional to the signal.[8]
-
Visualizations
Caption: this compound Signaling Pathway
Caption: Analytical Workflow for this compound
References
- 1. caymanchem.com [caymanchem.com]
- 2. 6-keto PGE1: a possible metabolite of prostacyclin having platelet antiaggregatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of eicosanoids and their metabolites in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of eicosanoids by LC-MS/MS and GC-MS/MS: a historical retrospect and a discussion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous Quantitation of Lipid Biomarkers for Inflammatory Bowel Disease Using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cosmobiousa.com [cosmobiousa.com]
- 7. resources.novusbio.com [resources.novusbio.com]
- 8. eaglebio.com [eaglebio.com]
- 9. Lipidomic Analysis of Twenty Seven Prostanoids and Isoprostanes by Electrospray Liquid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of 6-keto prostaglandin F1α and its metabolites in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. genfollower.com [genfollower.com]
- 13. blog.abclonal.com [blog.abclonal.com]
Technical Support Center: Validating Your New Laboratory-Developed 6-Keto-PGE1 Assay
Welcome to the technical support center for the validation of your new laboratory-developed 6-Keto-Prostaglandin E1 (6-Keto-PGE1) assay. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and to answer frequently asked questions during assay validation and experimental setup.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your this compound assay experiments in a question-and-answer format.
Problem: High Background Signal
Question: My blank wells and zero standard wells show a high absorbance reading, obscuring the true signal. What are the potential causes and solutions?
Answer: High background can be caused by several factors. Here is a table outlining potential causes and their corresponding solutions:
| Potential Cause | Solution |
| Insufficient Washing | Increase the number of wash steps or the soaking time during washes to ensure all unbound reagents are removed.[1] Ensure that the wash buffer is dispensed with sufficient force to all wells. |
| Improper Blocking | Optimize the blocking buffer by trying different blocking agents (e.g., BSA, non-fat dry milk) or increasing the concentration and/or incubation time. |
| Contaminated Reagents | Use fresh, high-quality reagents. Ensure that the substrate solution is colorless before use.[2] |
| Cross-Contamination | Use fresh pipette tips for each reagent and sample. Avoid splashing between wells. |
| High Concentration of Detection Reagent | Titrate the detection antibody or enzyme conjugate to the optimal concentration. |
| Extended Incubation Times | Adhere strictly to the recommended incubation times in your protocol. |
Problem: Weak or No Signal
Question: I am not getting a signal, or the signal is very weak across my entire plate, including the standards. What should I check?
Answer: A weak or absent signal can halt your experiment. Consider the following troubleshooting steps:
| Potential Cause | Solution |
| Inactive Reagents | Ensure all reagents, especially the enzyme conjugate and substrate, have not expired and have been stored correctly. Prepare fresh reagents. |
| Incorrect Reagent Addition | Double-check that all necessary reagents were added in the correct order and volume as per the protocol. |
| Insufficient Incubation Time or Temperature | Verify that the incubation times and temperatures are optimal for your assay. Longer incubation times may be needed. |
| Improper Plate Coating | If you are coating your own plates, ensure the coating antibody concentration and incubation conditions are optimal. |
| Sample Degradation | This compound can be unstable. Ensure proper sample collection and storage procedures are followed. |
Problem: Poor Standard Curve
Question: My standard curve is not linear or has a low R-squared value. How can I improve it?
Answer: A reliable standard curve is crucial for accurate quantification. Here are some common reasons for a poor standard curve and how to address them:
| Potential Cause | Solution |
| Improper Standard Preparation | Ensure accurate serial dilutions of the standard. Use calibrated pipettes and proper pipetting techniques. Prepare fresh standards for each assay. |
| Incorrect Curve Fitting | Use appropriate data analysis software and select the correct regression model for your competitive ELISA (e.g., four-parameter logistic curve fit).[3] |
| Pipetting Errors | Be consistent with your pipetting technique. Pre-wet pipette tips and ensure no air bubbles are introduced. |
| Edge Effects | Avoid using the outer wells of the plate, as they are more susceptible to temperature fluctuations and evaporation.[1] |
| Reagent Instability | Ensure standards are properly reconstituted and stored to prevent degradation. |
Problem: High Coefficient of Variation (%CV)
Question: My replicate wells show a high degree of variability. How can I improve the precision of my assay?
Answer: High %CV indicates poor precision. The following table provides guidance on minimizing variability:
| Potential Cause | Solution |
| Inconsistent Pipetting | Use a multichannel pipette for adding reagents to multiple wells simultaneously to ensure consistency. Ensure all pipettes are calibrated. |
| Inadequate Mixing | Thoroughly mix all reagents and samples before adding them to the wells. Gently tap the plate after adding reagents to ensure a homogenous mixture. |
| Temperature Gradients | Allow all reagents and plates to equilibrate to room temperature before starting the assay. Incubate plates in a temperature-controlled environment. |
| Washing Inconsistency | Use an automated plate washer if available for more consistent washing. If washing manually, ensure equal treatment of all wells. |
| Sample Heterogeneity | Ensure samples are properly mixed and centrifuged to remove any particulate matter before assaying. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the validation of a laboratory-developed this compound assay.
1. What are the key validation parameters I need to assess for my new this compound assay?
A full validation of a new laboratory-developed test should include an assessment of precision, accuracy, sensitivity, specificity, linearity, and robustness.[4]
2. How do I perform a Spike and Recovery experiment to assess accuracy?
A spike and recovery experiment determines if the sample matrix interferes with the detection of the analyte.[5][6][7]
-
Methodology:
-
Select a sample with a known low or undetectable level of endogenous this compound.
-
Spike a known amount of this compound standard into this sample. The spiked concentration should fall within the mid-range of your standard curve.
-
Assay the spiked sample and an unspiked control sample.
-
Calculate the percent recovery using the following formula: % Recovery = (Concentration of Spiked Sample - Concentration of Unspiked Sample) / Spiked Concentration * 100
-
-
Acceptance Criteria: A recovery of 80-120% is generally considered acceptable.[6][8]
3. What is Linearity of Dilution and how is it performed?
Linearity of dilution assesses whether a sample can be diluted and still produce accurate results that are proportional to the dilution factor. This is crucial for samples with high analyte concentrations that fall outside the standard curve range.[9][10]
-
Methodology:
-
Select a sample with a high endogenous concentration of this compound.
-
Perform a series of serial dilutions of the sample using the assay buffer.
-
Assay each dilution in duplicate.
-
Multiply the measured concentration of each dilution by its corresponding dilution factor to get the corrected concentration.
-
-
Acceptance Criteria: The corrected concentrations across the dilution series should be consistent, typically within a ±20% difference.[9]
4. How do I determine the precision of my assay?
Precision is assessed by determining the intra-assay and inter-assay variability.[2][11][12]
-
Intra-Assay Precision: Measures the variability within a single assay plate.
-
Methodology: Assay multiple replicates (e.g., 20) of at least three samples with low, medium, and high concentrations of this compound on the same plate.[2]
-
Calculation: Calculate the mean, standard deviation (SD), and %CV for each sample: %CV = (SD / Mean) * 100.
-
Acceptance Criteria: Intra-assay %CV should typically be less than 10%.[13]
-
-
Inter-Assay Precision: Measures the variability between different assay runs on different days.
-
Methodology: Assay the same three low, medium, and high concentration samples in duplicate on multiple different days by different operators if possible.[2]
-
Calculation: Calculate the mean, SD, and %CV of the measurements for each sample across all runs.
-
Acceptance Criteria: Inter-assay %CV should generally be less than 15%.[13]
-
5. What should I consider for sample preparation when measuring this compound?
Proper sample handling is critical for accurate measurement.
-
Plasma/Serum: Collect blood in tubes containing an anticoagulant (e.g., EDTA). Centrifuge promptly to separate plasma or allow blood to clot for serum. Store samples at -80°C. Acidification of plasma to pH 3.5 may be necessary for extraction.
-
Urine: Collect urine samples and store them at -80°C. Centrifuge before use to remove any sediment.
-
Cell Culture Supernatants: Collect the supernatant and centrifuge to remove cells and debris. Store at -80°C.
-
Extraction: For complex matrices, solid-phase extraction (SPE) may be required to remove interfering substances.[14]
6. What are the common cross-reactants for a this compound immunoassay?
The specificity of the antibody is key. Potential cross-reactivity should be tested with structurally related prostaglandins.
| Compound | Typical Cross-Reactivity (%) |
| 6-keto-Prostaglandin F1α | 100% |
| 6-keto-Prostaglandin E1 | ~34%[15] |
| Prostaglandin (B15479496) F1α | ~28%[15] |
| Prostaglandin F2α | ~11%[15] |
| 2,3-dinor-6-keto Prostaglandin F1α | ~5%[15] |
| Thromboxane B2 | <0.1%[15] |
| Prostaglandin D2 | <0.1%[15] |
Note: Cross-reactivity data can vary between different antibodies.
Visual Guides
Prostacyclin (PGI2) Signaling Pathway
This compound is a stable metabolite of prostacyclin (PGI2). Understanding the PGI2 signaling pathway is relevant for interpreting your results. PGI2 is synthesized from prostaglandin H2 (PGH2) by prostacyclin synthase. It then binds to the prostacyclin receptor (IP receptor), a G-protein coupled receptor, leading to the activation of adenylyl cyclase, an increase in intracellular cAMP, and subsequent activation of Protein Kinase A (PKA). This pathway ultimately leads to vasodilation and inhibition of platelet aggregation.[16][17][18][19]
Experimental Workflow for Assay Validation
The following diagram illustrates a logical workflow for validating your new this compound assay.
Troubleshooting Logic Flowchart
This flowchart provides a systematic approach to troubleshooting common assay problems.
References
- 1. researchgate.net [researchgate.net]
- 2. The precision analysis of Enzyme-linked immunosorbent assay kits - CLOUD-CLONE CORP.(CCC) [cloud-clone.com]
- 3. Frontiers | Prostacyclin: An Inflammatory Paradox [frontiersin.org]
- 4. A radioimmunoassay for 6-keto-prostaglandin F1alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pblassaysci.com [pblassaysci.com]
- 6. woongbee.com [woongbee.com]
- 7. Spike and Recovery and Linearity of Dilution Assessment | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. biosensis.com [biosensis.com]
- 9. cygnustechnologies.com [cygnustechnologies.com]
- 10. biosensis.com [biosensis.com]
- 11. salimetrics.com [salimetrics.com]
- 12. cygnustechnologies.com [cygnustechnologies.com]
- 13. What ELISA should I choose? | Abcam [abcam.com]
- 14. eaglebio.com [eaglebio.com]
- 15. caymanchem.com [caymanchem.com]
- 16. Role of prostacyclin in pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Prostacyclin - Wikipedia [en.wikipedia.org]
- 18. Recent advances in targeting the prostacyclin pathway in pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Molecular Mechanisms Regulating the Vascular Prostacyclin Pathways and Their Adaptation during Pregnancy and in the Newborn - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 6-Keto-Prostaglandin E1 and Prostacyclin (PGI2): Potency and Efficacy
An authoritative guide for researchers, scientists, and drug development professionals detailing the comparative pharmacology of 6-Keto-Prostaglandin E1 and its precursor, Prostacyclin (PGI2). This document provides a comprehensive overview of their relative potencies and efficacies, supported by experimental data and detailed methodologies.
Prostacyclin (PGI2) and its stable metabolite, 6-Keto-Prostaglandin E1 (6-Keto-PGE1), are both potent endogenous eicosanoids with significant roles in regulating vascular tone and hemostasis. While PGI2 is well-established as a powerful vasodilator and inhibitor of platelet aggregation, this compound has also demonstrated considerable biological activity, in some cases surpassing its parent compound in potency.[1] This guide offers a side-by-side comparison of these two critical molecules, presenting quantitative data, experimental protocols, and signaling pathway visualizations to aid in research and drug development endeavors.
Potency and Efficacy: A Quantitative Comparison
The relative potency and efficacy of this compound and PGI2 vary depending on the biological system and the specific endpoint being measured. The following table summarizes key quantitative data from various experimental studies.
| Biological Effect | Species/System | Parameter | This compound | PGI2 | Potency Ratio (this compound:PGI2) | Reference(s) |
| Platelet Aggregation Inhibition | Human Platelet-Rich Plasma | IC50 | Comparable to PGI2 | Comparable to this compound | ~1:1 | [2][3] |
| PGI2 > this compound | [4] | |||||
| Renal Vasodilation | Anesthetized Dogs | Potency | ~5 times more potent than PGI2 | - | ~5:1 | [1] |
| Renin Secretion | Anesthetized Dogs | Potency | ~5 times more potent than PGI2 | - | ~5:1 | [1] |
| Adenylate Cyclase Stimulation | Human Platelets | Affinity | Lower than PGI2 | Higher than this compound | - | [5] |
| Rabbit Aorta Myocytes | Affinity | Lower than PGI2 | Higher than this compound | - | [5] | |
| Rabbit Mesenteric Artery Myocytes | Affinity | Lower than PGI2 | Higher than this compound | - | [5] |
Signaling Pathways
Both this compound and PGI2 exert their primary effects through the activation of the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR).[6][7][8][9] Activation of the IP receptor leads to the stimulation of adenylate cyclase, which in turn increases intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP).[7][9][10] This elevation in cAMP is the key second messenger responsible for the downstream effects of both molecules, including smooth muscle relaxation (vasodilation) and inhibition of platelet activation.[10] While both compounds act on the same receptor, there is evidence to suggest differences in their interactions. PGI2 appears to recognize two different classes of binding sites on platelet and mesenteric artery myocyte membranes, whereas this compound interacts with only one class.[5]
Experimental Protocols
Platelet Aggregation Inhibition Assay
This assay is used to determine the inhibitory effect of this compound and PGI2 on platelet aggregation.
Methodology:
-
Blood Collection: Whole blood is collected from healthy human donors who have not taken any medication known to affect platelet function for at least two weeks. Blood is drawn into tubes containing an anticoagulant, typically 3.2% sodium citrate.
-
Platelet-Rich Plasma (PRP) Preparation: The citrated blood is centrifuged at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain platelet-rich plasma (PRP). The supernatant PRP is carefully collected. The remaining blood is centrifuged at a higher speed (e.g., 2000 x g) for 10 minutes to obtain platelet-poor plasma (PPP), which is used as a reference for 100% light transmission in the aggregometer.
-
Platelet Count Adjustment: The platelet count in the PRP is adjusted to a standard concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
-
Aggregation Measurement: Platelet aggregation is measured using a light transmission aggregometer. Aliquots of the adjusted PRP are placed in cuvettes with a magnetic stir bar and warmed to 37°C.
-
Inhibition Assay: PRP is pre-incubated with various concentrations of this compound or PGI2 for a defined period (e.g., 1-5 minutes) before the addition of a platelet agonist.
-
Agonist-Induced Aggregation: An agonist such as adenosine diphosphate (B83284) (ADP), collagen, or epinephrine (B1671497) is added to the PRP to induce platelet aggregation. The change in light transmission is recorded over time.
-
Data Analysis: The percentage of inhibition of aggregation is calculated for each concentration of the test compound. The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the maximal aggregation response) is determined from the dose-response curve.
References
- 1. 6-Keto-prostaglandin E1 is more potent than prostaglandin I2 as a renal vasodilator and renin secretagogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 6-Keto-prostaglandin E1 inhibits the aggregation of human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 6-keto PGE1: a possible metabolite of prostacyclin having platelet antiaggregatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 6-Keto-prostaglandin E1-sensitive adenylate cyclase and binding sites in membranes from platelets and cultured smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Physiology, Prostaglandin I2 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. Prostacyclin receptor - Wikipedia [en.wikipedia.org]
- 9. What are PGI2 receptor antagonists and how do they work? [synapse.patsnap.com]
- 10. Molecular Mechanisms Regulating the Vascular Prostacyclin Pathways and Their Adaptation during Pregnancy and in the Newborn - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of 6-Keto-PGE1 and PGE1 effects
A Comprehensive Comparative Analysis of 6-Keto-Prostaglandin E1 and Prostaglandin (B15479496) E1
Introduction
Prostaglandins are a group of physiologically active lipid compounds that exhibit diverse hormone-like effects in animals. Among them, 6-Keto-Prostaglandin E1 (6-Keto-PGE1) and Prostaglandin E1 (PGE1) are two important members of the prostaglandin E series, playing crucial roles in various physiological and pathological processes. This guide provides a detailed comparative analysis of their effects, supported by experimental data, to assist researchers, scientists, and drug development professionals in understanding their distinct and overlapping functionalities.
Data Presentation
The following tables summarize the quantitative data comparing the effects of this compound and PGE1.
Table 1: Comparative Potency in Platelet Aggregation Inhibition
| Compound | Agonist | Relative Potency (70% Inhibition) | Reference |
| This compound | ADP, Collagen, Epinephrine | ~1 | [1] |
| PGE1 | ADP, Collagen, Epinephrine | ~13 (less potent) | [1] |
Table 2: Comparative Effect on cAMP Levels in Human Lymphocytes
| Compound | Concentration | Fold Increase in cAMP | Reference |
| This compound | 1 µg/mL | 5-fold | [2] |
| PGE1 | 1 µg/mL | 10-fold | [2] |
Table 3: Comparative Vasodilatory Effects (Indirect Comparison)
| Compound | Model | Effect | Potency Comparison | Reference | | :--- | :--- | :--- | :--- | | This compound | Feline mesenteric vascular bed | Inhibition of vasoconstrictor responses | - |[3] | | PGE1 | Penile resistance arteries | Dose-dependent relaxation | - |[3] | | This compound | Canine Kidney | Renal vasodilator | More potent than PGI2 at low infusion rates |[4] | | PGE2 (related to PGE1) | Mouse Aortic Rings | Concentration-dependent relaxation | EC50 = 5 x 10⁻⁸ mol/L |[5] |
Signaling Pathways
The distinct biological effects of this compound and PGE1 are mediated through their interaction with specific G protein-coupled receptors (GPCRs), leading to the activation of different intracellular signaling cascades.
Prostaglandin E1 (PGE1) Signaling Pathway
PGE1 primarily exerts its effects by binding to the four subtypes of prostaglandin E receptors (EP1, EP2, EP3, and EP4).[6][7] The activation of these receptors triggers diverse downstream signaling pathways. For instance, EP2 and EP4 receptor activation leads to the stimulation of adenylyl cyclase, resulting in increased intracellular cyclic AMP (cAMP) levels.[6] In contrast, EP1 receptor activation is coupled to the Gq protein, which activates phospholipase C, leading to an increase in intracellular calcium.[7][8]
6-Keto-Prostaglandin E1 (this compound) Signaling Pathway
Evidence suggests that this compound primarily interacts with the prostacyclin (PGI2) receptor, also known as the IP receptor.[9][10] Similar to PGI2, binding of this compound to the IP receptor activates the Gs alpha subunit of the G protein, which in turn stimulates adenylyl cyclase to increase intracellular cAMP levels. This elevation in cAMP is a key mechanism for its potent anti-platelet aggregatory and vasodilatory effects.[9]
Experimental Protocols
In Vitro Vasodilation Assay Using Isolated Arterial Rings
This protocol describes a common method to assess the vasodilatory effects of this compound and PGE1 on isolated blood vessels.
1. Tissue Preparation:
-
Humanely euthanize a laboratory animal (e.g., rat) according to institutional guidelines.
-
Carefully dissect the thoracic aorta or another artery of interest and place it in cold Krebs-Henseleit solution.
-
Under a dissecting microscope, remove adhering connective tissue and fat.
-
Cut the artery into rings of 2-3 mm in length.
2. Mounting and Equilibration:
-
Mount the arterial rings in an organ bath or wire myograph system containing Krebs-Henseleit solution, continuously gassed with 95% O2 / 5% CO2 at 37°C.
-
Apply a resting tension (e.g., 1.5-2.0 g for rat aorta) and allow the rings to equilibrate for 60-90 minutes, replacing the buffer every 15-20 minutes.
3. Viability and Endothelium Integrity Check:
-
Induce a contraction with a high potassium chloride (KCl) solution to confirm tissue viability.
-
After washout and return to baseline, pre-contract the rings with a submaximal concentration of a vasoconstrictor like phenylephrine (B352888) (e.g., 1 µM).
-
Once a stable contraction is achieved, add acetylcholine (B1216132) (e.g., 10 µM) to assess endothelium integrity. A relaxation of >80% indicates intact endothelium.
4. Concentration-Response Curve:
-
After washing out the acetylcholine and allowing the tissue to return to baseline, re-contract the rings with the same concentration of phenylephrine.
-
Once a stable plateau is reached, add this compound or PGE1 in a cumulative manner (e.g., from 1 nM to 10 µM), allowing the response to each concentration to stabilize before adding the next.
5. Data Analysis:
-
Express the relaxation at each concentration as a percentage of the pre-contraction induced by phenylephrine.
-
Plot the concentration-response curves and calculate the EC50 (half-maximal effective concentration) and Emax (maximal relaxation) for each compound.
Platelet Aggregation Assay by Light Transmission Aggregometry (LTA)
This protocol outlines the standard method for assessing the anti-platelet aggregation effects of this compound and PGE1.
1. Sample Preparation:
-
Collect whole blood from healthy, drug-free donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Prepare platelet-rich plasma (PRP) by centrifuging the whole blood at a low speed (e.g., 200 x g for 10 minutes) at room temperature.
-
Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2000 x g for 15 minutes).
-
Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
2. Aggregometer Setup:
-
Set up a light transmission aggregometer, calibrating it with PRP for 0% aggregation and PPP for 100% aggregation.
3. Aggregation Measurement:
-
Pipette a specific volume of PRP into a cuvette with a magnetic stir bar and place it in the aggregometer at 37°C.
-
Add a vehicle control or a specific concentration of this compound or PGE1 and incubate for a short period (e.g., 1-2 minutes).
-
Induce platelet aggregation by adding an agonist such as adenosine (B11128) diphosphate (B83284) (ADP), collagen, or arachidonic acid.
-
Record the change in light transmission over time (typically 5-10 minutes).
4. Data Analysis:
-
The maximum percentage of aggregation is determined from the aggregation curve.
-
Calculate the IC50 (half-maximal inhibitory concentration) for each compound by testing a range of concentrations and plotting the percentage of inhibition against the log concentration.
Conclusion
This comparative analysis highlights the distinct and overlapping pharmacological profiles of this compound and PGE1. While both compounds exhibit potent vasodilatory and anti-platelet aggregation effects, the available data suggests that this compound is a more potent inhibitor of platelet aggregation.[1] Conversely, PGE1 appears to be more effective at increasing cAMP levels in lymphocytes.[2] These differences can be attributed to their primary interactions with different G protein-coupled receptors, with PGE1 acting on a broader range of EP receptors and this compound showing a preference for the IP receptor. A thorough understanding of their mechanisms of action and relative potencies is crucial for the targeted development of novel therapeutic agents for cardiovascular and inflammatory diseases.
References
- 1. 6-Keto-prostaglandin E1 inhibits the aggregation of human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of 6-keto-prostaglandin E1 on human lymphocyte cAMP levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Formation of 6-keto prostaglandin E1 in mammalian kidneys - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 6-Keto-prostaglandin E1 is more potent than prostaglandin I2 as a renal vasodilator and renin secretagogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. The Role of Prostaglandin E1 as a Pain Mediator through Facilitation of Hyperpolarization-Activated Cyclic Nucleotide-Gated Channel 2 via the EP2 Receptor in Trigeminal Ganglion Neurons of Mice | MDPI [mdpi.com]
- 7. Prostaglandin EP1 receptor - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. 6-Keto-prostaglandin E1-sensitive adenylate cyclase and binding sites in membranes from platelets and cultured smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of Prostanoids on Human Platelet Function: An Overview [mdpi.com]
A Comparative Analysis of Receptor Binding Affinity: 6-Keto-PGE1 versus Prostacyclin
For researchers and drug development professionals investigating G-protein coupled receptors (GPCRs), particularly the prostacyclin receptor (IP receptor), understanding the binding characteristics of various ligands is paramount. This guide provides an objective comparison of the receptor binding affinity of 6-Keto-Prostaglandin E1 (6-Keto-PGE1) and its parent compound, prostacyclin (PGI2).
Prostacyclin is the primary endogenous ligand for the IP receptor, a key player in vasodilation and the inhibition of platelet aggregation.[1] However, the inherent instability of prostacyclin presents significant challenges for in vitro studies, leading to interest in more stable metabolites like this compound.[1] This guide synthesizes available experimental data to clarify the binding profiles of these two important eicosanoids.
Receptor Binding Affinity: A Qualitative and Quantitative Overview
Direct quantitative comparisons of the binding affinity of this compound and prostacyclin are complicated by the rapid degradation of prostacyclin.[1] However, existing research consistently indicates that this compound exhibits a lower binding affinity for the IP receptor compared to prostacyclin.
One key study demonstrated that while this compound stimulates adenylate cyclase in human platelet and rabbit aortic smooth muscle cell membranes to the same maximal extent as prostacyclin, its apparent affinity is lower.[2] This suggests that while both compounds can effectively activate the receptor, a higher concentration of this compound is required to achieve the same level of receptor occupancy as prostacyclin. The same study also confirmed that this compound interacts with the same binding sites on platelet membranes that are labeled by prostacyclin.[2]
To provide a quantitative context for the binding affinity of potent IP receptor agonists, the following table includes the binding affinities (Ki) of several stable prostacyclin analogs. Due to its instability, a precise Ki value for prostacyclin is difficult to determine, though its activity is observed in the low nanomolar range.[1]
| Compound | Receptor | Cell Type/Membrane Source | Radioligand | Ki (nM) |
| Iloprost (B1671730) | Human IP | Platelets | [3H]Iloprost | 3.9 |
| Treprostinil | Human IP | HEK-293 Cells | [3H]Iloprost | 32 |
| Beraprost | Human IP | Not Specified | Not Specified | 20 |
| This compound | Human IP | Platelets/Vascular Smooth Muscle | [3H]PGI2 | Lower apparent affinity than Prostacyclin [2] |
| Prostacyclin (PGI2) | Human IP | Platelets | - | ~1 nM (EC50 for cell stimulation) [1] |
Note: The table highlights the high affinity of stable prostacyclin analogs. The information for this compound is presented qualitatively based on the available literature, emphasizing its lower potency relative to prostacyclin.
Experimental Protocols
To enable researchers to conduct their own comparative binding studies, a detailed methodology for a competitive radioligand binding assay is provided below. This protocol is synthesized from established methods for studying the prostacyclin receptor.[3]
Competitive Radioligand Binding Assay for the Prostacyclin (IP) Receptor
Objective: To determine the binding affinity (Ki) of unlabeled ligands, such as this compound and a stable prostacyclin analog, for the human IP receptor.
Materials:
-
Cell Membranes: Prepared from a cell line stably expressing the human IP receptor (e.g., HEK293 or CHO cells) or from human platelets.
-
Radioligand: [3H]-Iloprost (a stable prostacyclin analog).
-
Unlabeled Competitors: this compound, a stable prostacyclin analog (e.g., iloprost for homologous competition), and other test compounds.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2.
-
Non-specific Binding Control: A high concentration of an unlabeled ligand (e.g., 10 µM iloprost).
-
96-well Filter Plates: With glass fiber filters (e.g., GF/B or GF/C).
-
Scintillation Cocktail and Scintillation Counter .
Procedure:
-
Membrane Preparation:
-
Culture cells expressing the human IP receptor to a high density.
-
Harvest the cells and homogenize them in ice-cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and resuspend it to a final protein concentration of 0.1-0.5 mg/mL.
-
Determine the protein concentration using a standard method (e.g., BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following components in order:
-
Assay Buffer
-
A fixed concentration of [3H]-Iloprost (typically at or below its Kd).
-
Increasing concentrations of the unlabeled competitor (this compound or other test compounds). For total binding, add buffer instead of a competitor. For non-specific binding, add a saturating concentration of unlabeled iloprost.
-
Membrane preparation.
-
-
The final assay volume is typically 100-200 µL.
-
-
Incubation:
-
Incubate the plate at room temperature (or a specified temperature, e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through the glass fiber filter plate using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Dry the filter plate.
-
Add scintillation cocktail to each well.
-
Count the radioactivity in each well using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the binding affinity (Ki) from the IC50 using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizing the Molecular Interactions and Experimental Design
To further elucidate the mechanisms of action and the experimental approach, the following diagrams are provided.
References
Differentiating the Signaling Pathways of 6-Keto-PGE₁ and PGI₂: A Comparative Guide
Abstract
Prostacyclin (PGI₂) is a potent endogenous eicosanoid with critical roles in vasodilation and inhibition of platelet aggregation. Its actions are short-lived due to rapid hydrolysis to an inactive product. However, PGI₂ can also be metabolized to 6-Keto-Prostaglandin E₁ (6-Keto-PGE₁), a more stable and biologically active metabolite. While both molecules are known to activate similar signaling cascades, significant differences in their receptor affinity, potency, and potential for differential downstream signaling exist. This guide provides a detailed comparison of the signaling pathways of PGI₂ and 6-Keto-PGE₁, supported by experimental data, to elucidate their distinct pharmacological profiles for researchers, scientists, and drug development professionals.
Overview of Signaling Mechanisms
Both PGI₂ and its metabolite 6-Keto-PGE₁ exert their primary effects by binding to the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR). The IP receptor is predominantly coupled to the Gs alpha subunit (Gαs). Ligand binding triggers a conformational change, leading to the activation of adenylyl cyclase (AC), which then catalyzes the conversion of ATP to the second messenger cyclic adenosine (B11128) monophosphate (cAMP). Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which phosphorylates various downstream targets to produce the characteristic physiological responses of vasodilation and anti-platelet aggregation.
While this Gs-cAMP-PKA axis represents the canonical pathway for both ligands, their signaling profiles diverge in terms of receptor binding kinetics and potency, which translates into different biological outcomes.
Comparative Analysis of Receptor Binding and Potency
Experimental evidence indicates that while 6-Keto-PGE₁ follows the signaling pathway of PGI₂, it does so with a lower potency. Studies on human platelets and cultured vascular smooth muscle cells have shown that 6-Keto-PGE₁ stimulates adenylate cyclase to the same maximal extent as PGI₂, but its apparent affinity for the receptor is lower.
Interestingly, one study suggests that PGI₂ recognizes two distinct classes of binding sites, whereas 6-Keto-PGE₁ interacts with only a single class of sites, which may contribute to their differing pharmacological profiles.
| Parameter | 6-Keto-PGE₁ | PGI₂ (Prostacyclin) | Cell/Tissue Type | Reference |
| Apparent Affinity | Lower | Higher | Human Platelets, Rabbit Aortic & Mesenteric Artery Myocytes | |
| Adenylyl Cyclase Stimulation | Dose-dependent stimulation | Dose-dependent stimulation | Human Platelets, Rabbit Aortic & Mesenteric Artery Myocytes | |
| Maximal AC Stimulation | Same as PGI₂ | Same as 6-Keto-PGE₁ | Human Platelets, Rabbit Aortic & Mesenteric Artery Myocytes | |
| Binding Site Interaction | Interacts with one class of sites | Interacts with two classes of sites | Human Platelets, Rabbit Mesenteric Artery Myocytes | |
| Potency (Renin Release) | ~5 times more potent than PGI₂ | Less potent than 6-Keto-PGE₁ | Canine Kidney |
Table 1: Comparative Receptor Interaction and Functional Potency of 6-Keto-PGE₁ and PGI₂.
Signaling Pathway Diagrams
The following diagrams illustrate the canonical signaling pathway shared by both molecules and a typical experimental workflow for their comparison.
Caption: Canonical signaling pathway for PGI₂ and 6-Keto-PGE₁.
Decoding Prostacyclin: A Guide to Validated Biomarkers of PGI2 Synthesis
For researchers, scientists, and drug development professionals, accurately measuring the synthesis of prostacyclin (PGI2), a critical signaling molecule in cardiovascular homeostasis, is paramount. This guide provides a comprehensive comparison of the available biomarkers, focusing on the validation of 6-keto-prostaglandin F1α (6-keto-PGF1α) as the gold standard, alongside other notable alternatives. We present supporting experimental data, detailed methodologies, and visual pathways to facilitate your research and development endeavors.
Prostacyclin (PGI2) is a potent vasodilator and inhibitor of platelet aggregation, playing a crucial role in maintaining vascular health. However, its inherent instability, with a half-life of only 2-3 minutes in buffer, makes direct measurement challenging. Consequently, researchers rely on the quantification of its stable metabolites as reliable biomarkers of its synthesis. While the initial query focused on 6-keto-prostaglandin E1 (6-keto-PGE1), the scientific literature predominantly validates 6-keto-prostaglandin F1α (6-keto-PGF1α) as the most specific and widely accepted biomarker for PGI2 production.
The Primary Biomarker: 6-keto-PGF1α
6-keto-PGF1α is the stable, inactive hydrolysis product of PGI2. Its concentration in biological fluids directly reflects the rate of PGI2 synthesis, making it an invaluable tool for studying cardiovascular physiology and pathology.
Alternative Biomarkers: An Overview
While 6-keto-PGF1α is the most common biomarker, other metabolites have been investigated:
-
2,3-dinor-6-keto-PGF1α: This is the major urinary metabolite of PGI2 and is often used to assess systemic PGI2 production over time.
-
This compound: A minor metabolite of PGI2, its role as a reliable biomarker is not as well-established as 6-keto-PGF1α.
Comparative Analysis of PGI2 Biomarkers
The choice of biomarker often depends on the biological matrix being analyzed and the specific research question. The following tables provide a quantitative comparison of 6-keto-PGF1α and 2,3-dinor-6-keto-PGF1α.
| Biomarker | Biological Matrix | Normal Concentration (Human) | Key Advantages | Key Limitations |
| 6-keto-PGF1α | Plasma | 1.9 ± 0.8 pg/mL[1] | Direct product of PGI2 hydrolysis, reflecting acute synthesis. | Lower concentrations in plasma can be challenging to detect. |
| Urine | 92 ± 51 pg/mL (or 168 ± 91 pg/mg creatinine)[1] | Non-invasive sample collection. | Urinary levels may reflect both systemic and renal PGI2 production.[2] | |
| 2,3-dinor-6-keto-PGF1α | Urine | ~100 pg/mg creatinine[2][3] | Major urinary metabolite, representing systemic PGI2 production over a longer period. Higher concentration in urine compared to 6-keto-PGF1α.[2] | Requires urine collection over a specific time for accurate assessment. |
Performance in Pathophysiological Conditions
The utility of these biomarkers is further highlighted in various disease states.
| Condition | Biomarker | Observed Change | Reference |
| Acute Myocardial Infarction | Urinary 2,3-dinor-6-keto-PGF1α | Significantly increased | [4] |
| Idiopathic Respiratory Distress Syndrome (Newborns) | Plasma 6-keto-PGF1α | Higher levels on the first day of life in infants with IRDS (521 ± 81 pg/mL) compared to controls (335 ± 42 pg/mL) | [5] |
| Pre-eclampsia | Urinary 6-keto-PGF1α | Significantly lower in pre-eclamptic women (105.3 ± 28.2 pg/mg cre.) compared to normal pregnant women (211.2 ± 33.8 pg/mg cre.) | [6] |
| Cerebrovascular Disease & Takayasu's Arteritis | Plasma 6-keto-PGF1α | Significantly lower than in control subjects | [7] |
| Critical Illness (Trauma or Sepsis) | Plasma 6-keto-PGF1α | Significantly elevated | [8] |
| Exercise | Urinary 6-keto-PGF1α | Increased dramatically (2- to 55-fold) post-exercise | [9][10] |
| Urinary 2,3-dinor-6-keto-PGF1α | Remained unchanged post-exercise | [9][10] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental procedures, we have included the following diagrams.
Detailed Experimental Protocols
Accurate quantification of PGI2 metabolites is crucial for reliable results. Below are detailed protocols for the two most common analytical methods.
Enzyme-Linked Immunosorbent Assay (ELISA) for 6-keto-PGF1α
This protocol is a generalized procedure based on commercially available competitive ELISA kits.[11][12][13][14]
1. Reagent Preparation:
-
Prepare all reagents, including wash buffer, standards, and enzyme conjugate, according to the kit manufacturer's instructions.
-
Reconstitute the 6-keto-PGF1α standard to create a stock solution and then perform serial dilutions to generate a standard curve.
2. Sample Preparation:
-
Plasma: Collect blood in tubes containing an anticoagulant (e.g., EDTA). Centrifuge to separate plasma. Plasma samples may require extraction using solid-phase extraction (SPE) columns (e.g., C18) to remove interfering substances.
-
Urine: Collect urine samples. Depending on the kit, urine may be used directly or may require dilution or extraction.
-
Cell Culture Supernatants: Collect supernatant and centrifuge to remove cellular debris.
3. Assay Procedure:
-
Add standards and samples to the wells of the antibody-coated microplate.
-
Add the enzyme-conjugated 6-keto-PGF1α to each well (except for the blank).
-
Incubate the plate, typically for 1-2 hours at 37°C or overnight at 4°C, to allow for competitive binding.
-
Wash the plate multiple times with the wash buffer to remove unbound reagents.
-
Add the substrate solution to each well and incubate for a specified time (e.g., 15-30 minutes) at room temperature, protected from light, to allow for color development.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance of each well at the recommended wavelength (e.g., 450 nm) using a microplate reader.
4. Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Calculate the concentration of 6-keto-PGF1α in the samples by interpolating their absorbance values on the standard curve.
Gas Chromatography-Mass Spectrometry (GC-MS) for 2,3-dinor-6-keto-PGF1α
This protocol is a generalized procedure based on published GC-MS methods.[15][16]
1. Sample Preparation and Extraction:
-
Spike the urine sample with a deuterated internal standard of 2,3-dinor-6-keto-PGF1α.
-
Perform an initial purification using solid-phase extraction (e.g., C18 cartridge) to concentrate the analyte and remove salts and other polar impurities.
-
Further purify the sample using techniques like thin-layer chromatography (TLC) or additional SPE steps if necessary.
2. Derivatization:
-
The purified extract is subjected to a series of chemical reactions to make the analyte volatile and suitable for GC analysis. This typically involves:
-
Methoximation: To protect the keto group.
-
Esterification: (e.g., with pentafluorobenzyl bromide) to derivatize the carboxyl group.
-
Silylation: (e.g., with N,O-bis(trimethylsilyl)trifluoroacetamide) to derivatize the hydroxyl groups.
-
3. GC-MS Analysis:
-
Inject the derivatized sample into the gas chromatograph. The different components of the sample are separated based on their boiling points and interaction with the GC column.
-
The separated components then enter the mass spectrometer, where they are ionized and fragmented.
-
The mass spectrometer detects and quantifies the specific fragments of the derivatized 2,3-dinor-6-keto-PGF1α and its deuterated internal standard.
4. Data Analysis:
-
Quantify the amount of 2,3-dinor-6-keto-PGF1α in the sample by comparing the peak area of the analyte to that of the known amount of the internal standard.
-
Results are typically normalized to urinary creatinine (B1669602) concentration to account for variations in urine dilution.
Conclusion
The validation of 6-keto-PGF1α as a specific and reliable biomarker has been instrumental in advancing our understanding of the role of PGI2 in health and disease. While 2,3-dinor-6-keto-PGF1α offers a valuable alternative for assessing systemic production, particularly in urine, 6-keto-PGF1α remains the primary choice for direct and acute measurements of PGI2 synthesis. The less-studied this compound is not currently recommended as a primary biomarker. The selection of the appropriate biomarker and analytical method should be guided by the specific research objectives and the biological matrix under investigation. This guide provides the necessary comparative data and detailed protocols to aid researchers in making informed decisions for their studies on PGI2.
References
- 1. Development and validation of a LC/MS/MS method for 6-keto PGF1α, a metabolite of prostacyclin (PGI₂) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prostanoid Metabolites as Biomarkers in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Plasma 6-keto-PGF1 alpha in acute myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Increased plasma immunoreactive 6-keto-prostaglandin F1 alpha levels in newborns with idiopathic respiratory distress syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Urinary excretion of 6-keto prostaglandin F1 alpha in pre-eclampsia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Plasma concentrations of 6-keto-prostaglandin F1 alpha in patients with hypertension, cerebrovascular disease or Takayasu's arteritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measurement of 6-keto-PGF1 alpha and thromboxane B2 levels in critically ill surgical patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantification of urinary PGEm, 6-keto PGF(1alpha) and 2,3-dinor-6-keto PGF(1alpha) by UFLC-MS/MS before and after exercise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ELISA Kit [ABIN6975461] - Cell Culture Supernatant, Plasma, Serum [antibodies-online.com]
- 12. eaglebio.com [eaglebio.com]
- 13. resources.novusbio.com [resources.novusbio.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. Development of a GC-MS method for quantitation of 2,3-dinor-6-keto-PGF1 alpha and determination of the urinary excretion rates in healthy humans under normal conditions and following drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Determination of 6-keto-PGF1 alpha, 2,3-dinor-6-keto-PGF1 alpha, thromboxane B2, 2,3-dinor-thromboxane B2, PGE2, PGD2 and PGF2 alpha in human urine by gas chromatography-negative ion chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: LC-MS/MS vs. ELISA for the Quantification of 6-keto-Prostaglandin F1α
A Note on the Analyte: This guide focuses on the quantification of 6-keto-Prostaglandin F1α (6-keto-PGF1α), the stable hydrolysis product of the potent but unstable vasodilator and anti-platelet agent, prostacyclin (PGI2). While the initial query mentioned 6-keto-PGE1, 6-keto-PGF1α is the widely accepted and measured biomarker for assessing PGI2 production.
This publication provides a comprehensive cross-validation guide for researchers, scientists, and drug development professionals on two of the most common analytical methods for quantifying 6-keto-PGF1α: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA). We will delve into the principles of each technique, present their performance characteristics based on experimental data, provide detailed experimental protocols, and illustrate the workflows using diagrams.
At a Glance: Key Differences
| Feature | LC-MS/MS | ELISA |
| Principle | Separation by chromatography, detection by mass-to-charge ratio | Antigen-antibody binding with enzymatic signal amplification |
| Specificity | High, based on molecular mass and fragmentation | Variable, potential for cross-reactivity with similar molecules |
| Sensitivity | High, often in the low pg/mL range | High, can also reach the low pg/mL range |
| Throughput | Lower, sequential sample analysis | Higher, suitable for batch analysis of many samples |
| Multiplexing | Capable of measuring multiple analytes simultaneously | Typically measures a single analyte |
| Cost | Higher initial instrument cost, lower cost per sample for large batches | Lower initial cost, cost per sample can be higher for single measurements |
| Development | More complex method development | Pre-developed kits are widely available |
Quantitative Performance Comparison
The following tables summarize the quantitative performance data for both LC-MS/MS and ELISA methods for the analysis of 6-keto-PGF1α, compiled from various validation studies.
Table 1: LC-MS/MS Performance Characteristics for 6-keto-PGF1α Quantification
| Parameter | Reported Value | Sample Matrix | Reference |
| Linearity Range | 50.0 - 5000 pg/mL | Human Plasma | [1] |
| Lower Limit of Quantification (LLOQ) | 50.0 pg/mL | Human Plasma | [1] |
| Intra-assay Precision (%CV) | <15% | Human Plasma | [2] |
| Inter-assay Precision (%CV) | <12.7% | Human Plasma | [1] |
| Accuracy (% Recovery) | 97.3% - 100.8% | Human Plasma | [1] |
| Mean Concentration in Healthy Donors | 1.9 ± 0.8 pg/mL | EDTA Plasma | [3] |
| Mean Concentration in Healthy Donors | 92 ± 51 pg/mL | Urine | [3] |
Table 2: ELISA Performance Characteristics for 6-keto-PGF1α Quantification (Data from Commercial Kits)
| Parameter | Reported Value | Kit Manufacturer | Reference |
| Assay Range | 3.9 - 500 pg/mL | Cayman Chemical | |
| Sensitivity (80% B/B₀) | ~6 pg/mL | Cayman Chemical | |
| Cross-reactivity with 2,3-dinor-6-keto-PGF1α | 4.9% | Cayman Chemical | |
| Cross-reactivity with PGF1α | 28% | Cayman Chemical | |
| Cross-reactivity with PGF2α | 11% | Cayman Chemical | |
| Assay Range | 15.63 - 1000 pg/mL | Elabscience | |
| Sensitivity | 9.38 pg/mL | Elabscience | |
| Assay Range | 3.2 - 50000 pg/mL | Abcam | |
| Sensitivity | ≤ 1.4 pg/mL | Abcam |
Experimental Methodologies
LC-MS/MS Experimental Protocol
This protocol is a generalized procedure based on published methods for the quantification of 6-keto-PGF1α in biological matrices.[1][3]
1. Sample Preparation (Solid Phase Extraction - SPE)
-
Spike plasma or urine samples with a deuterated internal standard (e.g., 6-keto-PGF1α-d4).
-
Condition a C18 SPE cartridge with methanol (B129727) followed by water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol in water) to remove interferences.
-
Elute the analyte with a higher percentage of organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
2. Liquid Chromatography (LC)
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B over several minutes.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Injection Volume: 5 - 20 µL.
3. Tandem Mass Spectrometry (MS/MS)
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
6-keto-PGF1α: Precursor ion (m/z) 369.2 → Product ion (m/z) 163.1
-
6-keto-PGF1α-d4 (Internal Standard): Precursor ion (m/z) 373.2 → Product ion (m/z) 167.1
-
-
Data Analysis: The concentration of 6-keto-PGF1α is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Competitive ELISA Experimental Protocol
This protocol is a general procedure for a competitive ELISA, which is the standard format for small molecules like 6-keto-PGF1α.
1. Reagent Preparation
-
Prepare wash buffer, assay buffer, standards, and samples according to the kit manufacturer's instructions.
-
A standard curve is prepared by serial dilution of a concentrated 6-keto-PGF1α standard.
2. Assay Procedure
-
Add standards and samples to the wells of a microplate pre-coated with a capture antibody (e.g., anti-rabbit IgG).
-
Add 6-keto-PGF1α conjugated to an enzyme (e.g., horseradish peroxidase - HRP) to each well.
-
Add a specific primary antibody against 6-keto-PGF1α to each well.
-
Incubate the plate, during which the sample/standard 6-keto-PGF1α and the enzyme-conjugated 6-keto-PGF1α compete for binding to the primary antibody.
-
Wash the plate to remove unbound reagents.
-
Add a substrate solution (e.g., TMB) to each well. The enzyme converts the substrate into a colored product.
-
Stop the reaction with a stop solution.
-
Measure the absorbance of each well using a microplate reader at a specific wavelength (e.g., 450 nm).
-
The concentration of 6-keto-PGF1α in the samples is determined by comparing their absorbance to the standard curve. The intensity of the color is inversely proportional to the concentration of 6-keto-PGF1α in the sample.
Visualizing the Workflows
Signaling Pathway of Prostacyclin Synthesis
Caption: Biosynthesis pathway of 6-keto-PGF1α.
LC-MS/MS Experimental Workflow
Caption: LC-MS/MS workflow for 6-keto-PGF1α analysis.
Competitive ELISA Experimental Workflow
Caption: Competitive ELISA workflow for 6-keto-PGF1α.
Discussion and Recommendations
The choice between LC-MS/MS and ELISA for the quantification of 6-keto-PGF1α depends on the specific requirements of the study.
LC-MS/MS is the gold standard for specificity. Its ability to separate the analyte from structurally similar molecules and confirm its identity based on mass-to-charge ratio and fragmentation patterns minimizes the risk of false positives.[4] This is particularly important when measuring prostaglandins, as many closely related and isomeric compounds can be present in biological samples. The high sensitivity and accuracy of validated LC-MS/MS methods make it ideal for clinical research and drug development where precise and reliable data are paramount. While the initial investment in instrumentation is high, the cost per sample can be lower in high-throughput settings, and the ability to multiplex (measure multiple analytes in a single run) adds to its efficiency.
ELISA offers a convenient and high-throughput alternative, with pre-developed kits readily available. The lower initial cost and simpler workflow make it accessible to a wider range of laboratories. However, the reliance on antibody-antigen binding makes it susceptible to cross-reactivity. As shown in Table 2, some ELISA kits for 6-keto-PGF1α exhibit cross-reactivity with other prostaglandins, which could lead to an overestimation of the analyte concentration. Therefore, it is crucial to carefully validate the specificity of an ELISA kit for the specific sample matrix being used. ELISA is well-suited for screening large numbers of samples, for example, in initial drug discovery phases or in studies where high precision is not the primary concern.
References
- 1. Determination of 6-keto prostaglandin F1α and its metabolites in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cross-Validation of a Multiplex LC-MS/MS Method for Assaying mAbs Plasma Levels in Patients with Cancer: A GPCO-UNICANCER Study | MDPI [mdpi.com]
- 3. Development and validation of a LC/MS/MS method for 6-keto PGF1α, a metabolite of prostacyclin (PGI₂) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparing ELISA and LC-MS-MS: A Simple, Targeted Postmortem Blood Screen - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 6-Keto-Prostaglandin E1 and Other Prostacyclin Analogs in Functional Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 6-Keto-Prostaglandin E1 (6-Keto-PGE1) and other key prostacyclin (PGI2) analogs, including Iloprost, Beraprost, and Treprostinil (B120252). The comparison is based on their performance in critical functional assays, supported by experimental data from peer-reviewed studies.
Introduction
Prostacyclin (PGI2) is a potent endogenous vasodilator and inhibitor of platelet aggregation. However, its therapeutic use is limited by its chemical instability. This has led to the development of more stable analogs. This compound is a stable and biologically active metabolite of PGI2.[1][2] Other synthetic analogs, such as Iloprost, Beraprost, and Treprostinil, are widely used in clinical settings, particularly for the treatment of pulmonary arterial hypertension.[3][4][5]
These compounds primarily exert their effects through the activation of the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR).[4][5] Activation of the IP receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), which in turn mediates various physiological responses, including vasodilation and inhibition of platelet aggregation.[4][6][7] This guide will delve into the comparative functional activities of these analogs.
Quantitative Data Summary
The following tables summarize the quantitative data on the receptor binding affinity and functional potency of this compound and other prostacyclin analogs. Data has been compiled from various sources, and direct comparisons should be made with caution as experimental conditions may vary between studies.
Table 1: Receptor Binding Affinity (Ki) at the Human IP Receptor
| Compound | Ki (nM) | Reference(s) |
| Iloprost | 3.9 | [3] |
| Treprostinil | 32 | [3][8] |
| Beraprost (Esuberaprost) | Not explicitly found, but is a potent IP receptor agonist.[9] | N/A |
| This compound | Interacts with PGI2 binding sites, but a specific Ki value is not readily available. Potency is generally considered similar to or slightly less than PGI2.[10] | N/A |
Table 2: Functional Potency (EC50) in cAMP Accumulation Assays
| Compound | Cell Type | EC50 (nM) | Reference(s) |
| Iloprost | Cells expressing human IP receptor | 0.37 | [3] |
| Treprostinil | Cells expressing human IP receptor | 1.9 | [3] |
| Beraprost (Esuberaprost) | HEK-293-IP cells | 0.4 | [9] |
| This compound | Stimulates adenylate cyclase, but a specific EC50 value is not readily available. Less potent than PGI2.[10] | N/A |
Table 3: Potency in Platelet Aggregation Inhibition
| Compound | Agonist | Potency | Reference(s) |
| This compound | ADP | Similar potency to PGI2.[7] Approximately 4 times less potent than PGI2 in man.[11][12] | [7][11][12] |
| Iloprost | ADP | Potent inhibitor. | [13] |
| Treprostinil | ADP | Potent inhibitor. | [3] |
| Beraprost | ADP | Potent inhibitor. | [14] |
Signaling Pathway and Experimental Workflows
Prostacyclin (IP) Receptor Signaling Pathway
Prostacyclin and its analogs bind to the IP receptor, a Gs-coupled GPCR. This binding activates adenylyl cyclase, which converts ATP to cAMP. The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), leading to downstream effects such as smooth muscle relaxation (vasodilation) and inhibition of platelet activation and aggregation.
Caption: Prostacyclin (IP) Receptor Signaling Pathway.
Experimental Workflow: Platelet Aggregation Assay (Light Transmission Aggregometry)
This workflow outlines the key steps in a typical light transmission aggregometry (LTA) assay used to measure platelet aggregation.
References
- 1. researchgate.net [researchgate.net]
- 2. 6-keto PGE1: a possible metabolite of prostacyclin having platelet antiaggregatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Binding and activity of the prostacyclin receptor (IP) agonists, treprostinil and iloprost, at human prostanoid receptors: treprostinil is a potent DP1 and EP2 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PROSTACYCLIN RECEPTOR REGULATION --- FROM TRANSCRIPTION TO TRAFFICKING - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CV Pharmacology | Prostacyclin Receptor Agonists [cvpharmacology.com]
- 6. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 6-Keto-prostaglandin E1 inhibits the aggregation of human platelets [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Pharmacology of the single isomer, esuberaprost (beraprost-314d) on pulmonary vascular tone, IP receptors and human smooth muscle proliferation in pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 6-Keto-prostaglandin E1-sensitive adenylate cyclase and binding sites in membranes from platelets and cultured smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Single-blind study of epoprostenol and 6-keto-prostaglandin E1 in man: effects of platelet aggregation and plasma renin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Single-blind study of epoprostenol and 6-keto-prostaglandin E1 in man: effects of platelet aggregation and plasma renin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Prostacyclin receptor - Wikipedia [en.wikipedia.org]
- 14. scbt.com [scbt.com]
In Vivo Hemodynamic Effects: A Comparative Analysis of 6-Keto-PGE1 and PGI2
For researchers, scientists, and drug development professionals, this guide provides a comprehensive in vivo comparison of the hemodynamic effects of 6-Keto-prostaglandin E1 (6-Keto-PGE1) and Prostacyclin (PGI2). This document summarizes key quantitative data from comparative studies, outlines detailed experimental protocols, and visualizes the distinct signaling pathways of these two potent vasodilators.
Data Summary: Hemodynamic Potency and Effects
The following table summarizes the key in vivo hemodynamic effects of this compound and PGI2 based on available experimental data.
| Hemodynamic Parameter | This compound | PGI2 | Species | Key Findings |
| Mean Arterial Blood Pressure | Dose-dependent decrease[1] | Dose-dependent decrease[1] | Cats | This compound showed a slightly more pronounced hypotensive effect than PGI2.[1] |
| Renal Blood Flow (RBF) | Increased RBF[2] | Increased RBF[2] | Dogs | At low infusion rates (<3 x 10⁻⁸ g/kg/min), this compound enhanced RBF to a greater extent than PGI2. At higher rates, the effect was equal.[2] |
| Renin Secretion Rate (RSR) | Significantly augmented RSR[2] | Significantly augmented RSR[2] | Dogs | This compound was found to be approximately 5 times more potent than PGI2 in stimulating renin secretion.[2] |
| Renal Vascular Resistance | Dose-related reduction[3] | Dose-related reduction[3] | Rats | Both prostaglandins (B1171923) caused a dose-related reduction in renal vascular resistance with a threshold dose of 0.01 microgram/min.[3] |
| Platelet Aggregation | Anti-aggregatory and disaggregatory effects[4] | Anti-aggregatory and disaggregatory effects[4] | - | Both compounds have comparable potency in their anti-aggregatory effects.[4] |
| Half-life in circulation | 1.04-2.19 min[1] | 1.16-2.01 min[1] | Cats | Despite its higher chemical stability, the circulatory half-life of this compound is similar to that of PGI2.[1] |
Experimental Protocols
The following is a synthesized methodology for an in vivo comparison of the hemodynamic effects of this compound and PGI2, based on protocols described in the cited literature.
Animal Model and Preparation:
-
Species: Anesthetized dogs or cats are commonly used models.[1][2]
-
Anesthesia: Appropriate anesthesia is administered to maintain a stable hemodynamic state.
-
Surgical Preparation:
-
Catheterization of a femoral artery for continuous monitoring of mean arterial blood pressure (MAP) and heart rate (HR).
-
Catheterization of a femoral vein for intravenous drug administration.
-
For renal studies, a catheter can be placed in the renal artery for direct infusion of the compounds.[3]
-
Laparotomy for placement of an electromagnetic flow probe around the renal artery to measure renal blood flow (RBF).
-
For renin secretion studies, a catheter is placed in the renal vein for blood sampling.
-
Drug Administration:
-
Compounds: this compound and PGI2 are prepared in appropriate vehicles.
-
Administration Route: Intravenous infusion or direct intra-arterial infusion into the target vascular bed.[2][3]
-
Dosing: A dose-response relationship is typically established by administering increasing concentrations of each compound. For example, infusion rates can range from 3 x 10⁻⁹ to 3 x 10⁻⁸ g/kg/min.[2]
Hemodynamic Measurements:
-
Parameters Monitored:
-
Mean Arterial Pressure (MAP)
-
Heart Rate (HR)
-
Renal Blood Flow (RBF)
-
-
Data Acquisition: Continuous recording of hemodynamic parameters using a polygraph or a digital data acquisition system.
-
Blood Sampling: For renin secretion analysis, blood samples are collected from the renal vein at baseline and during each infusion period.
Data Analysis:
-
The collected data is analyzed to determine the dose-dependent effects of each compound on the measured hemodynamic parameters.
-
Statistical analysis, such as ANOVA, is used to compare the potency and efficacy of this compound and PGI2.
Visualizations
Experimental Workflow
Caption: Experimental workflow for in vivo hemodynamic comparison.
Signaling Pathways
Caption: Comparative signaling pathways of PGI2 and this compound.
Discussion
Both this compound and PGI2 are potent vasodilators that exert their effects through the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP).[5][6] PGI2 primarily acts on the prostacyclin (IP) receptor, while this compound is known to interact with prostaglandin (B15479496) E (EP) receptors.[5][7] The activation of their respective Gs protein-coupled receptors leads to a cascade that results in the activation of Protein Kinase A (PKA), ultimately causing smooth muscle relaxation and vasodilation.[8][9]
The in vivo data suggests that while both compounds share similar mechanisms and produce comparable hemodynamic effects, there are notable differences in their potency for specific actions. For instance, this compound appears to be a more potent stimulator of renin secretion compared to PGI2.[2] This could have significant implications for the regulation of blood pressure and fluid balance.
Furthermore, while PGI2 is chemically unstable, this compound is more stable.[4] However, their circulatory half-lives are surprisingly similar, suggesting rapid in vivo clearance mechanisms for both compounds that are not solely dependent on chemical stability.[1]
References
- 1. Elimination from the circulation of cats of 6-keto-prostaglandin E1 compared with prostaglandins E2 and I2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 6-Keto-prostaglandin E1 is more potent than prostaglandin I2 as a renal vasodilator and renin secretagogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Low dose intrarenal infusions of PGE2, PGI2, and this compound vasodilate the in vivo rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 6-keto PGE1: a possible metabolite of prostacyclin having platelet antiaggregatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 6-Keto-prostaglandin E1-sensitive adenylate cyclase and binding sites in membranes from platelets and cultured smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prostacyclin-IP signaling and prostaglandin E2-EP2/EP4 signaling both mediate joint inflammation in mouse collagen-induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prostacyclin - Wikipedia [en.wikipedia.org]
- 9. Molecular Mechanisms Regulating the Vascular Prostacyclin Pathways and Their Adaptation during Pregnancy and in the Newborn - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Correlation of Plasma and Urinary 6-Keto-PGE1α Levels
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of plasma and urinary levels of 6-keto-prostaglandin F1α (6-keto-PGF1α), the stable hydrolysis product of prostacyclin (PGI₂). As direct measurement of the potent but highly unstable PGI₂ is not feasible, 6-keto-PGF1α serves as a crucial surrogate for assessing PGI₂ production in vivo. This document summarizes quantitative data from various studies, details common experimental protocols for measurement, and discusses the utility of alternative biomarkers.
Data Presentation: Plasma vs. Urinary 6-keto-PGF1α Concentrations
The following table summarizes representative concentrations of 6-keto-PGF1α found in human plasma and urine from healthy individuals as reported in various studies. It is important to note that direct correlation studies between plasma and urinary levels within the same cohort are not extensively documented in the reviewed literature; however, the presented data offers a comparative overview.
| Matrix | Analyte | Concentration (Mean ± SD) | Method | Reference |
| Plasma | 6-keto-PGF1α | 1.9 ± 0.8 pg/mL | LC/MS/MS | [1] |
| 6-keto-PGF1α | 4.7 ± 3.2 pg/mL | RIA after rp-HPLC | ||
| 6-keto-PGF1α | < 125 pg/mL | RIA | ||
| Urine | 6-keto-PGF1α | 92 ± 51 pg/mL | LC/MS/MS | [1] |
| 6-keto-PGF1α | 168 ± 91 pg/mg creatinine | LC/MS/MS | [1] | |
| 6-keto-PGF1α | 166 ± 61 pg/mL | RIA after rp-HPLC | ||
| 2,3-dinor-6-keto-PGF1α | ~3-fold more abundant than 6-keto-PGF1α | LC/MS/MS | [1] |
Signaling Pathway and Metabolism
Prostacyclin (PGI₂) is synthesized from arachidonic acid via the cyclooxygenase (COX) pathway. It exerts its biological effects, including vasodilation and inhibition of platelet aggregation, by binding to the prostacyclin receptor (IP receptor), which leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). PGI₂ is rapidly and non-enzymatically hydrolyzed in circulation to the more stable, yet inactive, 6-keto-PGF1α. This metabolite is then further metabolized in the liver and other tissues, primarily to 2,3-dinor-6-keto-PGF1α, which is a major urinary metabolite.
Experimental Protocols
Accurate quantification of 6-keto-PGF1α in plasma and urine requires sensitive and specific analytical methods. The most commonly employed techniques are Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS), Radioimmunoassay (RIA), and Enzyme-Linked Immunosorbent Assay (ELISA).
Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS)
LC/MS/MS is considered the gold standard for the quantification of small molecules due to its high sensitivity and specificity.
Sample Preparation (Plasma & Urine):
-
Internal Standard Spiking: Samples are spiked with a deuterated internal standard (e.g., 6-keto-PGF1α-d₄) to account for analyte loss during sample processing.[1]
-
Purification:
-
Immunoaffinity Chromatography: Samples are passed through a column containing antibodies specific to 6-keto-PGF1α. This step provides high selectivity.[1]
-
Solid-Phase Extraction (SPE): An alternative or complementary purification step. C18 reverse-phase columns are commonly used. The sample is acidified (e.g., with 2M HCl to pH 3.5), applied to the conditioned column, washed, and the analyte is eluted with an organic solvent like ethyl acetate.
-
-
Derivatization (Optional but common for GC-MS): To improve chromatographic properties and ionization efficiency, the extract can be derivatized.
-
Reconstitution: The purified and dried extract is reconstituted in the mobile phase for LC/MS/MS analysis.
LC/MS/MS Analysis:
-
Chromatographic Separation: The extract is injected into a liquid chromatography system, typically using a C18 column, to separate 6-keto-PGF1α from other sample components.
-
Mass Spectrometric Detection: The eluent from the LC is introduced into a tandem mass spectrometer. Selected Reaction Monitoring (SRM) is used for quantification, where a specific precursor ion of 6-keto-PGF1α is selected and fragmented, and a specific product ion is monitored.[1]
Radioimmunoassay (RIA)
RIA is a competitive binding assay that utilizes a radioactively labeled antigen.
Sample Preparation:
-
Extraction: Plasma or urine samples are typically extracted with an organic solvent (e.g., ethyl acetate) to remove interfering substances.
-
Chromatographic Purification: Further purification using column chromatography (e.g., reverse-phase HPLC) can significantly enhance the specificity of the RIA.
RIA Procedure:
-
A known amount of radioactively labeled 6-keto-PGF1α (tracer) and a specific antibody are incubated with either the sample extract or a standard solution of unlabeled 6-keto-PGF1α.
-
The unlabeled 6-keto-PGF1α in the sample competes with the tracer for binding to the limited number of antibody binding sites.
-
Separation: The antibody-bound (bound) and free (unbound) tracer are separated, often using dextran-coated charcoal.
-
Detection: The radioactivity of the bound fraction is measured. The concentration of 6-keto-PGF1α in the sample is inversely proportional to the measured radioactivity and is determined by comparison to a standard curve.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is another competitive immunoassay that uses an enzyme-linked antigen or antibody.
Sample Preparation:
-
Urine and Cell Culture Supernatants: Can often be diluted and assayed directly.
-
Plasma: Usually requires extraction to remove interfering substances, similar to the RIA protocol.
ELISA Procedure:
-
A microplate is pre-coated with a capture antibody (e.g., donkey anti-sheep IgG).
-
Standards or sample extracts are added to the wells, along with an enzyme-conjugated 6-keto-PGF1α (e.g., alkaline phosphatase-conjugated) and a specific primary antibody (e.g., sheep anti-6-keto-PGF1α).
-
During incubation, the 6-keto-PGF1α in the sample and the enzyme-conjugated 6-keto-PGF1α compete for binding to the primary antibody.
-
Washing: The wells are washed to remove unbound reagents.
-
Substrate Addition: A substrate for the enzyme is added, leading to a color change.
-
Detection: The intensity of the color is measured using a microplate reader. The color intensity is inversely proportional to the concentration of 6-keto-PGF1α in the sample.
Experimental Workflow Comparison
The following diagram illustrates a generalized workflow for the analysis of 6-keto-PGF1α in plasma and urine using the described methods.
Alternative Biomarkers
While 6-keto-PGF1α is a widely accepted biomarker for PGI₂ production, its urinary metabolite, 2,3-dinor-6-keto-PGF1α , is often considered a more reliable indicator of systemic PGI₂ synthesis. This is because urinary 6-keto-PGF1α can be influenced by renal PGI₂ production, whereas 2,3-dinor-6-keto-PGF1α is thought to better reflect extra-renal PGI₂ synthesis. Studies have shown a significant correlation between urinary levels of 6-keto-PGF1α and 2,3-dinor-6-keto-PGF1α, with the latter being approximately three times more abundant.[1] Therefore, for studies focusing on systemic prostacyclin production, the measurement of urinary 2,3-dinor-6-keto-PGF1α is a strong alternative or complementary approach.
Conclusion
The choice between plasma and urine for the assessment of 6-keto-PGF1α levels depends on the specific research question. Plasma levels reflect circulating concentrations at a single point in time, while urinary excretion provides a more integrated measure of production over a period. Both matrices offer valuable insights into prostacyclin biosynthesis. The selection of the analytical method should be guided by the required sensitivity, specificity, and available resources, with LC/MS/MS generally being the most robust technique. For a comprehensive understanding of systemic PGI₂ production, concurrent measurement of urinary 2,3-dinor-6-keto-PGF1α is highly recommended.
References
A Comparative Analysis of the Metabolic Stability of 6-Keto-PGE1 and PGI2
Introduction
Prostacyclin (PGI2) and its metabolite, 6-Keto-Prostaglandin E1 (6-Keto-PGE1), are both potent eicosanoids with significant physiological effects, including vasodilation and inhibition of platelet aggregation.[1][2] PGI2, produced by vascular endothelial cells, is a key regulator of cardiovascular homeostasis. However, its therapeutic utility is limited by its inherent chemical instability.[2][3] In contrast, this compound, formed through the metabolic conversion of PGI2, is a chemically stable compound that retains significant biological activity.[4][5] This guide provides an objective comparison of the metabolic stability of these two compounds, supported by experimental data, to inform researchers and drug development professionals.
Metabolic Pathways and Chemical Stability
The primary difference in the metabolic profiles of PGI2 and this compound lies in their intrinsic stability. PGI2 is chemically unstable and undergoes rapid non-enzymatic hydrolysis to the biologically inactive 6-keto-PGF1α.[6] Concurrently, PGI2 or 6-keto-PGF1α can be enzymatically converted to the stable and biologically active this compound by 9-hydroxyprostaglandin dehydrogenase (9-OH-PGDH), an enzyme found in the liver, platelets, and kidney cortex.[2][4][7] this compound itself is substantially more stable but can be enzymatically inactivated in various tissues, including the kidney and liver.[8][9]
References
- 1. youtube.com [youtube.com]
- 2. 6-Keto-Prostaglandin E1: Biosynthesis and Circulatory Effects | Semantic Scholar [semanticscholar.org]
- 3. Physiology, Prostaglandin I2 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Metabolism of prostacyclin: formation of an active metabolite in the liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 6-keto PGE1: a possible metabolite of prostacyclin having platelet antiaggregatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prostacyclin metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolism of prostacyclin by 9-hydroxyprostaglandin dehydrogenase in human platelets. Formation of a potent inhibitor of platelet aggregation and enzyme purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enzymatic inactivation of 6-keto-prostaglandin E1 in vitro: comparison with prostaglandin E1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Catabolism of 6-keto prostaglandin E1 by rat kidney homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]
Evidence for the In Vivo Conversion of Prostacyclin (PGI2) to 6-Keto-Prostaglandin E1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the experimental evidence supporting the in vivo conversion of prostacyclin (PGI2) to its more stable and biologically active metabolite, 6-keto-prostaglandin E1 (6-keto-PGE1). The transformation is primarily catalyzed by the enzyme 9-hydroxyprostaglandin dehydrogenase (9-OH PGDH). While significant evidence exists for this conversion in various animal models and human tissues in vitro, the extent of this conversion in humans in vivo remains a subject of investigation.
Comparative Biological Activities: PGI2 vs. This compound
Both PGI2 and this compound are potent signaling molecules with significant effects on the cardiovascular system. However, studies have revealed differences in their potency and stability.
| Biological Effect | PGI2 | This compound | Species/Model | Key Findings |
| Platelet Aggregation Inhibition | Potent inhibitor | Similar potency to PGI2 | Human | Both compounds cause time and concentration-dependent inhibition of ADP, collagen, and epinephrine-induced platelet aggregation. |
| Vasodilation | Potent vasodilator | Potent vasodilator | Rat | Both compounds cause dose-dependent reductions in renal vascular resistance. |
| Renin Secretion | Stimulates renin release | ~5 times more potent than PGI2 | Dog | This compound produces significantly greater increases in renin secretion rate at equivalent doses.[1] |
| Chemical Stability | Highly unstable in aqueous solution | Considerably more stable than PGI2 | In vitro | The greater stability of this compound may account for some of the prolonged effects observed with PGI2 administration.[2] |
Evidence for Enzymatic Conversion
The conversion of PGI2 to this compound is an enzymatic process catalyzed by 9-hydroxyprostaglandin dehydrogenase (9-OH PGDH). This enzyme has been identified in various tissues across different species.
| Tissue/Cell Type | Species | Key Findings |
| Platelets | Human, Rat, Rabbit | Platelets from these species convert PGI2 to a product with identical biological and chromatographic properties as authentic this compound.[3][4] This conversion is inhibited by flavonoid drugs like rutin (B1680289) and naringenin.[3][4] |
| Kidney | Rabbit | Kidney cortex homogenates convert both PGI2 and its hydrolysis product, 6-keto-PGF1α, to this compound.[5][6] This activity is inhibited by NAD+ or NADP+.[5][6] |
| Liver | Evidence for the presence of 9-OH PGDH activity has been reported.[2] |
It is noteworthy that guinea pig platelets did not show the ability to convert PGI2 to this compound, indicating species-specific differences in this metabolic pathway.[3][4]
The Human In Vivo Conversion Controversy
A key study by Jackson et al. (1982) investigated the in vivo conversion of exogenous PGI2 to this compound in human subjects. The study concluded that infused PGI2 is not converted to an appreciable extent to this compound in humans, suggesting that the biological effects of infused PGI2 are not primarily mediated by this metabolite.[7]
Experimental Design of the Human In Vivo Study:
-
Methodology: A novel gas chromatographic-mass spectrometric (GC-MS) assay was developed to measure plasma levels of this compound.[7]
-
Procedure: PGI2 was infused intravenously into human subjects at a rate of 8 ng/kg/min, a dose sufficient to cause systemic hemodynamic changes.[7]
-
Findings: The infusion of PGI2 did not lead to a detectable increase in the plasma levels of this compound.[7] The levels of this compound in plasma were at the lower limit of sensitivity for the assay, and positive mass spectral identification was not possible.[7]
This finding contrasts with the in vitro evidence from human platelets and highlights the need for further research to fully understand the physiological relevance of the PGI2 to this compound conversion pathway in humans.
Experimental Protocols
In Vitro Conversion of PGI2 to this compound in Platelets
This protocol is based on the methodology described in studies demonstrating the conversion in human, rat, and rabbit platelets.[3][4]
a. Preparation of Platelet-Rich Plasma (PRP):
-
Collect whole blood into tubes containing an anticoagulant (e.g., citrate).
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP.
-
Carefully collect the supernatant PRP.
b. Enzymatic Reaction:
-
Incubate the PRP with PGI2 at 37°C. To trace the conversion, radiolabeled PGI2 (e.g., 9-β-[3H]-PGI2) can be used.[3][4]
-
The reaction requires the cofactor NAD+.
-
The optimal pH for the 9-OH PGDH enzyme is between 8.5 and 9.0.
c. Analysis of Products:
-
Stop the reaction at various time points.
-
Extract the prostaglandins (B1171923) from the plasma.
-
Analyze the extracted products using techniques such as thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify this compound.
Quantification of Prostaglandins by GC-MS
This is a general protocol for the analysis of prostaglandins, which requires derivatization to make the compounds volatile for gas chromatography.[8][9][10]
a. Sample Preparation and Extraction:
-
Extract prostaglandins from the biological matrix (e.g., plasma, cell culture supernatant) using a solid-phase extraction (SPE) column (e.g., C18).[11]
-
Elute the prostaglandins from the column.
b. Derivatization:
-
Convert the carboxyl group to a methyl ester.
-
Convert the ketone groups to methoxime derivatives.
-
Convert the hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers.
c. GC-MS Analysis:
-
Inject the derivatized sample into a gas chromatograph equipped with a mass spectrometer.
-
Use a suitable capillary column for separation.
-
Operate the mass spectrometer in a selected ion monitoring (SIM) or negative ion chemical ionization (NICI) mode for high sensitivity and specificity.[8][9]
Quantification of Prostaglandins by LC-MS/MS
LC-MS/MS offers a highly sensitive and specific method for prostaglandin (B15479496) analysis that often does not require derivatization.[3][9]
a. Sample Preparation:
-
Perform solid-phase extraction to clean up and concentrate the sample.
-
Reconstitute the extracted sample in a suitable solvent for LC-MS/MS analysis.
b. LC-MS/MS Analysis:
-
Inject the sample into a liquid chromatograph coupled to a tandem mass spectrometer.
-
Use a reverse-phase column (e.g., C18) for separation.
-
Employ a mobile phase gradient (e.g., water and acetonitrile (B52724) with a small percentage of formic acid) to elute the prostaglandins.
-
Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for quantitative analysis, using specific precursor-product ion transitions for each prostaglandin.
Signaling Pathways and Experimental Workflows
References
- 1. Physiology, Prostaglandin I2 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conversion of prostacyclin to 6 oxo prostaglandin E1 by rat, rabbit, guinea-pig and human platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formation of 6-keto prostaglandin E1 in mammalian kidneys - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formation of 6-keto prostaglandin E1 in mammalian kidneys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assessment of the extent to exogenous prostaglandin I2 is converted to 6-keto-prostaglandin E1 in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Routine prostaglandin assay by GC-MS in multiwell tissue culture plates: application to human synoviocytes and chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gas chromatographic determination of prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Prostacyclin production by isolated adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 6-Keto-Prostaglandin E1 Measurement: Assessing Reproducibility Across Analytical Methods
Prostacyclin (PGI2) is a potent vasodilator and inhibitor of platelet aggregation that is non-enzymatically hydrated to the more stable but biologically inactive 6-keto-prostaglandin F1α (6-keto-PGF1α)[1]. 6-keto-PGE1, a biologically active metabolite of PGI2, is also a subject of significant research interest[2][3][4][5]. The accurate measurement of these eicosanoids is challenging due to their low endogenous concentrations and potential for artifactual generation during sample handling[1].
This guide will delve into the common analytical platforms employed for prostaglandin (B15479496) analysis, presenting their performance characteristics as reported in validation studies.
Analytical Methods for Prostaglandin Measurement
The primary methods for the quantification of this compound and related compounds include liquid chromatography-tandem mass spectrometry (LC/MS/MS), gas chromatography-mass spectrometry (GC-MS), and immunoassays (e.g., ELISA).
Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS): This has become the gold standard for eicosanoid analysis due to its high sensitivity and specificity. Validation of an LC/MS/MS method for the related compound 6-keto-PGF1α in human urine and plasma demonstrated good performance characteristics[6][7].
Gas Chromatography-Mass Spectrometry (GC-MS): Historically, GC-MS has been a cornerstone of prostaglandin analysis. A novel GC-MS assay was developed for this compound, although it was noted to be at the lower limit of sensitivity for detection in human plasma[2].
Immunoassays (ELISA): Enzyme-linked immunosorbent assays (ELISAs) offer a high-throughput and more accessible alternative to mass spectrometry-based methods. However, they can be susceptible to cross-reactivity with other structurally similar prostaglandins[1].
Performance Comparison of Analytical Methods
The following tables summarize the performance characteristics of different analytical methods based on single-laboratory validation studies. It is important to note that these values are not from direct head-to-head comparisons across different laboratories but provide a benchmark for the expected performance of each method.
| Parameter | LC/MS/MS (for 6-keto-PGF1α) | Reference |
| Matrix | Human Urine & Plasma | [6][7] |
| Assay Range | 50.0 - 5000 pg/mL | [7] |
| Inter-batch Precision (%CV) | < 12.7% | [7] |
| Inter-batch Accuracy | 97.3% - 100.8% | [7] |
| Parameter | ELISA (for 6-keto-PGF1α) | Reference |
| Assay Range | 1.6 - 1000 pg/mL | [1] |
| Sensitivity (80% B/B0) | 6 pg/mL | [1] |
| Cross-reactivity with this compound | 33.9% | [1] |
Note: Data for a direct inter-laboratory comparison of this compound measurements is not available. The data presented for LC/MS/MS pertains to 6-keto-PGF1α, a closely related and often measured analyte. The ELISA kit data highlights significant cross-reactivity with this compound, which must be considered when interpreting results.
Experimental Protocols
Detailed experimental protocols are critical for ensuring the reproducibility of results. Below are key considerations for the measurement of this compound and related prostaglandins.
Sample Collection and Handling:
-
Anticoagulant: For plasma samples, EDTA is commonly used[6].
-
Inhibitors: To prevent ex vivo formation of prostaglandins, it is crucial to add a cyclooxygenase inhibitor (e.g., indomethacin) immediately after sample collection.
-
Storage: Samples should be stored at -80°C to ensure long-term stability.
Sample Preparation:
-
Internal Standard: For mass spectrometry-based methods, a stable isotope-labeled internal standard (e.g., 6-keto-PGF1α-d4) is added to the sample at the beginning of the preparation to account for analyte loss during processing[6].
-
Purification: Immuno-affinity chromatography or solid-phase extraction (SPE) is often employed to purify and concentrate the analyte from the biological matrix[6].
Analytical Instrumentation and Conditions:
-
LC/MS/MS: A liquid chromatograph coupled to a tandem mass spectrometer is used. The analysis is typically performed in selected reaction monitoring (SRM) mode for high selectivity and sensitivity[6].
-
GC-MS: Samples are derivatized to increase their volatility before analysis by GC-MS. Selective ion monitoring (SIM) is used for quantification[2].
-
ELISA: The assay is performed according to the manufacturer's instructions, typically involving an incubation period followed by colorimetric detection[1].
Signaling Pathways and Experimental Workflows
To visualize the context of this compound and the general process of its measurement, the following diagrams are provided.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Assessment of the extent to exogenous prostaglandin I2 is converted to 6-keto-prostaglandin E1 in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enzymatic inactivation of 6-keto-prostaglandin E1 in vitro: comparison with prostaglandin E1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Catabolism of 6 keto PGE1: biological activation by the rat kidney in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 6-Keto-prostaglandin E1 is more potent than prostaglandin I2 as a renal vasodilator and renin secretagogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and validation of a LC/MS/MS method for 6-keto PGF1α, a metabolite of prostacyclin (PGI₂) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of 6-Keto-PGE1: A Guide to Safe and Compliant Laboratory Practices
Understanding the Hazard Profile
An initial assessment of the hazard profile of 6-Keto-PGE1 is critical for determining the appropriate disposal route. Based on the Safety Data Sheet (SDS) of a structurally similar compound, 6-keto Prostaglandin F1α, it is prudent to handle this compound as a substance that is potentially harmful if swallowed, inhaled, or comes into contact with skin[1]. Therefore, it should be managed as a hazardous chemical waste.
General Chemical Waste Handling Parameters
All laboratory personnel must adhere to established guidelines for chemical waste. The following table summarizes key quantitative parameters for the handling and disposal of general laboratory chemical waste, which should be applied to this compound.
| Parameter | Guideline | Regulatory Context |
| Aqueous Waste pH | 5.5 - 9.5 | For drain disposal of non-hazardous aqueous solutions. Neutralization may be required[2]. |
| Container Residue (Non-acute hazardous waste) | ≤ 3% by weight | A container is considered "empty" if it holds no more than 3% of its original weight in residue. |
| Container Residue (Acutely hazardous waste) | Triple-rinsed | Containers of acutely hazardous waste must be triple-rinsed. The rinsate must also be collected as hazardous waste[3]. |
Step-by-Step Disposal Protocol for this compound
The following protocol provides a detailed methodology for the safe disposal of this compound from a laboratory setting.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound. If there is a risk of generating dust or aerosols, a dust respirator is also recommended[4].
2. Waste Identification and Segregation:
-
Classify all materials contaminated with this compound as hazardous chemical waste.
-
This includes unused or expired compounds, solutions containing the compound, and any labware (e.g., pipette tips, vials, contaminated bench paper) that has come into contact with it.
-
Segregate this waste from non-hazardous general lab waste to prevent cross-contamination[5].
3. Waste Collection and Containerization:
-
Use a designated, leak-proof, and chemically compatible waste container for collecting all this compound waste. The container should be clearly labeled as "Hazardous Waste" and should specify the contents (i.e., "this compound waste")[3][6].
-
Keep the waste container closed at all times, except when adding waste[6].
4. Spill Management:
-
In the event of a spill, prevent further spread by containing the material.
-
For solid spills, carefully sweep up the material and place it in the hazardous waste container. Avoid creating dust[4].
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place the used absorbent into the hazardous waste container.
-
Decontaminate the spill area after cleanup.
5. Final Disposal:
-
Do not dispose of this compound down the sanitary sewer[1].
-
Arrange for the collection and disposal of the hazardous waste container through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor[5].
-
Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste[7][8][9].
6. Empty Container Disposal:
-
If treating this compound as an acutely hazardous waste, the original container must be triple-rinsed with a suitable solvent. This rinsate must be collected and disposed of as hazardous waste[3].
-
Once properly decontaminated, the empty container can be disposed of as regular trash after defacing the label[3].
Disposal Decision Workflow
The following diagram illustrates the logical workflow for making decisions regarding the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, fostering a secure research environment and maintaining regulatory compliance.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 3. vumc.org [vumc.org]
- 4. pccarx.com [pccarx.com]
- 5. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. epa.gov [epa.gov]
- 8. epa.gov [epa.gov]
- 9. epa.gov [epa.gov]
Personal protective equipment for handling 6-Keto-PGE1
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 6-Keto-Prostaglandin E1 (6-Keto-PGE1), a bioactive metabolite of prostacyclin (PGI2) with potent vasodilator activity.[1] Given the pharmacological activity of prostaglandins, appropriate safety precautions are essential to minimize occupational exposure and ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound, based on a risk assessment assuming properties similar to other prostaglandins.
| PPE Component | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | To prevent skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be required for operations with a potential for aerosol generation. | To prevent inhalation of aerosols or dust. |
| Body Protection | Laboratory coat | To protect skin and clothing from contamination. |
Operational Plan: Step-by-Step Handling Procedures
Proper handling procedures are critical to prevent exposure and maintain the integrity of the compound. This compound is often supplied as a solution in an organic solvent, such as ethanol (B145695) or methyl acetate.[1][6]
-
Preparation : Before handling, ensure that the work area is clean and that all necessary PPE is readily available and worn correctly. Prepare a designated area for handling, preferably within a chemical fume hood.
-
Aliquoting and Dilution :
-
Allow the product to equilibrate to room temperature before opening.
-
Carefully open the vial to avoid splashing.
-
Use calibrated pipettes and sterile, disposable tips for all transfers.
-
If preparing dilutions, add the this compound solution to the diluent to minimize the risk of splashing.
-
-
Experimental Use :
-
When using in cell culture or other experimental systems, handle with care to avoid generating aerosols.
-
All manipulations should be performed in a manner that minimizes the potential for contact or inhalation.
-
-
Post-Handling :
-
Securely cap the stock solution vial and store it at the recommended temperature (typically -20°C).[7][8]
-
Decontaminate the work area with an appropriate solvent (e.g., 70% ethanol) followed by a cleaning agent.
-
Properly dispose of all contaminated materials as outlined in the disposal plan below.
-
Wash hands thoroughly after handling is complete.
-
Caption: Logical workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure compliance with institutional and regulatory guidelines.
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated hazardous waste container for solids. |
| Contaminated Solvents/Solutions | Collect in a clearly labeled, sealed, and appropriate hazardous waste container for liquid chemical waste. |
| Empty Vials | Rinse with a suitable solvent (e.g., ethanol). Collect the rinsate as hazardous liquid waste. The rinsed vial can then be disposed of as non-hazardous glass waste, depending on institutional policies. |
It is imperative to follow the specific chemical waste management procedures established by your institution. When in doubt, consult with your institution's Environmental Health and Safety (EHS) department.
References
- 1. caymanchem.com [caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Prostaglandins: What They Are and Their Role in the Body [healthline.com]
- 5. my.clevelandclinic.org [my.clevelandclinic.org]
- 6. caymanchem.com [caymanchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
